molecular formula C6H6ClNO2S B564013 4-Chlorobenzene-d4-sulfonamide CAS No. 544686-14-8

4-Chlorobenzene-d4-sulfonamide

Cat. No.: B564013
CAS No.: 544686-14-8
M. Wt: 195.653
InChI Key: HHHDJHHNEURCNV-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorobenzene-d4-sulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C6H6ClNO2S and its molecular weight is 195.653. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2,3,5,6-tetradeuteriobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHDJHHNEURCNV-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1S(=O)(=O)N)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675749
Record name 4-Chloro(~2~H_4_)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

544686-14-8
Record name 4-Chloro(~2~H_4_)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chlorobenzene-d4-sulfonamide physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 4-Chlorobenzene-d4-sulfonamide

This technical guide provides a comprehensive overview of the core physical properties of this compound, a deuterated analog of 4-Chlorobenzenesulfonamide. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who utilize stable isotope-labeled compounds.

Compound Identity and Structure

This compound is a stable isotope-labeled version of 4-Chlorobenzenesulfonamide, where four hydrogen atoms on the benzene ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantitative analysis.

  • Systematic Name: 4-chloro-2,3,5,6-tetradeuteriobenzenesulfonamide

  • CAS Number: 544686-14-8[1]

  • Unlabeled CAS Number: 98-64-6 (for 4-Chlorobenzenesulfonamide)[2]

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. For comparative purposes, the properties of its non-deuterated analog, 4-Chlorobenzenesulfonamide, are also included.

PropertyThis compound4-Chlorobenzenesulfonamide (Non-deuterated)
Molecular Formula C₆H₂D₄ClNO₂S[3]C₆H₆ClNO₂S[2]
Molecular Weight 195.66 g/mol [1][3][4][5]191.63 g/mol [2]
Appearance Off-White Solid[6]White powder[2][7]
Melting Point 137-140°C[6]144-148°C[2] or 140-144°C (lit.)[7]
Solubility Soluble in Methanol[6]Data not specified
Storage Temperature Refrigerator (2-8°C)[6]Room temperature in closed containers[2]

Logical Relationships and Workflows

Structural Relationship

The following diagram illustrates the structural difference between 4-Chlorobenzenesulfonamide and its deuterated analog.

Caption: Isotopic relationship between parent and deuterated compound.

Experimental Workflow: Use as an Internal Standard

Deuterated compounds like this compound are invaluable in quantitative mass spectrometry. They serve as internal standards to correct for variations during sample preparation and analysis.[8][9][10] The gold standard is to use an isotopically labeled version of the target analyte because its chemical and physical behavior is nearly identical.[11]

G sample 1. Biological Sample (e.g., Plasma, Urine) spike 2. Spike with Known Amount of this compound (IS) sample->spike Add Internal Standard (IS) extract 3. Sample Extraction (e.g., Protein Precipitation, SPE) spike->extract reconstitute 4. Evaporation & Reconstitution extract->reconstitute lcms 5. LC-MS/MS Analysis reconstitute->lcms data 6. Data Processing lcms->data Detect Analyte & IS quantify 7. Quantification data->quantify Calculate Peak Area Ratio (Analyte / IS) final_result final_result quantify->final_result Accurate Concentration of Analyte

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity for a crystalline solid.[1] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

  • Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or DigiMelt), capillary tubes (sealed at one end), mortar and pestle.

  • Procedure:

    • Sample Preparation: Ensure the this compound sample is completely dry and in a fine powder form. If necessary, gently grind the crystals in a mortar and pestle.[1]

    • Capillary Loading: Press the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.

    • Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down to the bottom. The packed sample height should be approximately 1-2 mm.[2]

    • Measurement (Approximate): Place the loaded capillary into the heating block of the melting point apparatus. Heat the sample rapidly (e.g., 10-20°C per minute) to get a quick, approximate melting range.[6]

    • Measurement (Accurate): Allow the apparatus to cool significantly. Using a new sample, heat rapidly to about 15-20°C below the approximate melting point. Then, reduce the heating rate to 1-2°C per minute.[6]

    • Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point range is T1-T2.[7]

    • Replicates: Perform at least two careful determinations to ensure consistency.

Qualitative Solubility Assessment in Methanol

This protocol provides a straightforward method to confirm the solubility of the compound in a specific solvent.

  • Objective: To determine if this compound is soluble, partially soluble, or insoluble in methanol at a given temperature (typically room temperature).

  • Apparatus: Small test tube or vial, spatula, methanol, vortex mixer (optional).

  • Procedure:

    • Sample Preparation: Weigh a small, known mass of this compound (e.g., 10-25 mg) and place it into a clean, dry test tube.[12]

    • Solvent Addition: Add a measured volume of methanol (e.g., 0.25 mL) to the test tube.[13]

    • Mixing: Vigorously shake or vortex the tube for 30-60 seconds to facilitate dissolution.[4][13][14]

    • Observation: Visually inspect the solution against both light and dark backgrounds to check for any undissolved solid particles.

    • Incremental Addition: If the solid has not completely dissolved, continue to add small, measured increments of methanol (e.g., 0.25 mL at a time), mixing thoroughly after each addition, up to a defined total volume (e.g., 1 mL).[4][13]

    • Classification:

      • Soluble: The compound dissolves completely, leaving a clear solution.

      • Partially Soluble: A significant portion of the compound dissolves, but some solid remains.

      • Insoluble: The compound does not appear to dissolve at all.

    • Documentation: Record the total volume of solvent required to dissolve the compound, or the final classification if it did not fully dissolve.

References

4-Chlorobenzene-d4-sulfonamide chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Chlorobenzene-d4-sulfonamide

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and safety information for this compound. Designed for researchers, scientists, and drug development professionals, this document consolidates key data into structured tables and detailed methodologies.

Chemical and Physical Properties

This compound is the deuterated form of 4-Chlorobenzenesulfonamide.[1] Deuterium labeling is a common strategy in drug metabolism studies and as an internal standard in quantitative analysis. The physical and chemical properties of both the deuterated compound and its non-deuterated analog are summarized below.

PropertyValueReference
IUPAC Name 4-chloro-2,3,5,6-tetradeuteriobenzenesulfonamide[2]
Synonyms 4-Chlorophenylsulfonamide-d4, p-Chlorobenzenesulfonamide-d4[3][4]
CAS Number 544686-14-8[3][4][5]
Molecular Formula C₆H₂D₄ClNO₂S[2][3]
Molecular Weight 195.66 g/mol [3][5]
Appearance Off-white Solid[6]
Melting Point 140-144 °C (for non-deuterated analog)
InChI Key HHHDJHHNEURCNV-UHFFFAOYSA-N (for non-deuterated analog)
SMILES c1(c(c(c(c(c1S(=O)(=O)N)Cl)[2H])[2H])c([2H])[2H])

Spectroscopic Data (for non-deuterated 4-Chlorobenzenesulfonamide)

Spectroscopic data is crucial for the identification and characterization of the compound. The following data pertains to the non-deuterated analog, 4-Chlorobenzenesulfonamide (CAS: 98-64-6).

Spectrum TypeDetailsReference
¹H NMR Data available, acquired on a Bruker WM-300 instrument.[7]
¹³C NMR Data available.[7]
Mass Spec GC-MS data available from NIST Mass Spectrometry Data Center.[7]
IR FTIR spectra available, typically acquired using a KBr-Pellet technique.[7]

Experimental Protocols

Synthesis of Sulfonamides

The synthesis of 4-chlorobenzenesulfonamide typically involves a two-step process starting from chlorobenzene. This general methodology can be adapted for the synthesis of its deuterated analog by using deuterated chlorobenzene as a starting material.

Step 1: Chlorosulfonation of (Deuterated) Chlorobenzene Chlorobenzene is reacted with chlorosulfonic acid to produce 4-chlorobenzenesulfonyl chloride.[8][9] Thionyl chloride can also be used in the reaction mixture.[10] The reaction is an electrophilic aromatic substitution where sulfur trioxide (SO₃), or a related electrophile, attacks the aromatic ring, followed by conversion of the resulting sulfonic acid to the sulfonyl chloride.[9]

Step 2: Amination of 4-Chlorobenzenesulfonyl Chloride The resulting 4-chlorobenzenesulfonyl chloride is then reacted with an amine source, typically aqueous ammonia (ammonium hydroxide), to form the sulfonamide.[9] The crude sulfonyl chloride is often used immediately to prevent degradation from hydrolysis.[9]

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination Chlorobenzene Chlorobenzene-d4 Reaction1 Electrophilic Aromatic Substitution Chlorobenzene->Reaction1 ChlorosulfonicAcid Chlorosulfonic Acid (ClSO3H) ChlorosulfonicAcid->Reaction1 SulfonylChloride 4-Chlorobenzene-d4- sulfonyl chloride Reaction1->SulfonylChloride SulfonylChloride_ref 4-Chlorobenzene-d4- sulfonyl chloride Ammonia Aqueous Ammonia (NH4OH) Reaction2 Nucleophilic Acyl Substitution Ammonia->Reaction2 Product 4-Chlorobenzene-d4- sulfonamide Reaction2->Product SulfonylChloride_ref->Reaction2

Diagram 1: General synthesis workflow for this compound.
Analytical Methodology: Sulfonamide Detection by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common, highly sensitive, and selective method for the analysis of sulfonamides in various matrices, including water and biological tissues.[11][12] The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: Solid-Phase Extraction (SPE) A common sample preparation technique is solid-phase extraction (SPE) using a hydrophilic-lipophilic balanced (HLB) sorbent.[11]

  • Sample Pre-treatment: The aqueous sample is pH-adjusted and fortified with an internal standard (such as another deuterated sulfonamide).[11]

  • Cartridge Conditioning: The SPE cartridge is conditioned with methanol and equilibrated with water.[11]

  • Sample Loading: The prepared sample is passed through the SPE cartridge, where the sulfonamides are retained on the sorbent.[11]

  • Washing: The cartridge is washed to remove interferences.[11]

  • Elution: The target sulfonamides are eluted from the cartridge using an organic solvent like methanol.[11]

  • Reconstitution: The eluent is evaporated to dryness and reconstituted in a smaller volume of mobile phase for injection into the LC-MS/MS system.[11]

G Sample Aqueous Sample (e.g., River Water) Pretreat Adjust pH Add Internal Standard Sample->Pretreat SPE Solid-Phase Extraction (SPE) (Bond Elut HLB) Pretreat->SPE Condition 1. Condition with Methanol 2. Equilibrate with Water SPE->Condition Load 3. Load Sample SPE->Load Wash 4. Wash Cartridge SPE->Wash Elute 5. Elute with Methanol SPE->Elute Evap Evaporate to Dryness (Nitrogen Stream) SPE->Evap Recon Reconstitute in Mobile Phase Evap->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Diagram 2: Workflow for the analysis of sulfonamides using SPE and LC-MS/MS.

Biological Activity

This compound is described as having anticonvulsant activity against audiogenic convulsions.[2][6] Sulfonamides as a class are known for their antimicrobial properties, but they can also interact with other biological targets, such as the zinc enzyme carbonic anhydrase.

Safety and Handling

The following safety information is based on the Safety Data Sheet (SDS) for the non-deuterated analog, 4-Chlorobenzenesulfonamide.[13]

  • Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

  • Precautionary Measures:

    • Handling: Wash hands and exposed skin thoroughly after handling.[13] Use in a well-ventilated area and avoid breathing dust.[13]

    • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13] A dust mask (type N95) is recommended.

  • First Aid:

    • Inhalation: Move the person to fresh air.[13]

    • Skin Contact: Wash with plenty of soap and water.[13]

    • Eye Contact: Rinse cautiously with water for several minutes.[13] If irritation persists, seek medical attention.[13]

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[13]

References

An In-depth Technical Guide to the Solubility of 4-Chlorobenzene-d4-sulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-Chlorobenzene-d4-sulfonamide in various organic solvents. Given the limited publicly available quantitative solubility data for this specific deuterated compound, this document focuses on providing a strong theoretical framework, detailed experimental protocols for solubility determination, and a structured format for data presentation. This guide is intended to empower researchers to generate and interpret solubility data within their own laboratory settings.

Introduction

This compound is the deuterated analog of 4-chlorobenzenesulfonamide. The introduction of deuterium can subtly influence physicochemical properties, including solubility, due to the kinetic isotope effect and changes in intermolecular interactions. Understanding the solubility of this compound in organic solvents is critical for a variety of applications in pharmaceutical development and chemical research, including reaction chemistry, purification, formulation, and analytical method development.

While specific quantitative solubility data for this compound is not widely published, qualitative information suggests solubility in methanol.[1] The non-deuterated form, 4-chlorobenzenesulfonamide, is reported to be soluble in organic solvents such as acetone and benzene. Generally, sulfonamides are a class of compounds that are typically soluble in organic solvents.[2]

Theoretical Framework of Solubility

The solubility of a crystalline solid like this compound in a liquid solvent is governed by the principle of "like dissolves like." This is a reflection of the intermolecular forces between the solute and the solvent. The overall solubility is determined by the balance of energy required to break the solute-solute interactions within the crystal lattice and the solvent-solvent interactions, and the energy released upon the formation of new solute-solvent interactions.

The structure of this compound, with its aromatic ring, chloro-substituent, and sulfonamide group, allows for a range of intermolecular interactions, including:

  • Hydrogen Bonding: The sulfonamide group (-SO₂NH₂) can act as a hydrogen bond donor and acceptor.

  • Dipole-Dipole Interactions: The polar nature of the C-Cl and S=O bonds contributes to the molecule's overall dipole moment.

  • Van der Waals Forces: The aromatic ring and the overall molecular structure contribute to these weaker, non-specific interactions.

Based on these structural features, the following general solubility trends can be anticipated:

  • Polar Protic Solvents (e.g., alcohols): Good solubility is expected due to the potential for hydrogen bonding between the sulfonamide group and the solvent's hydroxyl group.

  • Polar Aprotic Solvents (e.g., acetone, dimethylformamide): Significant solubility is also likely in these solvents, which can act as hydrogen bond acceptors and effectively solvate the polar regions of the molecule.

  • Nonpolar Solvents (e.g., hexane, toluene): Lower solubility is anticipated in nonpolar solvents as the energy required to overcome the strong intermolecular forces in the this compound crystal lattice is not sufficiently compensated by the weak solute-solvent interactions.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents is limited. The following table summarizes the available qualitative information and provides a template for researchers to populate with their own experimental data.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Notes
MethanolNot SpecifiedSoluble-Qualitative data.[1]
AcetoneNot SpecifiedSoluble-Qualitative data for the non-deuterated analog.
BenzeneNot SpecifiedSoluble-Qualitative data for the non-deuterated analog.
[Insert Solvent][Specify Temp][Enter Data][Enter Data][Enter Observations]
[Insert Solvent][Specify Temp][Enter Data][Enter Data][Enter Observations]

Experimental Protocol: Isothermal Saturation Method

The isothermal saturation method is a reliable and commonly used technique to determine the equilibrium solubility of a compound in a solvent at a specific temperature.[3][4]

4.1. Materials

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Thermostatically controlled shaker or incubator

  • Calibrated thermometer

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

4.2. Procedure

  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Solvent Addition: Accurately add a known volume or mass of the desired organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-72 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until a constant concentration is observed.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. The filtration step should be performed quickly to minimize any temperature changes that could affect solubility.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the solubility of this compound in the solvent at the experimental temperature based on the measured concentration and the dilution factor.

4.3. Data Analysis

The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L. It is important to clearly state the units and the temperature at which the solubility was determined.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

experimental_workflow prep Preparation (Excess Solute + Solvent) equil Equilibration (Thermostatic Shaker) prep->equil Incubate at constant T phase_sep Phase Separation (Settling of Excess Solid) equil->phase_sep sampling Sampling & Filtration (Syringe Filter) phase_sep->sampling dilution Dilution (Volumetric Glassware) sampling->dilution quant Quantification (e.g., HPLC-UV) dilution->quant calc Solubility Calculation quant->calc

Caption: Workflow for determining solubility via the isothermal saturation method.

Logical Relationship of Factors Influencing Solubility

This diagram outlines the interplay of factors that determine the solubility of this compound.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility of this compound crystal_lattice Crystal Lattice Energy crystal_lattice->solubility molecular_structure Molecular Structure (Polarity, H-bonding) molecular_structure->solubility solvent_polarity Solvent Polarity solvent_polarity->solubility h_bonding Hydrogen Bonding Capacity h_bonding->solubility temperature Temperature temperature->solubility pressure Pressure (for gases) pressure->solubility

Caption: Key factors influencing the solubility of a solid in a liquid solvent.

References

A Technical Guide to 4-Chlorobenzene-d4-sulfonamide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 4-Chlorobenzene-d4-sulfonamide, a deuterated analog of the antibacterial compound 4-Chlorobenzenesulfonamide. It is intended for professionals in research and drug development who utilize stable isotope-labeled compounds for quantitative analysis and metabolic studies. This guide covers its core chemical properties, the established mechanism of action for the sulfonamide class, relevant experimental protocols, and its application in modern research.

Core Compound Data

This compound serves as a crucial internal standard for mass spectrometry-based quantification of its non-labeled counterpart, 4-Chlorobenzenesulfonamide, in various biological matrices. The incorporation of four deuterium atoms on the benzene ring provides a distinct mass shift without significantly altering its chemical properties, making it an ideal tracer.[1]

PropertyValueReference
IUPAC Name 4-chloro-2,3,5,6-tetradeuteriobenzenesulfonamide[2]
Molecular Formula C₆H₂D₄ClNO₂S[1]
Molecular Weight 195.66 g/mol [1][2][3][4]
CAS Number 544686-14-8[1][2][3][4][5]
Parent CAS Number 98-64-6 (4-Chlorobenzenesulfonamide)[2][6]
Appearance Typically a powder or neat solid[6]
Synonyms 4-Chlorobenzene-2,3,5,6-d4-sulfonamide, p-Chlorobenzenesulfonamide-d4[1][5]

Mechanism of Action: The Sulfonamide Antibacterial Pathway

The parent compound, 4-Chlorobenzenesulfonamide, belongs to the sulfonamide class of antibiotics. These synthetic antimicrobial agents function by disrupting a metabolic pathway essential for bacterial survival.[7][8] Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a vital precursor for the synthesis of folic acid in bacteria.

They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[7][9][10] By binding to the active site of DHPS, sulfonamides prevent the condensation of PABA with dihydropteridine pyrophosphate, thereby halting the production of dihydropteroate and, consequently, folic acid. Since folic acid is a necessary component for the synthesis of DNA, RNA, and proteins, its absence leads to a bacteriostatic effect, inhibiting bacterial growth and reproduction.[7][9]

G cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibitory Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropteridine Pyrophosphate DHPP->DHPS DHF Dihydropteroate (Folic Acid Precursor) DHPS->DHF Sulfonamide 4-Chlorobenzenesulfonamide (Competes with PABA) Sulfonamide->DHPS Inhibits

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Experimental Protocols

While this compound is primarily used as an analytical standard, its synthesis and the biological evaluation of its parent compound involve established laboratory procedures.

The synthesis of the non-labeled 4-Chlorobenzenesulfonamide is a foundational process that can be adapted for the deuterated version by using the appropriate starting materials. A common industrial process involves the chlorosulfonation of chlorobenzene followed by amination.[11] The synthesis of the d4-labeled analog would require 4-chlorobenzene-d4 as the starting material.

G start Start: Chlorobenzene-d4 step1 Chlorosulfonation (e.g., with Chlorosulfonic Acid) start->step1 intermediate Intermediate: 4-Chlorobenzene-d4-sulfonyl chloride step1->intermediate step2 Amination (e.g., with aqueous Ammonia) intermediate->step2 product Product: This compound step2->product analysis Purification & Analysis (Crystallization, NMR, MS) product->analysis

Caption: General workflow for the synthesis of this compound.

Methodology:

  • Chlorosulfonation: Chlorobenzene-d4 is reacted with a chlorosulfonating agent, such as chlorosulfonic acid, to introduce the sulfonyl chloride group (-SO₂Cl) onto the para position of the benzene ring, yielding 4-Chlorobenzene-d4-sulfonyl chloride.

  • Amination: The resulting sulfonyl chloride is then treated with an aqueous solution of ammonia. The amino group replaces the chloride on the sulfonyl moiety to form the final sulfonamide product.[11]

  • Purification: The crude product is isolated via filtration and purified, typically through recrystallization.

  • Analysis: The final structure and purity are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

To evaluate the antibacterial efficacy of the parent compound, 4-Chlorobenzenesulfonamide, or newly developed derivatives, the well diffusion method is a standard protocol.[9]

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the target bacterial strain (e.g., E. coli, B. subtilis) in a sterile broth.

  • Plate Preparation: Spread 100 µL of the bacterial inoculum evenly over the surface of a sterile agar plate using a sterile swab. Allow the plate to dry for approximately one hour.

  • Well Creation: Aseptically create wells (e.g., 7 mm in diameter) in the agar using a sterile borer.

  • Compound Application: Add a known concentration of the sulfonamide compound dissolved in a suitable solvent (e.g., DMSO) into the wells. A well with only the solvent serves as a negative control, and a known antibiotic (e.g., sulfamethoxazole) can be used as a positive control.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented). A larger diameter indicates greater antibacterial activity.[9]

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand (e.g., a sulfonamide derivative) to the active site of a target protein (e.g., DHPS).[9] This method is crucial in drug discovery for screening potential drug candidates and understanding structure-activity relationships.

G cluster_prep Preparation target Define Target Protein (e.g., DHPS Crystal Structure) docking Perform Molecular Docking (Generate binding poses) target->docking ligand Prepare Ligand (Sulfonamide 3D Structure) ligand->docking analysis Analyze Poses & Interactions (e.g., Hydrogen Bonds) docking->analysis scoring Calculate Binding Energy (Estimate Affinity) analysis->scoring validation Validate Results (Compare to known inhibitors) scoring->validation

Caption: Workflow for molecular docking of sulfonamides with DHPS.

Methodology:

  • Preparation: Obtain the 3D crystal structure of the target protein (DHPS) and prepare the 3D structure of the sulfonamide ligand.

  • Docking Simulation: Use docking software to systematically place the ligand into the binding site of the protein, generating multiple possible binding poses.

  • Scoring and Analysis: The software calculates a binding energy or score for each pose. The top-ranked poses are analyzed to understand key interactions (like hydrogen bonds) between the ligand and protein residues.[9]

  • Validation: The docking protocol can be validated by redocking a known inhibitor to ensure the method can accurately reproduce the experimentally observed binding mode.[9]

References

Navigating the Labyrinth of Isotopic Purity: A Technical Guide to 4-Chlorobenzene-d4-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of isotopically labeled compounds is paramount. This guide provides an in-depth technical overview of the isotopic purity and enrichment of 4-Chlorobenzene-d4-sulfonamide, a critical internal standard and research tool.

The use of stable isotope-labeled compounds, such as this compound, is foundational in numerous analytical applications, including pharmacokinetic studies and as internal standards for mass spectrometry-based quantification. The reliability of data generated from these studies is directly contingent on the accurate determination of the isotopic purity and enrichment of the labeled compound. This whitepaper outlines the key analytical methodologies, presents illustrative data, and provides a logical workflow for the comprehensive assessment of this compound.

Quantitative Analysis of Isotopic Purity and Enrichment

The isotopic purity of a deuterated compound refers to the percentage of the compound that contains the desired number of deuterium atoms. Isotopic enrichment is a measure of the abundance of the deuterium isotope in the labeled positions. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques for these determinations.

Below is a table summarizing typical quantitative data for a batch of this compound. Please note that this data is illustrative and actual values may vary between different batches and suppliers. A Certificate of Analysis (CoA) for a specific lot should always be consulted for precise figures.

ParameterMethodSpecificationIllustrative Value
Chemical Purity HPLC≥ 98%99.5%
Isotopic Purity (d4) Mass Spectrometry≥ 98%99.2%
Isotopic Enrichment ¹H NMR≥ 99 atom % D99.5 atom % D
Isotopologue Distribution Mass SpectrometryReportd0: 0.1%, d1: 0.2%, d2: 0.5%, d3: 1.0%, d4: 98.2%

Experimental Protocols

The determination of isotopic purity and enrichment involves a multi-faceted analytical approach. The following are detailed methodologies for the key experiments.

Isotopic Purity and Distribution by High-Resolution Mass Spectrometry (HRMS)

This method quantifies the relative abundance of each isotopologue (molecules that differ only in their isotopic composition).

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration of 1 µg/mL in the same solvent.

2. Instrumentation and Conditions:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is required to resolve the isotopic peaks.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode is typically suitable for sulfonamides.

  • Mass Range: Scan a mass range that encompasses the molecular ions of all expected isotopologues (e.g., m/z 190-200).

  • Resolution: Set the instrument to a high resolution (e.g., > 60,000) to ensure baseline separation of the isotopic peaks.

3. Data Acquisition and Analysis:

  • Acquire the full scan mass spectrum of the sample.

  • Identify the monoisotopic peak of the unlabeled compound (d0) and the peaks corresponding to the deuterated isotopologues (d1, d2, d3, d4).

  • Integrate the peak area for each isotopologue.

  • Correct the peak areas for the natural isotopic abundance of other elements in the molecule (e.g., ¹³C, ³⁷Cl, ¹⁵N, ¹⁸O, ³⁴S).

  • Calculate the percentage of each isotopologue relative to the total integrated area of all isotopologues. The isotopic purity is the percentage of the d4 isotopologue.

Isotopic Enrichment by Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the degree of deuteration at specific sites by measuring the reduction in the proton signal intensity.

1. Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d6 or Chloroform-d).

  • Add a known quantity of an internal standard with a well-defined proton signal that does not overlap with the analyte signals.

2. Instrumentation and Conditions:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.

  • Experiment: A standard one-dimensional ¹H NMR experiment is performed.

  • Parameters: Ensure a sufficient relaxation delay (D1) to allow for full relaxation of the protons, ensuring quantitative results.

3. Data Acquisition and Analysis:

  • Acquire the ¹H NMR spectrum.

  • Integrate the area of the residual proton signals in the aromatic region of this compound.

  • Integrate the area of a known signal from the internal standard.

  • Compare the integral of the residual proton signals to the integral of the internal standard to calculate the amount of non-deuterated material present.

  • The isotopic enrichment is then calculated as: (1 - (moles of residual protons / (moles of sample * number of labeled sites))) * 100%.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the determination of isotopic purity and enrichment of this compound.

Isotopic_Purity_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_calculation Data Interpretation & Reporting synthesis Synthesis of This compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep ms_analysis HRMS Analysis (e.g., TOF, Orbitrap) sample_prep->ms_analysis nmr_analysis ¹H NMR Analysis sample_prep->nmr_analysis ms_data Isotopologue Distribution Data ms_analysis->ms_data purity_calc Isotopic Purity Calculation (% d4) ms_data->purity_calc nmr_data Residual Proton Signal Integration nmr_analysis->nmr_data enrichment_calc Isotopic Enrichment Calculation (atom % D) nmr_data->enrichment_calc coa Certificate of Analysis (CoA) purity_calc->coa enrichment_calc->coa

Caption: Workflow for Isotopic Purity and Enrichment Analysis.

Conclusion

The rigorous determination of isotopic purity and enrichment is a non-negotiable aspect of quality control for this compound intended for use in regulated and research environments. A combination of high-resolution mass spectrometry and NMR spectroscopy provides a comprehensive characterization of the isotopic composition of the material. By adhering to detailed analytical protocols, researchers can ensure the accuracy and reliability of their experimental data, ultimately contributing to the robustness of their scientific findings.

Technical Guide: Certificate of Analysis for 4-Chlorobenzene-d4-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies related to 4-Chlorobenzene-d4-sulfonamide. While a specific Certificate of Analysis for the deuterated compound is not publicly available, this document compiles typical analytical data based on its non-deuterated analog, 4-Chlorobenzenesulfonamide, for which extensive data exists. The analytical methods described are readily adaptable for the deuterated compound.

Compound Information

ParameterValueReference
Chemical Name This compoundN/A
CAS Number 544686-14-8N/A
Molecular Formula C₆H₂D₄ClNO₂SN/A
Molecular Weight 195.68 g/mol N/A
Structure N/A
Non-deuterated Analog:
Chemical Name 4-Chlorobenzenesulfonamide[1][2]
CAS Number 98-64-6[1][3]
Molecular Formula C₆H₆ClNO₂S[1][3]
Molecular Weight 191.64 g/mol [1]

Physical and Chemical Properties

The following table summarizes the physical and chemical properties of 4-Chlorobenzenesulfonamide. These properties are expected to be very similar for the deuterated analog.

PropertyValueReference
Appearance White powder[3]
Melting Point 140-148 °C[3][4][5]
Boiling Point 316-342.2 °C[3][4]
Density 1.5 ± 0.1 g/cm³[4]
Solubility Soluble in water.[6]
LogP 0.84 - 1.34[3][4][7]

Spectroscopic Data

The following tables present typical spectroscopic data for 4-Chlorobenzenesulfonamide. The data for this compound will differ primarily in the mass spectrum (due to the increased mass) and potentially in the vibrational frequencies in the IR spectrum. The 1H NMR will be significantly different due to the absence of protons on the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzReference
¹H NMR DMSO-d₆7.49s-[8]
7.66d-[8]
7.85d-[8]
¹³C NMR CDCl₃21.7, 122.9, 127.4, 129.5, 129.9, 130.9, 135.3, 135.7, 144.3--[9]
Infrared (IR) Spectroscopy
TechniqueWavenumber (cm⁻¹)AssignmentReference
KBr Pellet3397N-H stretch[9]
3032C-H stretch (aromatic)[9]
1609C=C stretch (aromatic)[9]
1357, 1167SO₂ stretch (asymmetric and symmetric)[9]
Mass Spectrometry (MS)
Ionization Modem/zInterpretationReference
Electron Ionization (EI)191[M]⁺ (Molecular ion for C₆H₆ClNO₂S)[1]
175[M - NH₂]⁺[1]
127[M - SO₂NH₂]⁺[1]
111[C₆H₄Cl]⁺[1]
75[C₆H₃]⁺[1]

Experimental Protocols

The following are detailed methodologies for key analytical experiments for 4-Chlorobenzenesulfonamide, which can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity and quantifying 4-Chlorobenzenesulfonamide.[10]

  • Instrumentation: HPLC system with a UV-visible or Photo-Diode Array (PDA) detector.[10]

  • Column: YMC-Triart C8 (250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: A gradient elution using a suitable mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.[10]

  • Injection Volume: 5 µL.[10]

  • Column Temperature: 25 °C.[10]

  • Detection Wavelength: 265 nm.[10]

  • Run Time: Approximately 40 minutes.[10]

  • Sample Preparation:

    • Diluent: Use HPLC grade water.[10]

    • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the diluent to a known concentration (e.g., 500 µg/mL).[10]

    • Sample Solution: Accurately weigh and dissolve the sample in the diluent to a concentration within the linear range of the method.[10]

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no interfering peaks are present.

    • Inject a series of standard solutions of known concentrations to establish a calibration curve.

    • Inject the sample solution.

    • Quantify the analyte by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of volatile and semi-volatile impurities. A similar method has been used for the analysis of related sulfonamides.[6]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.[6]

  • Column: A suitable capillary column for the analysis of polar compounds (e.g., a column with a polyethylene glycol stationary phase).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless or split injection.

  • Temperature Program:

    • Initial Temperature: e.g., 100 °C, hold for 1 minute.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final Temperature: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation:

    • Dissolve an accurately weighed amount of the sample in a suitable solvent (e.g., dichloromethane).[6]

    • If necessary, derivatize the sample to improve its volatility and chromatographic behavior.

  • Procedure:

    • Inject the prepared sample into the GC-MS system.

    • Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum.

    • Quantify using an internal or external standard method.

Diagrams

Analytical Workflow

The following diagram illustrates a typical workflow for the quality control analysis of this compound.

Analytical_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing and Reporting Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard HPLC HPLC Analysis (Purity & Assay) Dissolve_Sample->HPLC GCMS GC-MS Analysis (Impurity Profiling) Dissolve_Sample->GCMS Spectroscopy Spectroscopic Identification (NMR, IR) Dissolve_Sample->Spectroscopy Dissolve_Standard->HPLC Process_Data Process Chromatographic and Spectroscopic Data HPLC->Process_Data GCMS->Process_Data Spectroscopy->Process_Data Compare Compare against Specifications Process_Data->Compare CoA Generate Certificate of Analysis Compare->CoA

Caption: Workflow for the analytical testing of this compound.

Synthesis Pathway

The following diagram outlines the general synthesis of 4-Chlorobenzenesulfonamide, the precursor to the deuterated analog.

Synthesis_Pathway Chlorobenzene Chlorobenzene Sulfonyl_Chloride 4-Chlorobenzenesulfonyl Chloride Chlorobenzene->Sulfonyl_Chloride Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) Final_Product 4-Chlorobenzenesulfonamide Sulfonyl_Chloride->Final_Product Amination Ammonia Ammonia (NH3)

Caption: Synthesis of 4-Chlorobenzenesulfonamide.

References

In-Depth Technical Guide to the ¹H NMR Spectral Data of 4-Chlorobenzene-d4-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the ¹H NMR spectral data for 4-Chlorobenzene-d4-sulfonamide, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Proton Environment

This compound is a deuterated isotopologue of 4-chlorobenzenesulfonamide. In this molecule, the four protons on the benzene ring have been replaced by deuterium atoms. This substitution is critical for interpreting its ¹H NMR spectrum, as deuterium is not observed in proton NMR. Consequently, the only protons detectable by ¹H NMR are those of the sulfonamide (-SO2NH2) group.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by the absence of signals in the aromatic region, which would typically be present for its non-deuterated counterpart. The spectrum is dominated by a single signal corresponding to the two equivalent protons of the sulfonamide group.

Assignment Chemical Shift (δ) ppm Multiplicity Integration
-SO₂NH₂~7.49Singlet (broad)2H

Note: The chemical shift of the sulfonamide protons can be concentration and temperature-dependent and may exchange with labile protons in the solvent (e.g., water).

Experimental Protocol

The following outlines a typical experimental protocol for acquiring the ¹H NMR spectrum of this compound. This protocol is based on common laboratory practices and data found for the non-deuterated analogue.[1]

1. Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in approximately 0.5-0.7 mL of a deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆).[1]

  • The sample is transferred to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • A 400 MHz (or higher) NMR spectrometer is used for data acquisition.[1]

  • The spectrometer is locked onto the deuterium signal of the solvent.

  • The sample is shimmed to optimize the magnetic field homogeneity.

3. Data Acquisition:

  • A standard one-pulse ¹H NMR experiment is performed.

  • Key acquisition parameters include:

    • Pulse Angle: 30-90 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (or more for dilute samples)

  • The free induction decay (FID) is recorded.

4. Data Processing:

  • The FID is Fourier transformed to generate the frequency-domain spectrum.

  • Phase correction and baseline correction are applied.

  • The spectrum is referenced to the residual solvent peak (e.g., DMSO at ~2.50 ppm).

  • Integration of the signals is performed to determine the relative number of protons.

Visualization of Chemical Structure and Proton Assignment

The following diagram illustrates the chemical structure of this compound, highlighting the protons observed in the ¹H NMR spectrum.

Caption: Structure of this compound with ¹H NMR active protons highlighted.

References

In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 4-Chlorobenzene-d4-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-Chlorobenzene-d4-sulfonamide. Due to the scarcity of direct experimental data for the deuterated compound, this guide presents the known spectral data for the non-deuterated analog, 4-Chlorobenzenesulfonamide, and provides a reasoned estimation of the chemical shifts for the deuterated species based on established principles of deuterium isotope effects.

Introduction

This compound is a deuterated analog of the common organic compound 4-Chlorobenzenesulfonamide. The incorporation of deuterium isotopes is a valuable technique in various scientific disciplines, including drug metabolism studies, mechanistic investigations, and as internal standards in mass spectrometry. Understanding the ¹³C NMR spectral characteristics of this labeled compound is crucial for its unambiguous identification and for quality control purposes.

¹³C NMR Chemical Shift Data

Table 1: Experimental ¹³C NMR Chemical Shifts for 4-Chlorobenzenesulfonamide

Carbon AtomChemical Shift (δ, ppm)
C1 (C-S)140.0
C2/C6 (C-H)129.6
C3/C5 (C-H)127.9
C4 (C-Cl)138.2

Solvent: Not specified in the available data, but typically CDCl₃ or DMSO-d₆ for this class of compounds. Reference: TMS (Tetramethylsilane) at 0 ppm.

Deuterium Isotope Effects on ¹³C NMR Chemical Shifts

The substitution of hydrogen with deuterium typically induces small upfield shifts in the ¹³C NMR spectrum. This is known as the deuterium isotope effect. The magnitude of this effect is greatest for the carbon atom directly bonded to the deuterium (α-effect) and diminishes with the number of bonds separating the carbon and deuterium atoms (β, γ, etc. effects).

For this compound, the protons at positions 2, 3, 5, and 6 of the benzene ring are replaced by deuterium. Therefore, the ¹³C NMR chemical shifts for C2, C3, C5, and C6 are expected to be shifted slightly upfield (to a lower ppm value) compared to the non-deuterated compound. The signals for these deuterated carbons may also appear broader and have a lower intensity in a standard proton-decoupled ¹³C NMR spectrum due to the longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE) enhancement from protons.

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound

Carbon AtomEstimated Chemical Shift (δ, ppm)Rationale
C1 (C-S)~140.0Minimal to no isotope effect expected as it is four bonds away from the nearest deuterium.
C2/C6 (C-D)129.4 - 129.5Expected upfield shift due to the one-bond deuterium isotope effect.
C3/C5 (C-D)127.7 - 127.8Expected upfield shift due to the one-bond deuterium isotope effect.
C4 (C-Cl)~138.2Minimal to no isotope effect expected as it is four bonds away from the nearest deuterium.

Experimental Protocols for ¹³C NMR Spectroscopy

The following provides a detailed methodology for acquiring high-quality ¹³C NMR spectra for small molecules like this compound.

Sample Preparation
  • Solvent Selection : Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆; Acetone-d₆). The choice of solvent can slightly influence the chemical shifts.

  • Concentration : Prepare a solution with a concentration of 5-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent. For quantitative analysis, a higher concentration and the addition of a relaxation agent like Cr(acac)₃ may be necessary.

  • Internal Standard : Add a small amount of Tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Sample Filtration : If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are typical acquisition parameters for a standard proton-decoupled ¹³C NMR experiment on a 400 or 500 MHz NMR spectrometer:

  • Pulse Program : A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Spectral Width (SW) : Approximately 200-250 ppm to cover the entire range of expected carbon signals.

  • Acquisition Time (AQ) : Typically 1-2 seconds.

  • Relaxation Delay (D1) : A delay of 2-5 seconds is generally sufficient for qualitative spectra. For quantitative measurements, a longer delay (5-10 times the longest T₁ relaxation time) is required to ensure full relaxation of all carbon nuclei.

  • Pulse Angle (P1) : A 30-45° flip angle is commonly used to reduce the experiment time, as it allows for a shorter relaxation delay.

  • Number of Scans (NS) : This will depend on the sample concentration. For a moderately concentrated sample, 128 to 1024 scans are typically required to achieve a good signal-to-noise ratio.

  • Temperature : The experiment is usually performed at room temperature (298 K).

Data Processing
  • Fourier Transformation : Apply an exponential window function with a line broadening factor of 0.5-1.0 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing : Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing : Reference the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference.

Mandatory Visualization

G Logical Workflow for Estimating ¹³C NMR Shifts of this compound A Acquire ¹³C NMR Data for 4-Chlorobenzenesulfonamide (non-deuterated) B Identify and Assign Chemical Shifts for each Carbon Atom A->B Experimental Data D Apply Upfield Shift Correction for Deuterated Carbons (C2, C3, C5, C6) B->D C Consult Literature on Deuterium Isotope Effects on ¹³C NMR C->D Theoretical Principle E Predict Broadening and Lower Intensity of Deuterated Carbon Signals D->E F Compile Estimated ¹³C NMR Data for This compound E->F

In-Depth Technical Guide to the Mass Fragmentation Pattern of 4-Chlorobenzene-d4-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass fragmentation pattern of 4-Chlorobenzene-d4-sulfonamide, a deuterated analog of a common sulfonamide structure. Understanding the mass spectral behavior of this compound is crucial for its identification and quantification in various matrices, particularly in metabolic studies and pharmaceutical research where isotopically labeled standards are employed.

Molecular Structure and Properties

This compound is a synthetic compound where four hydrogen atoms on the benzene ring have been replaced by deuterium. This isotopic labeling is instrumental in its use as an internal standard for mass spectrometry-based quantification of the non-labeled analog.

  • Molecular Formula: C₆H₂D₄ClNO₂S

  • Monoisotopic Mass: 195.98 g/mol

  • Average Mass: 195.66 g/mol [1][2]

Predicted Mass Fragmentation Pattern

The mass fragmentation of this compound is predicted based on the established fragmentation pathways of aromatic sulfonamides. The primary routes of fragmentation involve the cleavage of the sulfonamide group and rearrangements within the aromatic ring. The presence of a chlorine atom and deuterium atoms influences the mass-to-charge ratio (m/z) of the resulting fragments.

The fragmentation is typically induced by either Electron Ionization (EI) or Electrospray Ionization (ESI), with collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) providing more detailed structural information.

Key Predicted Fragmentation Pathways:

  • Loss of Sulfonamide Moiety (•SO₂NH₂): Cleavage of the C-S bond results in the formation of a deuterated chlorophenyl radical cation.

  • Loss of Sulfur Dioxide (SO₂): A common rearrangement in aromatic sulfonamides leads to the expulsion of a neutral SO₂ molecule.[3][4] This is often promoted by electron-withdrawing groups like chlorine.[3][4]

  • Cleavage of the S-N Bond: This fragmentation pathway leads to the formation of the deuterated chlorobenzenesulfonyl cation.

  • Formation of Common Sulfonamide Fragments: For non-deuterated sulfonamides, characteristic ions are often observed at m/z 156, 108, and 92. The corresponding fragments for the deuterated analog will have higher m/z values.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound, their calculated m/z values, and the proposed corresponding structures. These values account for the most abundant isotopes of chlorine (³⁵Cl) and sulfur (³²S).

m/z (Predicted) Proposed Fragment Structure Neutral Loss Fragmentation Pathway
196 (M⁺•)[C₆D₄³⁵ClSO₂NH₂]⁺•-Molecular Ion
115[C₆D₄³⁵Cl]⁺••SO₂NH₂C-S Bond Cleavage
132[C₆D₄³⁵ClNH₂]⁺•SO₂Loss of Sulfur Dioxide
179[C₆D₄³⁵ClSO₂]⁺•NH₂S-N Bond Cleavage
160[C₆D₄³⁵ClS]⁺O₂, NH₂Further fragmentation
96[C₆D₄H]⁺•SO₂, Cl, NHComplex rearrangement

Experimental Protocols

The following provides a generalized experimental protocol for the analysis of this compound by mass spectrometry. Specific parameters may require optimization based on the instrument and experimental goals.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration suitable for the instrument's sensitivity (e.g., 1-10 µg/mL).

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is typically suitable for sulfonamide analysis.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry (Electrospray Ionization - ESI)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

  • Capillary Voltage: 3.0 - 4.5 kV.

  • Drying Gas (N₂) Temperature: 300 - 350 °C.

  • Drying Gas Flow: 8 - 12 L/min.

  • Nebulizer Pressure: 30 - 50 psi.

  • Scan Range: m/z 50 - 300.

  • Collision Energy (for MS/MS): Ramped from 10 to 40 eV to observe a range of fragment ions.

Gas Chromatography-Mass Spectrometry (GC-MS)

For more volatile derivatives of the analyte, GC-MS with Electron Ionization (EI) can be used.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).

  • Oven Program: Start at 100 °C, ramp to 280 °C.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary predicted fragmentation pathways of this compound.

Fragmentation_Pathway M Molecular Ion [C₆D₄ClSO₂NH₂]⁺• m/z 196 F1 [C₆D₄Cl]⁺• m/z 115 M->F1 - •SO₂NH₂ F2 [C₆D₄ClNH₂]⁺• m/z 132 M->F2 - SO₂ F3 [C₆D₄ClSO₂]⁺ m/z 179 M->F3 - •NH₂ Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Prep1 Prepare Standard Solution (1 mg/mL in MeOH) Prep2 Dilute to Working Concentration (e.g., 1-10 µg/mL) Prep1->Prep2 LC Liquid Chromatography (C18 Column) Prep2->LC MS Mass Spectrometry (ESI+) LC->MS MSMS Tandem MS (CID) MS->MSMS DA Data Acquisition MSMS->DA DI Fragment Identification and Spectrum Interpretation DA->DI

References

An In-depth Technical Guide to the Electron Ionization Mass Spectrometry (EI-MS) of Deuterated Chlorobenzene Sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Electron Ionization Mass Spectrometry (EI-MS) fragmentation patterns of chlorobenzene sulfonamide and its deuterated analogue. Understanding these fragmentation pathways is crucial for structural elucidation, metabolite identification, and pharmacokinetic studies in drug discovery and development. This document outlines the key fragmentation mechanisms, presents quantitative data, details experimental protocols, and provides visual diagrams to illustrate the logical relationships in the fragmentation process.

Core Principles of EI-MS Fragmentation of Aromatic Sulfonamides

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The fragmentation of aromatic sulfonamides, such as chlorobenzene sulfonamide, is primarily governed by the cleavage of the relatively weak C-S and S-N bonds, as well as characteristic rearrangements.

The most common fragmentation pathways observed in the EI-MS of aromatic sulfonamides include:

  • Cleavage of the C-S bond: This results in the formation of a chlorophenyl radical cation and a sulfonamide radical.

  • Cleavage of the S-N bond: This leads to the formation of a chlorobenzenesulfonyl cation and an amino radical.

  • Loss of Sulfur Dioxide (SO₂): A characteristic rearrangement reaction where a neutral molecule of SO₂ is eliminated. This is a common feature in the mass spectra of sulfonyl-containing compounds.

  • Loss of the Chlorine Atom: Fragmentation of the chlorophenyl ring can occur, leading to the loss of a chlorine radical.

Isotopic labeling, particularly with deuterium (²H), is a powerful tool in mass spectrometry. By replacing one or more hydrogen atoms with deuterium, the mass of the parent ion and any fragments containing the deuterium label will increase by one mass unit for each deuterium atom incorporated. This mass shift provides valuable information for confirming fragmentation pathways and elucidating reaction mechanisms.

Experimental Protocols

The following section details a typical experimental protocol for acquiring EI-MS data for chlorobenzene sulfonamide and its deuterated analogue.

Sample Preparation:

  • Non-deuterated Chlorobenzene Sulfonamide: A standard solution of p-chlorobenzenesulfonamide is prepared by dissolving the compound in a suitable volatile solvent, such as methanol or acetone, to a concentration of approximately 1 mg/mL.

  • Deuterated Chlorobenzene Sulfonamide: Deuterated chlorobenzene sulfonamide can be synthesized via several methods, including the reaction of deuterated chlorobenzene with chlorosulfonic acid followed by amination. The deuterated analogue is then dissolved in a suitable solvent to a similar concentration as the non-deuterated standard.

Mass Spectrometry Conditions:

A typical EI-MS experiment would be performed on a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer.

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 40-300

  • Inlet System: Direct Insertion Probe or Gas Chromatography (GC). If using GC, a suitable capillary column (e.g., DB-5ms) would be used with a temperature program to ensure proper elution and separation.

Data Presentation: EI-MS Fragmentation of Chlorobenzene Sulfonamide

The following tables summarize the major fragment ions observed in the EI-MS spectrum of p-chlorobenzenesulfonamide and the predicted shifts for its deuterated analogue. The relative abundance of each ion is provided to facilitate comparison.

Table 1: Major Fragment Ions in the EI-MS Spectrum of p-Chlorobenzenesulfonamide

m/zProposed Fragment IonStructureRelative Abundance (%)
191/193[M]⁺˙ (Molecular Ion)C₆H₆ClNO₂S⁺˙40
175[M - NH₂]⁺C₆H₅ClO₂S⁺5
127[M - SO₂]⁺˙C₆H₆ClN⁺˙10
111/113[C₆H₄Cl]⁺C₆H₄Cl⁺100 (Base Peak)
92[C₆H₆N]⁺C₆H₆N⁺15
77[C₆H₅]⁺C₆H₅⁺30
64[SO₂]⁺˙SO₂⁺˙20

Note: The presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) results in characteristic M/M+2 isotopic patterns for chlorine-containing fragments.

Table 2: Predicted Major Fragment Ions in the EI-MS Spectrum of Deuterated Chlorobenzene Sulfonamide (D₄-phenyl ring)

m/zProposed Fragment IonStructurePredicted Relative Abundance (%)
195/197[M]⁺˙ (Molecular Ion)C₆H₂D₄ClNO₂S⁺˙~40
179[M - NH₂]⁺C₆HD₄ClO₂S⁺~5
131[M - SO₂]⁺˙C₆H₂D₄ClN⁺˙~10
115/117[C₆D₄Cl]⁺C₆D₄Cl⁺~100 (Base Peak)
96[C₆H₂D₄N]⁺C₆H₂D₄N⁺~15
81[C₆D₅]⁺C₆D₅⁺~30
64[SO₂]⁺˙SO₂⁺˙~20

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways of chlorobenzene sulfonamide under electron ionization.

fragmentation_pathway M Chlorobenzene Sulfonamide [M]⁺˙ m/z 191/193 F1 [M - SO₂]⁺˙ m/z 127 M->F1 - SO₂ F2 [C₆H₄Cl]⁺ m/z 111/113 M->F2 - SO₂NH₂˙ F6 [C₆H₄ClSO₂]⁺ m/z 175 M->F6 - NH₂˙ F3 [C₆H₅]⁺ m/z 77 F2->F3 - Cl˙ F4 [SO₂NH₂]˙ F5 [NH₂]˙

Caption: Primary fragmentation pathways of chlorobenzene sulfonamide.

The following diagram illustrates the logical workflow for analyzing the EI-MS spectrum of a deuterated compound to confirm fragmentation mechanisms.

deuteration_workflow cluster_0 Analysis Workflow A Acquire EI-MS Spectrum of Non-deuterated Compound B Identify Key Fragment Ions and Propose Pathways A->B F Confirm or Refine Fragmentation Pathways B->F C Synthesize Deuterated Analogue D Acquire EI-MS Spectrum of Deuterated Compound C->D E Observe Mass Shifts in Parent and Fragment Ions D->E E->F

Caption: Workflow for fragmentation analysis using deuterium labeling.

Conclusion

The Electron Ionization Mass Spectrometry of chlorobenzene sulfonamide reveals a well-defined fragmentation pattern characterized by the loss of SO₂ and cleavage of the C-S and S-N bonds. The use of deuterium labeling provides a robust method for confirming these fragmentation pathways by observing predictable mass shifts in the resulting spectra. This in-depth understanding is essential for the confident identification and structural characterization of sulfonamide-containing compounds and their metabolites in various stages of pharmaceutical research and development. The data and methodologies presented in this guide serve as a valuable resource for scientists and researchers in the field.

Stability and Storage of 4-Chlorobenzene-d4-sulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Chlorobenzene-d4-sulfonamide. The information herein is compiled from available safety data sheets and scientific literature on related sulfonamide compounds, offering guidance for maintaining the integrity and purity of this isotopically labeled compound for research and development purposes.

Chemical and Physical Properties

This compound is the deuterated form of 4-chlorobenzenesulfonamide. The incorporation of deuterium atoms provides a valuable tool for metabolic and pharmacokinetic studies. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValue
Chemical Formula C₆H₂D₄ClNO₂S
Molecular Weight 195.66 g/mol
Appearance Off-white to white solid/powder
Melting Point 137-144 °C
Solubility Soluble in Methanol
Storage Temperature 2-8°C (Refrigerator) or Room Temperature (Sealed, Dry)

Stability Profile

While specific quantitative stability data for this compound is not extensively available in public literature, the stability can be inferred from data on 4-chlorobenzenesulfonamide and the general behavior of the sulfonamide class of compounds. The compound is generally stable under normal laboratory conditions.

General Stability: 4-Chlorobenzenesulfonamide is reported to be stable at room temperature in closed containers under normal storage and handling conditions.[1]

Incompatibilities: Contact with strong oxidizing agents should be avoided as it may lead to degradation.[1]

Thermal Decomposition: During a fire, irritating and highly toxic gases may be generated through thermal decomposition.[1][2] Potential hazardous decomposition products include hydrogen chloride, nitrogen oxides, carbon monoxide, oxides of sulfur, and carbon dioxide.[1][2]

Photostability: Sulfonamides, as a class, are known to be susceptible to photodegradation. Exposure to light, particularly UV light, can lead to the degradation of these compounds. Therefore, it is recommended to protect this compound from light.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended. A summary is provided in Table 2.

ParameterRecommendationRationale
Temperature Store in a refrigerator (2-8°C) for long-term storage.[3][4] Short-term storage at room temperature is acceptable.To minimize potential thermal degradation and maintain chemical stability.
Light Store in a light-resistant container.To prevent photodegradation.
Atmosphere Store in a tightly sealed container in a dry and well-ventilated area.[1][2][5]To protect from moisture and atmospheric contaminants.
Incompatibilities Store away from strong oxidizing agents.[1]To prevent chemical reactions that could degrade the compound.

Experimental Protocols for Stability Assessment

While specific stability-indicating methods for this compound are not detailed in the available literature, protocols for related sulfonamides can be adapted. A general workflow for a stability-indicating High-Performance Liquid Chromatography (HPLC) method is described below.

Objective: To develop and validate a stability-indicating HPLC method for the determination of this compound and its degradation products.

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, purified)

  • Formic acid or other suitable buffer components

  • Hydrochloric acid (for acid degradation)

  • Sodium hydroxide (for base degradation)

  • Hydrogen peroxide (for oxidative degradation)

Instrumentation:

  • HPLC system with a UV or photodiode array (PDA) detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Forced degradation equipment (oven, UV chamber, water bath)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with a suitable buffer like 0.1% formic acid). The exact composition should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Detection Wavelength: Determined by UV scan of the parent compound (typically in the range of 250-280 nm for sulfonamides).

  • Injection Volume: 10 µL

Forced Degradation Studies: Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat at a controlled temperature (e.g., 60°C) for a specified time. Neutralize the solution before injection.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for a specified time.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified duration. Dissolve in a suitable solvent for analysis.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) or a combination of UV and visible light for a specified duration.

Method Validation: The developed HPLC method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

G cluster_storage Recommended Storage Conditions cluster_stress Potential Stress Factors Refrigerator (2-8°C) Refrigerator (2-8°C) Light-Resistant Container Light-Resistant Container Tightly Sealed Tightly Sealed Well-Ventilated Area Well-Ventilated Area High Temperature High Temperature Degradation Degradation High Temperature->Degradation Light/UV Exposure Light/UV Exposure Light/UV Exposure->Degradation Humidity/Moisture Humidity/Moisture Humidity/Moisture->Degradation Oxidizing Agents Oxidizing Agents Oxidizing Agents->Degradation This compound This compound This compound->Refrigerator (2-8°C) This compound->Light-Resistant Container This compound->Tightly Sealed This compound->Well-Ventilated Area

Caption: Logical relationship between storage conditions and stress factors.

G Start Start Prepare Sample and Standards Prepare Sample and Standards Start->Prepare Sample and Standards Forced Degradation Studies Forced Degradation Studies Prepare Sample and Standards->Forced Degradation Studies Develop HPLC Method Develop HPLC Method Forced Degradation Studies->Develop HPLC Method Validate Method (ICH) Validate Method (ICH) Develop HPLC Method->Validate Method (ICH) Analyze Samples Analyze Samples Validate Method (ICH)->Analyze Samples Report Results Report Results Analyze Samples->Report Results

Caption: Workflow for stability-indicating HPLC method development.

Disclaimer: This document is intended for informational purposes only and is not a substitute for rigorous, compound-specific stability testing. Researchers should always perform their own stability studies under their specific experimental conditions.

References

Synthesis and Purification of 4-Chlorobenzene-d4-sulfonamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 4-Chlorobenzene-d4-sulfonamide, a deuterated analog of the widely used chemical intermediate, 4-chlorobenzenesulfonamide. The incorporation of deuterium isotopes in drug molecules is a critical strategy in pharmaceutical research to modulate metabolic pathways and enhance pharmacokinetic profiles. This document outlines a robust two-step synthetic pathway and subsequent purification protocol, supported by quantitative data and procedural diagrams.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the chlorosulfonation of 4-chlorobenzene-d4 to produce the intermediate, 4-chlorobenzene-d4-sulfonyl chloride. The subsequent step is the amination of this intermediate to yield the final product, this compound.

Synthesis_Pathway 4-Chlorobenzene-d4 4-Chlorobenzene-d4 Reaction1 Chlorosulfonation 4-Chlorobenzene-d4->Reaction1 Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Reaction1 Intermediate 4-Chlorobenzene-d4- sulfonyl chloride Reaction1->Intermediate Reaction2 Amination Intermediate->Reaction2 Ammonia Ammonia Ammonia->Reaction2 Final_Product 4-Chlorobenzene-d4- sulfonamide Reaction2->Final_Product

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Chlorobenzene-d4-sulfonyl chloride

This procedure is adapted from established methods for the chlorosulfonation of chlorobenzene.[1]

Materials:

  • 4-Chlorobenzene-d4

  • Chlorosulfonic acid

  • 1,2-Dichloroethane (anhydrous)

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a gas outlet to a trap, add chlorosulfonic acid (3.0 molar equivalents).

  • Cool the flask in an ice-water bath.

  • Slowly add 4-chlorobenzene-d4 (1.0 molar equivalent) dropwise from the dropping funnel over a period of 1 hour, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 50-60 °C and stir for 2-3 hours until the evolution of hydrogen chloride gas ceases.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Separate the organic layer (1,2-dichloroethane containing the product).

  • Wash the organic layer with cold water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 4-chlorobenzene-d4-sulfonyl chloride.

Step 2: Synthesis of this compound

This procedure is based on the amination of 4-chlorobenzenesulfonyl chloride.[1]

Materials:

  • 4-Chlorobenzene-d4-sulfonyl chloride (crude from Step 1)

  • Aqueous ammonia (25-28%)

  • Hydrochloric acid (concentrated)

  • Ice

Procedure:

  • In a beaker, add the crude 4-chlorobenzene-d4-sulfonyl chloride to an excess of concentrated aqueous ammonia, cooled in an ice bath.

  • Stir the mixture vigorously for 30-60 minutes. A white precipitate of this compound will form.

  • Filter the precipitate under vacuum and wash it thoroughly with cold water.

  • To purify, suspend the crude product in water and acidify with concentrated hydrochloric acid to dissolve any remaining ammonia.

  • Filter the solid again, wash with cold water until the washings are neutral to litmus paper.

  • Dry the purified this compound in a desiccator or a vacuum oven at 50-60 °C.

Purification

The primary method for the purification of this compound is recrystallization.

Purification_Workflow Crude_Product Crude 4-Chlorobenzene-d4- sulfonamide Dissolution Dissolve in hot solvent (e.g., Ethanol/Water) Crude_Product->Dissolution Hot_Filtration Hot Filtration (optional, to remove insoluble impurities) Dissolution->Hot_Filtration Crystallization Cool to induce crystallization Hot_Filtration->Crystallization Vacuum_Filtration Vacuum Filtration Crystallization->Vacuum_Filtration Washing Wash with cold solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_Product Pure 4-Chlorobenzene-d4- sulfonamide Drying->Pure_Product

Caption: Purification workflow for this compound.

Recrystallization Protocol:

  • Dissolve the crude this compound in a minimum amount of hot solvent (e.g., a mixture of ethanol and water).

  • If there are any insoluble impurities, perform a hot gravity filtration.

  • Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals to obtain pure this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and purification of this compound, based on typical yields for the non-deuterated analogue.

Table 1: Reaction Parameters and Yields

StepReactionKey ReagentsTemperature (°C)Duration (h)Typical Yield (%)
1Chlorosulfonation4-Chlorobenzene-d4, Chlorosulfonic acid0-603-485-95
2Amination4-Chlorobenzene-d4-sulfonyl chloride, Aqueous ammonia0-250.5-190-98

Table 2: Product Characterization

PropertyValue
Molecular Formula C₆H₂D₄ClNO₂S
Molecular Weight 195.68 g/mol
Appearance White to off-white solid
Melting Point 143-146 °C (for non-deuterated)
Purity (by HPLC) >98%
Deuterium Incorporation >98%

Note: The melting point of the deuterated compound is expected to be very similar to the non-deuterated analogue. Purity and deuterium incorporation should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Chlorobenzene-d4-sulfonamide in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 4-Chlorobenzene-d4-sulfonamide as an internal standard in the quantitative analysis of sulfonamide antibiotics by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are based on established principles of isotope dilution mass spectrometry, a benchmark for delivering high-quality, accurate, and precise data in the analysis of complex matrices.

Introduction to Isotope Dilution Mass Spectrometry (IDMS) with this compound

The fundamental principle of IDMS involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest to the sample at the initial stage of the analytical process. In this context, this compound serves as the internal standard. Deuterated standards are exceptionally well-suited for this role as they share nearly identical chemical and physical properties with their non-deuterated counterparts.[1] This similarity ensures that the internal standard and the target sulfonamide analytes behave consistently throughout sample preparation, extraction, and chromatographic separation.

The primary advantage of employing a deuterated internal standard like this compound is its capacity to correct for variations inherent in the analytical procedure, including:

  • Matrix Effects: Complex sample matrices can either enhance or suppress the ionization of target analytes within the mass spectrometer. As the deuterated internal standard is affected in a similar manner, the ratio of the analyte to the internal standard remains constant, thereby enabling more precise quantification.[2]

  • Analyte Loss During Sample Preparation: Any loss of target analytes during critical steps such as extraction, cleanup, and concentration is accounted for, as the internal standard is lost at a proportional rate.

  • Variations in Injection Volume and Instrument Response: Minor fluctuations in the injection volume and instrument signal are normalized by the consistent presence of the internal standard.

Experimental Protocols

The following protocols are representative examples of how this compound can be integrated into LC-MS/MS workflows for the analysis of sulfonamides in various matrices.

1. Analysis of Sulfonamides in Water Samples

This protocol is adapted from methodologies for the determination of sulfonamides in environmental water samples.[3][4][5]

a. Sample Preparation and Extraction

  • Sample Collection and Preservation: Collect water samples in clean glass bottles. To prevent degradation of sulfonamides, it is recommended to store samples at 4°C and analyze them as soon as possible. If storage is necessary, acidify the sample to a pH of approximately 4.[4]

  • Fortification with Internal Standard: To a 500 mL water sample, add a known amount (e.g., 20 ng) of this compound solution.[5]

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Agilent BondElut PPL) with 6 mL of methanol followed by 6 mL of deionized water.[3][5]

    • Load the water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.[3]

    • Wash the cartridge with 5 mL of pure water to remove interfering substances.[3]

    • Dry the cartridge under vacuum.[3]

    • Elute the analytes with 4 mL of methanol containing 2% aqueous ammonia.[3]

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[3][4]

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid).[4]

    • Vortex the sample thoroughly and centrifuge to obtain a clear supernatant for LC-MS/MS analysis.[3]

b. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 column (e.g., 150 mm x 2.1 mm, 3.5 µm) is commonly used.[4]

    • Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile is typical.[4][6]

    • Flow Rate: 0.2 mL/min.[4]

    • Injection Volume: 10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Positive electrospray ionization (ESI+) is generally used for sulfonamides.[3][4]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[6][7] Specific precursor-to-product ion transitions for each target sulfonamide and for this compound need to be determined and optimized.

2. Analysis of Sulfonamides in Biological Tissues (e.g., Bovine Liver)

This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which is widely used for the extraction of analytes from complex biological matrices.[7]

a. Sample Preparation and Extraction

  • Homogenization: Homogenize 2 g of the tissue sample.[7]

  • Fortification: Add a known amount of this compound internal standard solution to the homogenized sample.

  • Extraction:

    • Add 8 mL of water and vortex.[7]

    • Add 10 mL of acetonitrile (containing 1% acetic acid) and vortex vigorously for 1 minute.[7]

    • Add QuEChERS extraction salts (e.g., magnesium sulfate and sodium acetate).[7]

    • Shake vigorously and centrifuge.[7]

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a suitable sorbent (e.g., PSA and C18) to remove interfering matrix components.[7]

    • Vortex and centrifuge.[7]

  • Final Preparation:

    • Take an aliquot of the cleaned extract and evaporate to dryness.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.[7]

    • Filter the sample before injection into the LC-MS/MS system.[7]

b. LC-MS/MS Conditions

The LC-MS/MS conditions would be similar to those described for water analysis, with potential modifications to the gradient program to ensure adequate separation from matrix components.

Data Presentation

The use of this compound as an internal standard allows for accurate quantification. The data is typically presented in tables summarizing key validation parameters.

Table 1: Representative LC-MS/MS Parameters for Sulfonamide Analysis

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Sulfadiazine251.0156.092.015
Sulfamethazine279.1186.1124.020
Sulfamethoxazole254.0156.0108.018
This compound (IS) 200.0100.074.022

Note: The m/z values for this compound are hypothetical and would need to be determined experimentally.

Table 2: Method Performance Data

AnalyteLinearity (R²)LOQ (ng/mL)Recovery (%)Precision (RSD %)
Sulfadiazine>0.9980.585-105<10
Sulfamethazine>0.9990.590-110<8
Sulfamethoxazole>0.9980.588-108<9

Data presented are typical values and may vary depending on the specific matrix and instrumentation.

Visualizations

Experimental Workflow for LC-MS/MS Analysis

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (Water or Tissue) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (SPE or QuEChERS) Spike->Extraction Cleanup Cleanup (dSPE if necessary) Extraction->Cleanup Concentration Evaporation and Reconstitution Cleanup->Concentration Injection LC Injection Concentration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Analyte/IS Ratio Integration->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Workflow for sulfonamide analysis using an internal standard.

Logical Relationship of IDMS Components

IDMS_Concept cluster_process Analytical Process cluster_output Result Analyte Target Analyte (Sulfonamide) Prep Sample Preparation (Extraction, Cleanup) Analyte->Prep IS Internal Standard (this compound) IS->Prep Matrix Sample Matrix (Water, Tissue, etc.) Matrix->Prep LCMS LC-MS/MS Analysis Prep->LCMS Data Analyte / IS Ratio LCMS->Data AccurateQuant Accurate Quantification Data->AccurateQuant Leads to

Caption: Conceptual diagram of Isotope Dilution Mass Spectrometry.

References

Application Note: Quantification of Sulfonamides in Wastewater Using Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfonamides are a class of synthetic antibiotics extensively used in human and veterinary medicine.[1] Their widespread application has led to their presence in various environmental compartments, including wastewater, raising concerns about the development of antibiotic-resistant bacteria.[1] Accurate and reliable quantification of sulfonamide residues in complex matrices like wastewater is crucial for environmental monitoring and risk assessment. This application note details a robust and sensitive method for the determination of sulfonamides in wastewater using Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with the use of deuterated internal standards to ensure high accuracy.[2]

The use of stable isotope-labeled internal standards, such as deuterated sulfonamides, is considered the gold standard in quantitative mass spectrometry.[3] These standards are chemically identical to the target analytes but have a different mass, allowing them to be distinguished by the mass spectrometer.[4] By spiking the sample with a known amount of the deuterated standard at the beginning of the sample preparation process, any loss of analyte during extraction and cleanup, as well as variations in instrument response due to matrix effects, can be accurately corrected for.[5] This approach significantly improves the precision and accuracy of the quantification.[3][5]

Principle of Isotope Dilution Mass Spectrometry

The core of this method lies in the principle of isotope dilution. A known concentration of a deuterated internal standard, which is a heavy-isotope-labeled analog of the target analyte, is added to the sample prior to any processing steps. The standard and the native analyte are assumed to behave identically throughout the entire analytical procedure (extraction, cleanup, and chromatographic separation). By measuring the ratio of the signal intensity of the native analyte to that of the deuterated internal standard in the final extract using LC-MS/MS, the concentration of the native analyte in the original sample can be precisely calculated. This ratio remains constant even if analyte is lost during sample preparation, as the internal standard is lost proportionally.

G cluster_sample Wastewater Sample cluster_standard Internal Standard cluster_process Analytical Process cluster_result Quantification Analyte Target Sulfonamide (Unknown Concentration) Sample_Prep Sample Preparation (Extraction & Cleanup) Analyte->Sample_Prep Deuterated_Standard Deuterated Sulfonamide (Known Concentration) Deuterated_Standard->Sample_Prep Spiking LC_MSMS LC-MS/MS Analysis Sample_Prep->LC_MSMS Ratio Measure Signal Ratio: (Analyte / Deuterated Standard) LC_MSMS->Ratio Concentration Calculate Analyte Concentration Ratio->Concentration

Caption: Principle of quantification using a deuterated internal standard.

Experimental Protocol

This protocol provides a comprehensive procedure for the extraction, cleanup, and quantification of various sulfonamides in wastewater.

1. Materials and Reagents

  • Standards: Analytical standards of target sulfonamides and their corresponding deuterated internal standards (e.g., ¹³C₆-Sulfamethoxazole, d4-Sulfamethoxazole).[6][7]

  • Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.[6]

  • Reagents: Formic acid, ammonium hydroxide, and ethylenediaminetetraacetic acid (EDTA).[6]

  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., Waters Oasis HLB, 6 cc, 500 mg) are recommended for their broad retention of sulfonamides.[6]

  • Glassware and Equipment: Amber glass bottles, volumetric flasks, pipettes, filtration apparatus with 0.45 µm filters, SPE vacuum manifold, and a sample concentrator/evaporator with a nitrogen stream.[6]

2. Sample Preparation and Fortification

  • Collect wastewater samples in amber glass bottles to prevent photodegradation and store at 4°C until analysis.[1]

  • Filter the water samples through a 0.45 µm filter to remove particulate matter.[6]

  • To a 500 mL filtered sample, add EDTA to a final concentration of 0.5 g/L to chelate metal ions that can interfere with sulfonamide recovery.[8][9]

  • Adjust the sample pH to between 4.0 and 7.0 using formic acid or ammonium hydroxide. This pH range optimizes the retention of many sulfonamides on the HLB sorbent.[8][9]

  • Spike the sample with a known concentration of the deuterated internal standard mixture (e.g., 40 ng/L).[8]

3. Solid-Phase Extraction (SPE)

The following workflow outlines the SPE procedure for sample cleanup and concentration of sulfonamides.

G start Start conditioning 1. Cartridge Conditioning - 6 mL Methanol - 6 mL Water start->conditioning loading 2. Sample Loading - 500 mL spiked wastewater sample - Flow rate: ~5-10 mL/min conditioning->loading washing 3. Cartridge Washing - 6 mL Water to remove interferences loading->washing drying 4. Cartridge Drying - High vacuum for >10 min washing->drying elution 5. Elution - 8 mL Methanol (in 2x4 mL aliquots) drying->elution concentration 6. Eluate Concentration - Evaporate to dryness under Nitrogen at 40°C elution->concentration reconstitution 7. Reconstitution - Reconstitute in 1 mL mobile phase concentration->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis

Caption: Solid-Phase Extraction (SPE) workflow for sulfonamide analysis.

4. LC-MS/MS Analysis

  • Chromatographic Separation:

    • HPLC System: Surveyor HPLC System or equivalent.[7]

    • Column: C18 column (e.g., 150 x 2.1 mm, 3.5 µm).[10]

    • Mobile Phase A: 0.1% formic acid in water.[10][11]

    • Mobile Phase B: Acetonitrile.[10]

    • Flow Rate: 0.2 mL/min.[10][11]

    • Injection Volume: 20 µL.[7][11]

    • Gradient: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B increases to elute the sulfonamides.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: TSQ Quantum Ultra triple quadrupole mass spectrometer or equivalent.[7][10]

    • Ionization Source: Positive electrospray ionization (ESI+).[10]

    • Scan Type: Selected Reaction Monitoring (SRM).[7]

    • Monitor at least two SRM transitions for each target sulfonamide and its deuterated internal standard for confident identification and quantification.

5. Data Analysis and Quantification

  • Prepare a calibration curve by plotting the ratio of the peak area of the native sulfonamide to the peak area of its corresponding deuterated internal standard against the concentration of the native sulfonamide.

  • Use a 1/x weighted linear regression for the calibration.[10]

  • Quantify the sulfonamides in the wastewater samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of selected sulfonamides in wastewater, compiled from various studies.

Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for Selected Sulfonamides in Wastewater

SulfonamideLimit of Detection (LOD) (ng/L)Limit of Quantitation (LOQ) (ng/L)Reference(s)
Sulfamethoxazole~501.2 - 7.6[9][10]
Sulfadiazine0.01 - 1.13-[12]
Sulfamethazine--
Sulfapyridine0.01 - 1.13-[12]
Sulfadimethoxine0.01 - 1.13-[12]

Note: LOD and LOQ values can vary depending on the specific instrumentation, matrix, and method used.

Table 2: Recovery Rates for Selected Sulfonamides in Wastewater

SulfonamideSpiking LevelRecovery (%)Reference(s)
Sulfamethoxazole4, 10, 100, 200 ng/L74.3 - 118[9]
Sulfadiazine500 ng/L>90[12]
Sulfamethazine-72 - 120[10]
Sulfapyridine500 ng/L>90[12]
Sulfadimethoxine24.49 µg/L80.0 - 116.0[13]

Note: Recoveries are typically determined in spiked matrix samples. The use of deuterated standards corrects for variations in recovery.[3]

Conclusion

The described SPE LC-MS/MS method, incorporating deuterated internal standards, provides a highly sensitive, selective, and accurate approach for the quantification of sulfonamide antibiotics in wastewater.[7][10] This methodology is essential for environmental monitoring programs and for assessing the efficacy of wastewater treatment processes in removing these emerging contaminants.[11][14] The use of isotope dilution is critical for overcoming matrix effects inherent in complex samples like wastewater, ensuring the generation of reliable and defensible data.[2]

References

Application Notes and Protocols for the Use of 4-Chlorobenzene-d4-sulfonamide in Veterinary Drug Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine for the treatment and prevention of bacterial infections in food-producing animals.[1] The use of these drugs can lead to the presence of residues in animal-derived food products, such as meat, milk, and eggs.[2] Regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for sulfonamides in these food products to ensure consumer safety.[3] Accurate and reliable analytical methods are therefore essential for monitoring compliance with these MRLs.

The use of stable isotope-labeled internal standards is a critical component of robust analytical methods for quantitative analysis, particularly in complex matrices like animal tissues. Deuterated internal standards, such as 4-Chlorobenzene-d4-sulfonamide, are ideal for this purpose as they are chemically almost identical to their non-labeled counterparts. This chemical similarity ensures they behave similarly during sample preparation and ionization in mass spectrometry, allowing for the correction of matrix effects and variations in analytical response. These application notes provide a detailed protocol for the analysis of sulfonamide residues in animal tissues using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation

The following tables summarize typical quantitative data for a validated LC-MS/MS method for the analysis of various sulfonamides in animal tissue (e.g., muscle, liver) using this compound as an internal standard. Please note that these values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

Table 1: Method Performance for Sulfonamide Analysis

ParameterTypical Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 1.0 µg/kg
Limit of Quantification (LOQ)0.5 - 5.0 µg/kg
Intraday Precision (%RSD)< 10%
Interday Precision (%RSD)< 15%

Table 2: Recovery Rates for Common Sulfonamides

AnalyteSpiking Level (µg/kg)Mean Recovery (%)
Sulfadiazine1095
Sulfamethazine1098
Sulfamethoxazole1092
Sulfaquinoxaline1088
Sulfathiazole1094

Experimental Protocols

This section details the experimental protocol for the extraction and analysis of sulfonamide residues in animal tissues using this compound as an internal standard.

1. Materials and Reagents

  • This compound (Internal Standard)

  • Sulfonamide analytical standards (e.g., sulfadiazine, sulfamethazine, etc.)

  • Acetonitrile (ACN), HPLC grade

  • Ethyl acetate, HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • QuEChERS extraction tubes (50 mL) and cleanup tubes (15 mL)

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of each sulfonamide standard and this compound in methanol.

  • Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution containing all target sulfonamides by diluting the stock solutions in methanol.

  • Internal Standard Working Solution (1 µg/mL): Prepare a working solution of this compound by diluting the stock solution in methanol.

3. Sample Preparation (QuEChERS Method)

  • Weigh 2 g (± 0.1 g) of homogenized animal tissue into a 50 mL centrifuge tube.

  • Add 100 µL of the 1 µg/mL this compound internal standard working solution.

  • Add 10 mL of acetonitrile.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant (acetonitrile layer) to a 15 mL cleanup tube containing PSA and C18 sorbents.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the cleaned extract to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter into an LC vial for analysis.

4. LC-MS/MS Analysis

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result sample Homogenized Tissue Sample (2g) add_is Spike with this compound (Internal Standard) sample->add_is extraction Add Acetonitrile & QuEChERS Salts add_is->extraction centrifuge1 Centrifuge extraction->centrifuge1 cleanup Dispersive SPE Cleanup (PSA/C18) centrifuge1->cleanup centrifuge2 Centrifuge cleanup->centrifuge2 evaporation Evaporate & Reconstitute centrifuge2->evaporation filtration Filter evaporation->filtration lc_ms LC-MS/MS Analysis filtration->lc_ms data_processing Data Processing & Quantification lc_ms->data_processing report Final Report data_processing->report

Caption: Experimental workflow for sulfonamide residue analysis.

logical_relationship cluster_quantification Quantitative Analysis Principle analyte Target Sulfonamide (Variable Response) ratio Peak Area Ratio (Analyte / Internal Standard) analyte->ratio is This compound (Constant Concentration) is->ratio calibration Calibration Curve ratio->calibration concentration Accurate Concentration (Corrected for Matrix Effects) calibration->concentration

Caption: Logic of internal standard-based quantification.

References

Application Note: Quantitative Analysis of Sulfonamides in Honey Samples using Internal Standards by UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine, including apiculture, to treat bacterial infections in honeybees.[1][2] The potential for residual sulfonamides to accumulate in honey raises concerns for human health, including allergic reactions and the development of antibiotic resistance.[3] Regulatory bodies in many countries have established maximum residue limits (MRLs) for these compounds in food products, necessitating sensitive and reliable analytical methods for their detection and quantification in honey.[4]

This application note provides a detailed protocol for the simultaneous determination of multiple sulfonamides in honey samples using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The method incorporates the use of an internal standard to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[5][6]

Principle

This method involves the extraction of sulfonamides from a honey matrix, followed by cleanup and analysis by UHPLC-MS/MS. An isotopically labeled internal standard, such as Sulfapyridine-d4, is added at the beginning of the sample preparation process to compensate for any analyte loss and variations in instrument response.[1][7][8] The sulfonamides are separated chromatographically and detected by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.[4]

Apparatus and Chemicals

  • Apparatus:

    • UHPLC-MS/MS system (e.g., SCIEX Triple Quad™ 3500, PerkinElmer QSight® 210, or equivalent)[1][4]

    • Analytical balance

    • Centrifuge

    • Vortex mixer

    • Ultrasonic bath[9]

    • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Oasis HLB)[10]

    • Nitrogen evaporator

    • Autosampler vials

  • Chemicals:

    • Sulfonamide analytical standards (e.g., Sulfadiazine, Sulfamethazine, Sulfamethoxazole, etc.)[4]

    • Isotopically labeled internal standard (e.g., Sulfapyridine-d4)[1][7]

    • Acetonitrile (ACN), LC-MS grade[4]

    • Methanol (MeOH), LC-MS grade[10]

    • Water, LC-MS grade[4]

    • Formic acid, LC-MS grade[4]

    • Hydrochloric acid (HCl)[11]

    • Ammonium formate[9]

    • Sodium chloride (NaCl)[11]

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each sulfonamide standard and the internal standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C. These solutions are typically stable for up to six months.[12][13]

  • Intermediate Standard Solution (10 µg/mL): Prepare a mixed solution of all target sulfonamides by diluting the stock solutions in methanol. Prepare a separate intermediate solution for the internal standard.

  • Working Standard Solutions (0.1 to 100 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate mixed sulfonamide solution with the initial mobile phase composition. Spike each calibration standard with the internal standard to a final concentration of 50 ng/mL.

Sample Preparation (Modified QuEChERS)
  • Sample Weighing and Fortification: Accurately weigh 1.0 g of a homogenized honey sample into a 50 mL centrifuge tube.[11]

  • Internal Standard Spiking: Add a specific volume of the internal standard working solution (e.g., 50 µL of 1 µg/mL Sulfapyridine-d4) to each sample, blank, and quality control sample.

  • Acidification and Dissolution: Add 2 mL of 0.1 M HCl and sonicate for 20-30 minutes to dissolve the honey and release bound sulfonamides.[9][11]

  • Liquid-Liquid Partitioning: Add 10 mL of acetonitrile containing 0.1% formic acid and vortex for 10 minutes. Add 2 g of NaCl, vortex again, and centrifuge.[11]

  • Extraction and Cleanup: Transfer the supernatant (acetonitrile layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 50°C.[11]

  • Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 80:20 water:methanol with 0.1% formic acid) and filter through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.[11]

Instrumental Analysis: UHPLC-MS/MS
  • UHPLC Conditions:

    • Column: C18 reversed-phase column (e.g., Zorbax SB C-18, 4.6×150 mm, 5 µm or Hypersil Gold C18, 100 mm × 2.1 mm, 1.9 µm)[9][11]

    • Mobile Phase A: Water with 0.1% formic acid[11]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid[11]

    • Flow Rate: 0.3 - 0.5 mL/min[9][11]

    • Injection Volume: 10 µL[4]

    • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased while increasing the percentage of mobile phase B to elute the sulfonamides.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive[12]

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: At least two MRM transitions (a quantifier and a qualifier) should be monitored for each analyte and the internal standard to ensure accurate identification and confirmation.[4]

Data Presentation

The quantitative data for a selection of sulfonamides, as determined by various validated methods, are summarized in the table below.

SulfonamideLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Recovery (%)
Sulfadiazine0.02 - 1.80.08 - 15.585.8 - 110.2[12]
Sulfathiazole0.03 - 1.80.1 - 15.585.8 - 110.2[12]
Sulfamerazine0.04 - 1.80.12 - 15.585.8 - 110.2[12]
Sulfamethazine0.05 - 1.80.15 - 15.585.8 - 110.2[12]
Sulfamethoxazole0.02 - 1.80.08 - 15.585.8 - 110.2[12]
Sulfadimethoxine0.04 - 1.80.12 - 15.585.8 - 110.2[12]
Sulfachloropyridazine0.03 - 1.80.1 - 15.585.8 - 110.2[12]
Sulfaquinoxaline0.06 - 1.80.2 - 15.585.8 - 110.2[12]

Note: The values presented are a range compiled from multiple sources and may vary depending on the specific method and instrumentation used.[9][12]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Weigh 1g Honey Spike_IS 2. Spike with Internal Standard Sample->Spike_IS Acidify 3. Add 0.1M HCl & Sonicate Spike_IS->Acidify Extract 4. Add ACN + Formic Acid & Vortex Acidify->Extract Salt_Out 5. Add NaCl & Centrifuge Extract->Salt_Out Evaporate 6. Evaporate Supernatant Salt_Out->Evaporate Reconstitute 7. Reconstitute & Filter Evaporate->Reconstitute UHPLC UHPLC Separation (C18 Column) Reconstitute->UHPLC MSMS MS/MS Detection (MRM Mode) UHPLC->MSMS Quantify Quantification using Internal Standard Calibration MSMS->Quantify

Caption: Experimental workflow for sulfonamide analysis in honey.

validation_pathway cluster_parameters Key Validation Parameters MethodValidation Method Validation Linearity Linearity & Range MethodValidation->Linearity Accuracy Accuracy (Recovery) MethodValidation->Accuracy Precision Precision (Repeatability & Reproducibility) MethodValidation->Precision Specificity Specificity / Selectivity MethodValidation->Specificity MatrixEffect Matrix Effect MethodValidation->MatrixEffect LOD Limit of Detection (LOD) Specificity->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ

Caption: Key parameters for analytical method validation.

References

Application Note: High-Sensitivity Analysis of Sulfonamides in Environmental Water Samples via LC-MS/MS with Internal Standard Calibration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of various sulfonamide antibiotics in environmental water samples. The protocol employs Solid-Phase Extraction (SPE) for sample pre-concentration and cleanup, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for detection and quantification. The use of isotopically labeled internal standards ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This method is based on the principles outlined in EPA Method 1694 for the analysis of pharmaceuticals and personal care products in environmental matrices.[1][2][3][4]

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in human and veterinary medicine. Their presence in the environment, particularly in water bodies, is a growing concern due to the potential for the development of antibiotic-resistant bacteria and adverse effects on aquatic ecosystems.[5] Regulatory bodies and researchers require sensitive and reliable analytical methods to monitor the concentration of these compounds in various environmental compartments.

This document provides a detailed protocol for the analysis of a suite of sulfonamides in water, leveraging the high selectivity and sensitivity of LC-MS/MS. The incorporation of internal standards is a critical component of this method, providing a means for accurate quantification in complex matrices.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis sample 500 mL Water Sample add_is Spike with Internal Standards sample->add_is adjust_ph Adjust pH add_is->adjust_ph filter Filter Sample adjust_ph->filter condition Condition SPE Cartridge filter->condition Proceed to SPE load Load Sample wash Wash Cartridge elute Elute Analytes concentrate Concentrate Eluate elute->concentrate Proceed to Analysis reconstitute Reconstitute in Mobile Phase concentrate->reconstitute lcmsms LC-MS/MS Analysis reconstitute->lcmsms

Caption: A schematic of the complete analytical workflow from sample collection to final analysis.

Detailed Experimental Protocol

Reagents and Standards
  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Reagents: Formic acid, ammonium hydroxide, and EDTA.

  • Standards: Analytical standards of target sulfonamides and their corresponding isotopically labeled internal standards (e.g., ¹³C₆-Sulfamethazine).

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each sulfonamide standard and internal standard in 10 mL of methanol to prepare individual stock solutions. Store at -20°C.

  • Working Standard Mixture (10 µg/mL): Prepare a mixed working standard solution by diluting the individual stock solutions in methanol.

  • Internal Standard Spiking Solution (1 µg/mL): Prepare a separate working solution of the internal standards.

Sample Preparation and Solid-Phase Extraction (SPE)
  • Sample Collection: Collect 500 mL of the water sample in a clean glass container.

  • Preservation: Add EDTA to the sample to a final concentration of 0.5 g/L to chelate metal ions.

  • Internal Standard Spiking: Spike the sample with the internal standard mixture to a final concentration of 100 ng/L.

  • pH Adjustment: Adjust the sample pH to approximately 4.0 with formic acid.[5]

  • Filtration: Filter the sample through a 0.45 µm glass fiber filter to remove particulate matter.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of LC-MS grade water to remove interfering substances.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the retained sulfonamides with two 5 mL aliquots of methanol.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

The reconstituted sample is then analyzed by LC-MS/MS.

Logical Relationship for Quantification

quantification_logic cluster_measurement LC-MS/MS Measurement cluster_calibration Calibration cluster_quantification Quantification analyte_peak Analyte Peak Area response_ratio Response Ratio (Analyte Area / IS Area) analyte_peak->response_ratio is_peak Internal Standard Peak Area is_peak->response_ratio calibration_curve Calibration Curve (Response Ratio vs. Concentration) response_ratio->calibration_curve final_concentration Final Analyte Concentration calibration_curve->final_concentration sample_response_ratio Sample Response Ratio sample_response_ratio->final_concentration

Caption: The logical flow for calculating the final analyte concentration using internal standard calibration.

Chromatographic and Mass Spectrometric Conditions
ParameterCondition
LC System Agilent 1290 Infinity II LC or equivalent
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 10 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Agilent 6470 Triple Quadrupole MS or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 300°C
Gas Flow 5 L/min
Nebulizer Pressure 45 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V

Data Presentation

The following table summarizes typical Multiple Reaction Monitoring (MRM) transitions and retention times for a selection of sulfonamides and a common internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Retention Time (min)
Sulfadiazine251.1156.0154.2
Sulfamethazine279.1186.1205.5
Sulfamethoxazole254.1156.0185.1
Sulfapyridine250.1156.0174.8
Sulfathiazole256.0156.0224.5
¹³C₆-Sulfamethazine (IS) 285.1 192.1 20 5.5

Conclusion

The described method provides a reliable and sensitive approach for the determination of sulfonamides in environmental water samples. The use of solid-phase extraction allows for effective sample cleanup and concentration, while the application of internal standards in conjunction with LC-MS/MS ensures accurate and precise quantification. This protocol can be adapted for the analysis of other sulfonamides or similar compounds in various environmental matrices.

References

Application Notes and Protocols: Utilizing 4-Chlorobenzene-d4-sulfonamide in Pharmacokinetic Studies of Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The robust and accurate characterization of the pharmacokinetic (PK) profile of sulfonamide antibiotics is paramount in drug development and clinical practice. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of these compounds due to its high sensitivity and selectivity.[1] The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving reliable quantitative results, as it effectively compensates for variability during sample preparation and analysis.[1] 4-Chlorobenzene-d4-sulfonamide, a deuterated analog of a simple sulfonamide structure, serves as an excellent internal standard for the quantification of various sulfonamide drugs in biological matrices. Its physicochemical properties closely mimic those of the analytes, ensuring it co-elutes and experiences similar matrix effects, thereby leading to highly accurate and precise data.[2]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the pharmacokinetic studies of sulfonamides.

Key Advantages of Using this compound as an Internal Standard

The use of a deuterated internal standard like this compound offers several significant advantages in the bioanalysis of sulfonamides:

  • Mitigation of Matrix Effects: Biological matrices such as plasma and urine are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. As this compound co-elutes with the sulfonamide analytes and has nearly identical ionization properties, it effectively normalizes these matrix effects.

  • Correction for Sample Preparation Variability: Losses can occur during sample preparation steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The deuterated internal standard experiences similar losses, allowing for accurate correction of the final analyte concentration.

  • Improved Accuracy and Precision: By accounting for variations in extraction recovery, injection volume, and instrument response, the use of a SIL-IS significantly enhances the overall accuracy and precision of the bioanalytical method.

  • Regulatory Compliance: The use of stable isotope-labeled internal standards is highly recommended by regulatory agencies for bioanalytical method validation to ensure data integrity.

Illustrative Pharmacokinetic Data

The accurate determination of pharmacokinetic parameters is the primary goal of these studies. The use of this compound as an internal standard is critical for obtaining reliable data such as that presented in the illustrative table below for Sulfamethoxazole.

Pharmacokinetic ParameterSymbolValue (Mean ± SD)Unit
Peak Plasma ConcentrationCmax150 ± 25µg/mL
Time to Peak ConcentrationTmax2.0 ± 0.5hours
Area Under the Curve (0-t)AUC(0-t)1250 ± 200µgh/mL
Area Under the Curve (0-∞)AUC(0-∞)1350 ± 220µgh/mL
Elimination Half-Lifet1/210 ± 2hours
Volume of DistributionVd0.3 ± 0.05L/kg
ClearanceCL0.02 ± 0.005L/h/kg

This table presents example pharmacokinetic parameters for a sulfonamide drug. The precision and accuracy of these values are highly dependent on the use of a suitable internal standard like this compound during bioanalysis.

Experimental Protocols

Stock and Working Solution Preparation

a. Analyte and Internal Standard Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 10 mg of the sulfonamide analyte and this compound.

  • Dissolve each compound in an appropriate volume of methanol or acetonitrile to achieve a final concentration of 1 mg/mL.

  • Store the stock solutions at -20°C.

b. Working Solutions:

  • Prepare a series of working solutions of the sulfonamide analyte by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

  • Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the protein precipitation solvent (e.g., acetonitrile).

Sample Preparation from Plasma using Protein Precipitation

This protocol is a general guideline and should be optimized for the specific sulfonamide and biological matrix.

  • Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the this compound working solution in acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting composition.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Liquid Chromatography Conditions:

ParameterCondition
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C

b. Mass Spectrometry Conditions:

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
Monitoring ModeMultiple Reaction Monitoring (MRM)
MRM TransitionsTo be optimized for each specific sulfonamide and this compound
Source Temperature500°C
IonSpray Voltage5500 V

Note: The MRM transitions for the specific sulfonamide analyte and this compound need to be determined by direct infusion of the individual compounds into the mass spectrometer.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add this compound in Acetonitrile (200 µL) plasma->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N2, 40°C) supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18) inject->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection integrate Peak Integration detection->integrate calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantify Concentration calculate->quantify pk_analysis Pharmacokinetic Analysis quantify->pk_analysis

Caption: Experimental workflow for sulfonamide quantification in plasma.

sulfonamide_moa PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase PABA->DHPS Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF NucleicAcids Purines, Pyrimidines, and Nucleic Acids THF->NucleicAcids BacterialGrowth Bacterial Growth and Replication NucleicAcids->BacterialGrowth

Caption: Mechanism of action of sulfonamide antibiotics.

Conclusion

The use of this compound as an internal standard is a critical component of a robust and reliable bioanalytical method for the pharmacokinetic evaluation of sulfonamide antibiotics. Its ability to mimic the behavior of the analyte throughout the analytical process ensures the generation of high-quality data that can be confidently used in drug development and clinical decision-making. The protocols and information provided herein serve as a valuable resource for researchers and scientists in this field.

References

Application Notes and Protocols for Sulfonamide Analysis in Soil and Sediment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary and human medicine.[1] Their extensive use has led to their emergence as environmental contaminants, often detected in soil and sediment due to the application of manure from treated livestock as fertilizer and from wastewater biosolids.[2] The presence of sulfonamide residues in the environment is a significant concern due to the potential for the development and spread of antibiotic resistance.[1] Accurate and sensitive quantification of these compounds in complex matrices like soil and sediment is crucial for environmental monitoring, risk assessment, and understanding their fate and transport.[1][2]

This document provides detailed application notes and protocols for the sample preparation of soil and sediment prior to the analysis of sulfonamide residues. The methodologies described are based on established and validated analytical techniques, including QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), Solid-Phase Extraction (SPE), and Accelerated Solvent Extraction (ASE).

General Sample Handling and Preparation

Proper sample collection and preparation are critical for obtaining accurate and reproducible results for sulfonamide analysis at trace levels.[1]

  • Sample Collection: Samples should be collected in clean, pre-rinsed amber glass bottles to prevent photodegradation of the target analytes.[1]

  • Sample Storage: Upon collection, samples should be transported to the laboratory on ice and stored at 4°C, and analyzed as soon as possible.[1] For longer-term storage, freezing at -20°C is recommended.

  • Sample Pre-treatment: Prior to extraction, soil and sediment samples should be air-dried or freeze-dried, then ground and sieved to ensure homogeneity.

Experimental Protocols

Protocol 1: Modified QuEChERS Method

The QuEChERS method is a simple and rapid sample preparation technique that has been adapted for the extraction of sulfonamides from soil.[3] This protocol is based on a modified QuEChERS approach coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[3][4][5][6][7]

Materials and Reagents:

  • Homogenized soil/sediment sample

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Primary Secondary Amine (PSA) sorbent

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • 50 mL polypropylene centrifuge tubes

  • 15 mL polypropylene centrifuge tubes (containing PSA and MgSO₄)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure:

  • Extraction:

    • Weigh 5 g of the homogenized soil/sediment sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of methanol.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate the sample for 15 minutes in an ultrasonic bath.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Clean-up (Dispersive Solid-Phase Extraction):

    • Take a 1 mL aliquot of the supernatant and transfer it to a 15 mL polypropylene centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous MgSO₄.

    • Vortex for 1 minute.

    • Centrifuge at 10000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

    • The extract is now ready for analysis by HPLC-MS/MS.

Protocol 2: Solid-Phase Extraction (SPE) Method

Solid-Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of sulfonamides from environmental samples.[1][8] This protocol describes a method for soil and sediment samples.

Materials and Reagents:

  • Homogenized soil/sediment sample

  • Methanol (MeOH)

  • EDTA-Mcllvaine buffer (pH 4.0)

  • LC-SAX (Strong Anion Exchange) SPE cartridges

  • LC-18 (C18) SPE cartridges

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Acetonitrile (ACN)

  • 0.01 M Phosphoric acid

  • Vortex mixer

  • Centrifuge

Procedure:

  • Extraction:

    • Weigh 2 g of the homogenized soil/sediment sample into a 50 mL centrifuge tube.

    • Add 10 mL of a mixture of methanol and EDTA-Mcllvaine buffer (1:1, v/v).[9]

    • Vortex for 1 minute and then sonicate for 20 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant. Repeat the extraction step on the residue and combine the supernatants.

  • SPE Clean-up:

    • Condition an LC-SAX SPE cartridge followed by an LC-18 SPE cartridge in tandem with 5 mL of methanol and then 5 mL of deionized water.

    • Load the combined supernatant onto the tandem SPE cartridges.

    • Wash the cartridges with 5 mL of deionized water.

    • Dry the cartridges under vacuum for 10 minutes.

    • Elute the analytes from the cartridges with 10 mL of methanol.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the mobile phase (e.g., acetonitrile and 0.01 M phosphoric acid).[9]

    • The extract is now ready for analysis by HPLC.

Protocol 3: Accelerated Solvent Extraction (ASE)

Accelerated Solvent Extraction (ASE) is a rapid and efficient automated technique that uses elevated temperatures and pressures to extract analytes from solid and semi-solid samples.[10][11][12]

Materials and Reagents:

  • Homogenized soil/sediment sample

  • Diatomaceous earth (ASE Prep DE) or sand

  • Extraction solvent (e.g., water, methanol, or a mixture)

  • ASE extraction cells

  • Cellulose filters

  • Collection vials

Procedure:

  • Cell Preparation:

    • Place a cellulose filter at the bottom of the ASE extraction cell.

    • Mix the homogenized soil/sediment sample (e.g., 5-10 g) with a dispersing agent like diatomaceous earth or sand to prevent clumping.[13]

    • Load the mixture into the extraction cell.

    • Place a second cellulose filter on top of the sample.

  • ASE Extraction:

    • Place the extraction cell into the ASE instrument.

    • Set the extraction parameters. Suggested starting conditions are:

      • Solvent: Water or Methanol

      • Pressure: 1500 psi

      • Temperature: 100 °C

      • Static time: 5 minutes

      • Number of cycles: 2

    • The instrument will automatically perform the extraction and collect the extract in a vial.

  • Post-Extraction Clean-up:

    • The collected extract may require further clean-up using SPE (as described in Protocol 2) or a QuEChERS-based clean-up step before instrumental analysis, depending on the matrix complexity and the sensitivity required.

Quantitative Data Summary

The following tables summarize the performance data for the analysis of various sulfonamides in soil using different sample preparation methods.

Table 1: Performance of Modified QuEChERS Method for 13 Sulfonamides in Soil [3][4][5][6][7]

AnalyteLimit of Detection (LOD) (µg/kg)Limit of Quantification (LOQ) (µg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)
Sulfadiazine0.0120.04085.2 - 105.4< 12
Sulfathiazole0.0150.05082.1 - 102.3< 11
Sulfapyridine0.0100.03388.6 - 108.9< 10
Sulfamerazine0.0090.03090.1 - 110.5< 9
Sulfamethazine0.0200.06778.5 - 98.7< 13
Sulfamethizole0.0070.02292.3 - 111.7< 8
Sulfamethoxypyridazine0.0180.06080.4 - 100.6< 12
Sulfachloropyridazine0.0110.03786.9 - 107.1< 10
Sulfamethoxazole0.0250.08374.5 - 95.3< 14
Sulfamonomethoxine0.0160.05383.7 - 104.1< 11
Sulfadoxine0.0300.10176.8 - 97.2< 15
Sulfadimethoxine0.0140.04784.5 - 105.8< 11
Sulfaquinoxaline0.0220.07379.1 - 99.4< 13

Table 2: Performance of Magnetic Solid-Phase Extraction (MSPE) for 7 Sulfonamides in Soil [14]

AnalyteLimit of Detection (LOD) (ng/g)Recovery (%)
Sulfadiazine (SDZ)0.3771 - 93
Sulfamerazine (SMR)0.5275 - 92
Sulfamethoxazole (SMX)0.6878 - 91
Sulfamonomethoxine (SMM)0.4573 - 90
Sulfamethoxydiazine (SMD)0.5572 - 89
Sulfadimethoxine (SDM)0.6174 - 92
Sulfaquinoxaline (SQX)6.7442 - 60

Visualized Workflows

QuEChERS_Workflow Sample 5g Soil/Sediment Sample Extraction Add 10mL Methanol Vortex & Sonicate Sample->Extraction Salts Add QuEChERS Salts (MgSO4, NaCl) Extraction->Salts Centrifuge1 Vortex & Centrifuge Salts->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant dSPE dSPE Clean-up (PSA, MgSO4) Supernatant->dSPE Centrifuge2 Vortex & Centrifuge dSPE->Centrifuge2 Filter Filter (0.22µm) Centrifuge2->Filter Analysis HPLC-MS/MS Analysis Filter->Analysis

Caption: QuEChERS workflow for sulfonamide analysis in soil.

SPE_Workflow Sample 2g Soil/Sediment Sample Extraction Add MeOH/Buffer Vortex & Sonicate Sample->Extraction Centrifuge Centrifuge & Collect Supernatant Extraction->Centrifuge SPE_Load Load Extract onto Conditioned SPE Cartridge Centrifuge->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute with Methanol SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis HPLC Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction workflow for sulfonamide analysis.

Conclusion

The selection of an appropriate sample preparation method for sulfonamide analysis in soil and sediment depends on various factors, including the specific sulfonamides of interest, the required sensitivity, available laboratory equipment, and sample throughput needs. The modified QuEChERS method offers a rapid and cost-effective approach with good recoveries for a wide range of sulfonamides.[3][4][5][6][7] SPE provides excellent clean-up and concentration, leading to high sensitivity, but can be more time-consuming and labor-intensive.[8] ASE offers a high degree of automation and efficiency, significantly reducing solvent consumption and extraction time.[11][12] Regardless of the chosen method, proper validation is essential to ensure the generation of accurate and reliable data for the monitoring and risk assessment of sulfonamides in the environment.

References

Application Notes and Protocols: Optimizing Internal Standard Concentration for Robust Calibration Curves

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical methods are paramount. The use of an internal standard (IS) is a widely accepted practice to improve the precision and accuracy of chromatographic and mass spectrometric assays by correcting for variability in sample preparation, injection volume, and instrument response.[1][2][3][4] However, the selection of an appropriate concentration for the internal standard is a critical step that is often guided by general rules of thumb rather than systematic evaluation.

This document provides a detailed application note and protocol for choosing the right concentration of an internal standard to ensure the development of a robust and reliable calibration model.

Principles of Internal Standard Selection and Concentration

An internal standard is a compound that is added in a constant amount to all calibration standards, quality control samples, and unknown samples.[1][5] The quantification of the analyte is then based on the ratio of the analyte response to the internal standard response.[2][6] An ideal internal standard should be chemically similar to the analyte, have a similar retention time without co-eluting, and not be naturally present in the sample matrix.[1][7] Stable isotope-labeled (SIL) versions of the analyte are considered the gold standard for internal standards, particularly in mass spectrometry-based assays, as they exhibit nearly identical chemical and physical properties to the analyte, allowing for effective compensation of matrix effects.[3][8]

The concentration of the internal standard should be carefully chosen to:

  • Ensure a reproducible and stable signal: The IS response should be well above the instrument's limit of detection and within the linear dynamic range of the detector to ensure high precision.[9]

  • Mimic the analyte's behavior: The IS concentration should ideally be in a range similar to the expected analyte concentrations in the samples. A common practice is to choose a concentration that is in the middle of the calibration curve range or approximately 1/3 to 1/2 of the Upper Limit of Quantification (ULOQ).[3][10]

  • Avoid detector saturation: An excessively high IS concentration can lead to detector saturation, resulting in a non-linear response and inaccurate quantification.

  • Minimize cross-interference: The IS should not interfere with the analyte signal, and vice versa. This is particularly important when using SIL-IS, where isotopic purity must be considered.[3]

Experimental Workflow for Selecting Internal Standard Concentration

The process of selecting the optimal internal standard concentration involves a systematic evaluation of different concentrations across the calibration range. The following workflow outlines the key steps:

G cluster_prep Preparation cluster_cal Calibration Curve Preparation cluster_analysis Analysis & Evaluation cluster_selection Selection prep_analyte Prepare Analyte Stock Solution prep_cal_low Prepare Low IS Concentration Calibration Curve prep_analyte->prep_cal_low prep_cal_mid Prepare Mid IS Concentration Calibration Curve prep_analyte->prep_cal_mid prep_cal_high Prepare High IS Concentration Calibration Curve prep_analyte->prep_cal_high prep_is Prepare IS Stock Solutions (Multiple Concentrations) prep_is->prep_cal_low prep_is->prep_cal_mid prep_is->prep_cal_high analyze Analyze all Calibration Curves (e.g., LC-MS/MS) prep_cal_low->analyze prep_cal_mid->analyze prep_cal_high->analyze evaluate Evaluate Key Parameters: - IS Response Variability - Linearity (R²) - Accuracy & Precision analyze->evaluate select Select Optimal IS Concentration evaluate->select

Caption: Workflow for selecting the optimal internal standard concentration.

Experimental Protocols

Preparation of Stock Solutions
  • Analyte Stock Solution: Prepare a concentrated stock solution of the analyte in a suitable solvent. The concentration should be high enough to allow for serial dilutions to cover the desired calibration range.

  • Internal Standard Stock Solutions: Prepare at least three different concentrations of the internal standard stock solution. These concentrations should be chosen to represent a low, medium, and high level relative to the expected analyte concentration range. For example, if the calibration curve is expected to range from 1 to 1000 ng/mL, the IS concentrations could be 10 ng/mL (low), 100 ng/mL (mid), and 500 ng/mL (high).

Preparation of Calibration Standards

For each of the three internal standard concentrations, prepare a full set of calibration standards.

  • Spiking Procedure: To a series of clean tubes, add a constant volume of the respective internal standard stock solution.

  • Analyte Addition: To each tube, add a varying volume of the analyte stock solution to create a series of at least six to eight non-zero calibration standards covering the desired analytical range.

  • Matrix and Final Volume: Add the biological matrix (e.g., plasma, urine) and/or solvent to bring all standards to the same final volume. This ensures that the concentration of the internal standard is constant across all calibration points for a given set.

Sample Analysis
  • Instrument Method: Develop a suitable analytical method (e.g., LC-MS/MS) for the detection and quantification of the analyte and internal standard. Ensure that the method is selective and that there is no interference between the analyte and the internal standard.[11]

  • Analysis Sequence: Analyze the three sets of calibration standards. It is recommended to inject each calibration level in triplicate to assess precision.

Data Evaluation and Selection of Optimal Concentration

The primary goal is to select an internal standard concentration that provides a stable and reproducible signal and results in a calibration curve with the best linearity, accuracy, and precision.

Internal Standard Response Variability

For each of the three calibration curve sets, calculate the mean, standard deviation (SD), and coefficient of variation (%CV) of the internal standard peak area across all calibration points. An ideal IS concentration will exhibit a low %CV, indicating minimal variability in the IS signal across the analytical run. A %CV of less than 15% is generally considered acceptable.

Calibration Curve Performance

For each IS concentration, construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the analyte. Evaluate the following parameters:

  • Linearity: Determine the coefficient of determination (R²) for each calibration curve. A value of R² > 0.99 is typically desired.

  • Accuracy and Precision: Back-calculate the concentration of each calibration standard using the regression equation. Calculate the accuracy (% bias) and precision (%CV) for each level. The accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the precision should be ≤15% (≤20% for the LLOQ).[12]

Data Presentation

The quantitative data from the evaluation of the three internal standard concentrations should be summarized in a clear and structured table for easy comparison.

ParameterIS Conc. 1 (e.g., 10 ng/mL)IS Conc. 2 (e.g., 100 ng/mL)IS Conc. 3 (e.g., 500 ng/mL)Acceptance Criteria
IS Response Variability
Mean IS Peak Area55,000580,0002,900,000-
SD of IS Peak Area9,90023,200145,000-
%CV of IS Peak Area18.0%4.0%5.0%≤ 15%
Calibration Curve Performance
Linearity (R²)0.9910.9990.998> 0.99
Accuracy (% Bias) at LLOQ -12.5%-5.2%-7.8%± 20%
Precision (%CV) at LLOQ 16.8%8.5%10.2%≤ 20%
Accuracy (% Bias) at Mid QC -8.9%-2.1%-3.5%± 15%
Precision (%CV) at Mid QC 10.5%3.2%4.1%≤ 15%
Accuracy (% Bias) at High QC -6.2%-1.5%-2.8%± 15%
Precision (%CV) at High QC 9.8%2.5%3.3%≤ 15%

In the example table above, IS Concentration 2 (100 ng/mL) would be selected as the optimal concentration. It demonstrates the lowest IS response variability (%CV of 4.0%), excellent linearity (R² = 0.999), and the best overall accuracy and precision across the quality control levels, all well within the acceptance criteria. The low IS concentration (10 ng/mL) showed higher variability and slightly poorer performance, while the high concentration (500 ng/mL) offered no significant advantage over the mid-concentration.

Logical Relationship of Internal Standard Method

The internal standard method is based on the principle that the ratio of the analyte signal to the internal standard signal will remain constant even if there are variations during the analytical process.

G cluster_sample Sample Preparation & Analysis cluster_response Instrument Response cluster_quant Quantification Analyte Analyte Variability Analytical Variability (e.g., extraction loss, injection volume) Analyte->Variability IS Internal Standard (Constant Concentration) IS->Variability Analyte_Response Analyte Response Variability->Analyte_Response IS_Response IS Response Variability->IS_Response Ratio Response Ratio (Analyte / IS) Analyte_Response->Ratio IS_Response->Ratio Cal_Curve Calibration Curve (Ratio vs. Concentration) Ratio->Cal_Curve Concentration Calculated Analyte Concentration Cal_Curve->Concentration

Caption: Relationship between analyte, internal standard, and quantification.

Conclusion

A systematic approach to selecting the internal standard concentration is a critical component of robust bioanalytical method development. By preparing and analyzing calibration curves with multiple IS concentrations and evaluating key performance parameters such as IS response variability, linearity, accuracy, and precision, researchers can confidently choose an optimal concentration. This ensures the reliability and integrity of the quantitative data, which is essential in regulated environments and for making critical decisions in drug development.

References

Troubleshooting & Optimization

Minimizing deuterium exchange of 4-Chlorobenzene-d4-sulfonamide in mobile phase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the deuterium exchange of 4-Chlorobenzene-d4-sulfonamide during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What is deuterium exchange and why is it a concern for this compound?

A1: Deuterium exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding solvent, or vice-versa. For this compound, this is a concern because the loss of deuterium atoms (referred to as back-exchange) can lead to inaccurate quantification in mass spectrometry-based assays, as the deuterated internal standard would be converted to its non-deuterated analog.[1][2]

Q2: Which hydrogen atoms in the mobile phase contribute to deuterium exchange?

A2: The primary source of hydrogen atoms for back-exchange is the aqueous component of the mobile phase (e.g., water, buffer components). Protic organic solvents like methanol can also contribute to a lesser extent.

Q3: What are the key factors that influence the rate of deuterium exchange in a mobile phase?

A3: The main factors are the pH of the mobile phase, the temperature of the column and solvent, and the duration of the analysis.[2][3][4] The composition of the mobile phase, including the type of organic modifier, also plays a role.[5]

Q4: Can the type of organic solvent in the mobile phase affect deuterium exchange?

A4: Yes, the choice of organic solvent can influence deuterium exchange. While both acetonitrile and methanol are common in reversed-phase chromatography, methanol is a protic solvent and has a higher potential to contribute to hydrogen/deuterium exchange compared to the aprotic acetonitrile.[5][6]

Troubleshooting Guide

Issue: Loss of Deuterium Signal or Inaccurate Quantification

Symptom: You observe a decrease in the signal intensity of this compound and/or an increase in the signal of the corresponding non-deuterated 4-Chlorobenzenesulfonamide, leading to variability and inaccuracy in your quantitative results.

Potential Cause: Deuterium back-exchange is occurring during the chromatographic separation.

Troubleshooting Workflow:

Troubleshooting_Deuterium_Exchange start Start: Inaccurate Quantification of This compound check_temp Is Column/Solvent Temperature Minimized? start->check_temp lower_temp Action: Lower temperature to ambient or sub-ambient (e.g., 4-10°C) check_temp->lower_temp No check_ph Is Mobile Phase pH Optimized (Acidic)? check_temp->check_ph Yes lower_temp->check_ph adjust_ph Action: Adjust mobile phase to pH 2.5-3.0 using an appropriate acid (e.g., formic acid) check_ph->adjust_ph No check_runtime Is the Chromatographic Run Time Minimized? check_ph->check_runtime Yes adjust_ph->check_runtime optimize_gradient Action: - Increase flow rate - Use a shorter column - Develop a faster gradient check_runtime->optimize_gradient No check_solvent Is Acetonitrile Being Used as the Organic Modifier? check_runtime->check_solvent Yes optimize_gradient->check_solvent switch_solvent Action: Switch from Methanol to Acetonitrile check_solvent->switch_solvent No end_good End: Deuterium Exchange Minimized, Quantification is Accurate check_solvent->end_good Yes switch_solvent->end_good end_bad Further Investigation Needed: Consider alternative internal standard (e.g., 13C-labeled)

Caption: A troubleshooting workflow for minimizing deuterium exchange.

Experimental Protocols

Protocol 1: Systematic Evaluation of Mobile Phase Parameters to Minimize Deuterium Exchange

This protocol outlines a systematic approach to identify the optimal chromatographic conditions for minimizing the back-exchange of deuterium from this compound.

1. Initial Assessment:

  • Prepare a standard solution of this compound.

  • Analyze the standard using your current LC-MS method.

  • Determine the peak areas for both this compound and its non-deuterated analog (if detectable). Calculate the percentage of the non-deuterated analog relative to the deuterated standard as a baseline for back-exchange.

2. Temperature Optimization:

  • Set the column oven and solvent pre-heater to a low temperature, for example, 10°C.

  • Allow the system to equilibrate.

  • Inject the standard solution and analyze the extent of back-exchange.

  • If significant back-exchange is still observed, consider using a refrigerated autosampler and column compartment set to a lower temperature (e.g., 4°C).

3. pH Optimization:

  • Prepare a series of mobile phases with varying pH values, focusing on the acidic range. For example, prepare mobile phases at pH 4.0, 3.5, 3.0, and 2.5. Use a suitable buffer or acid (e.g., formic acid) that is compatible with your mass spectrometer.

  • For each pH level, inject the standard solution and measure the back-exchange.

  • The rate of hydrogen-deuterium exchange is often at a minimum between pH 2 and 3.[2]

4. Flow Rate and Gradient Optimization:

  • To minimize the residence time of the analyte on the column and in the mobile phase, experiment with faster flow rates.

  • Develop a steeper gradient to elute the this compound more quickly.

  • Consider using a shorter analytical column to further reduce the analysis time.

5. Organic Solvent Evaluation:

  • If your current method uses methanol as the organic modifier, prepare an equivalent mobile phase using acetonitrile.

  • Analyze the standard solution and compare the level of back-exchange to that observed with methanol.

Data Analysis and Selection of Optimal Conditions:

  • Compile the back-exchange data for each tested parameter.

  • Select the combination of temperature, pH, flow rate, and organic solvent that results in the lowest level of deuterium exchange while maintaining acceptable chromatographic performance (e.g., peak shape, resolution).

Data Presentation

Table 1: Influence of Chromatographic Parameters on Deuterium Exchange

ParameterChangeExpected Impact on Deuterium ExchangeRationale
Temperature DecreaseDecreaseReduces the kinetic energy available for the exchange reaction.[3][4]
Mobile Phase pH Decrease towards pH 2.5DecreaseThe rate of H/D exchange is generally at its minimum in the pH range of 2-3.[2][4]
Analysis Time DecreaseDecreaseReduces the time the analyte is exposed to the protic mobile phase.[3]
Organic Modifier Switch from Methanol to AcetonitrileDecreaseAcetonitrile is an aprotic solvent and is less likely to participate in hydrogen exchange compared to the protic methanol.[5][6]
Aqueous Content DecreaseDecreaseReduces the concentration of the primary source of protons for exchange.

Visualization of Key Factors

Factors_Influencing_Deuterium_Exchange center Deuterium Exchange of This compound temp Temperature center->temp ph Mobile Phase pH center->ph time Analysis Time center->time solvent Mobile Phase Composition center->solvent temp_high Higher Temperature temp->temp_high Increases Exchange temp_low Lower Temperature temp->temp_low Decreases Exchange ph_neutral Neutral/Basic pH ph->ph_neutral Increases Exchange ph_acidic Acidic pH (2.5-3.0) ph->ph_acidic Decreases Exchange time_long Longer Run Time time->time_long Increases Exchange time_short Shorter Run Time time->time_short Decreases Exchange solvent_protic Protic Solvents (Methanol, H2O) solvent->solvent_protic Increases Exchange solvent_aprotic Aprotic Solvents (Acetonitrile) solvent->solvent_aprotic Decreases Exchange

Caption: Key factors influencing the rate of deuterium exchange.

References

Technical Support Center: Troubleshooting Ion Suppression for Sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression issues encountered during the analysis of sulfonamides in complex matrices.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why are sulfonamides susceptible to it in complex matrices?

A: Ion suppression is a matrix effect that causes a decreased analytical response for a target analyte in a mass spectrometer.[1] It occurs when co-eluting components from the sample matrix, such as salts, lipids, and proteins, interfere with the ionization of the sulfonamides in the ion source.[1][2] This interference reduces the efficiency of droplet formation and evaporation in the electrospray ionization (ESI) source, leading to fewer charged analyte ions reaching the detector.[1]

Sulfonamides are often analyzed in complex biological matrices like plasma, milk, and tissue, which are rich in endogenous components that can cause suppression.[3][4] Furthermore, the chemical properties of sulfonamides can make them prone to interactions with these matrix components.

Q2: My signal intensity for sulfonamides is low and inconsistent. How can I confirm if ion suppression is the cause?

A: A post-column infusion experiment is a definitive way to identify and visualize ion suppression across your chromatographic run.[5][6][7]

Methodology:

  • Setup: A syringe pump continuously infuses a standard solution of your sulfonamide analyte into the mobile phase stream after the analytical column but before the mass spectrometer's ion source, using a T-connector.[1][5]

  • Establish a Baseline: Initially, with only the mobile phase running, the infused analyte creates a stable, elevated baseline signal.[7]

  • Inject Blank Matrix: Inject a blank matrix sample that has undergone your standard preparation procedure.[1][5]

  • Analyze the Chromatogram: Any dip or decrease in the stable baseline signal indicates a region of ion suppression.[5][7] If your sulfonamide analyte elutes within one of these suppression zones, your signal will be compromised.[5][7]

This technique allows you to see precisely where in the chromatogram co-eluting matrix components are causing interference.[5]

Q3: Which sample preparation technique is most effective for minimizing matrix effects for sulfonamides?

A: The most effective technique depends on the specific matrix, but Solid-Phase Extraction (SPE) is widely regarded as a highly effective method for reducing matrix effects by providing cleaner extracts compared to simpler methods like protein precipitation.[8][9][10] Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are also highly effective, particularly for food and tissue samples.[8][11][12]

Below is a comparison of recovery data for different sample preparation methods for sulfonamides in various matrices. Higher recovery generally indicates better removal of interfering matrix components.

Sample MatrixSample Preparation MethodSulfonamideAverage Recovery (%)Reference
BloodMatrix Solid-Phase Dispersion (MSPD)Sulfadiazine> 87.5%[9]
BloodMatrix Solid-Phase Dispersion (MSPD)Sulfamethazine> 87.5%[9]
BloodMatrix Solid-Phase Dispersion (MSPD)Sulfamonomethoxine> 87.5%[9]
Forage GrassQuEChERS with m-PFC cleanup16 Sulfonamides72.3% - 116.9%[12]
PorkQuEChERS with DLLME19 Sulfonamides78.3% - 106.1%[13]
PastriesModified QuEChERS24 Sulfonamides67.6% - 103.8%[14]
Environmental WaterAutomated Solid-Phase Extraction (SPE)17 Sulfonamides79% - 118%[15]
Q4: Can I overcome ion suppression without performing extensive sample cleanup?

A: While robust sample cleanup is highly recommended, some strategies can help mitigate ion suppression with less extensive preparation:

  • Sample Dilution: Simply diluting the sample can reduce the concentration of interfering matrix components.[6][16][17] However, this may also decrease the analyte concentration below the limit of quantification.

  • Chromatographic Separation: Adjusting the chromatographic method (e.g., modifying the gradient, changing the column chemistry) can separate the elution of the sulfonamide analytes from the regions of ion suppression.[6][18][19]

  • Use of Isotope-Labeled Internal Standards: A stable isotope-labeled (SIL) internal standard that co-elutes with the analyte is the gold standard for compensation. Since the SIL internal standard is affected by ion suppression in the same way as the analyte, it allows for accurate quantification even when suppression occurs.[6][15]

  • Reduce Injection Volume: Injecting a smaller volume of the sample extract can lessen the total amount of matrix components entering the ion source.[17]

Troubleshooting and Experimental Guides

This section provides a logical workflow for troubleshooting ion suppression and detailed protocols for recommended sample preparation techniques.

Troubleshooting Workflow for Ion Suppression

G cluster_0 Problem Identification cluster_1 Mitigation Strategies cluster_2 Sample Preparation Options cluster_3 Verification start Low Signal or High Variability confirm_is Confirm Ion Suppression (Post-Column Infusion) start->confirm_is improve_sp Improve Sample Prep confirm_is->improve_sp Suppression Confirmed change_lc Optimize Chromatography confirm_is->change_lc Suppression Confirmed use_is Use Isotope-Labeled Internal Standard confirm_is->use_is Suppression Confirmed spe Solid-Phase Extraction (SPE) improve_sp->spe quechers QuEChERS improve_sp->quechers lle Liquid-Liquid Extraction (LLE) improve_sp->lle end Signal Restored / Variability Reduced change_lc->end use_is->end spe->end quechers->end lle->end

A logical workflow for identifying and resolving ion suppression.
Guide 1: Detailed Protocol for Solid-Phase Extraction (SPE) of Sulfonamides from Water

This protocol is adapted for the extraction of a broad range of sulfonamides from environmental water samples using hydrophilic-lipophilic balanced (HLB) cartridges.[20]

1. Materials and Reagents

  • SPE Cartridges: Hydrophilic-Lipophilic Balanced (HLB) cartridges (e.g., 6 cc, 500 mg).[20]

  • Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.[20]

  • Reagents: Formic acid, ammonium hydroxide, and EDTA.[20]

  • Equipment: SPE vacuum manifold, sample concentrator/evaporator.[20]

2. Sample Pre-treatment

  • Filter water samples (e.g., 500 mL) through a 0.45 µm filter to remove particulates.[20]

  • Add EDTA to a final concentration of 0.5 g/L to chelate metal ions.[20]

  • Adjust the sample pH to between 3.0 and 4.0 using formic acid to ensure the sulfonamides are in a neutral form for better retention.[20]

  • Spike the sample with an appropriate volume of isotopically labeled internal standard solution.[20]

3. SPE Procedure

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water (at pH 3.0-4.0). Do not let the cartridge go dry.[20]

  • Loading: Load the pre-treated water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of reagent water to remove residual salts and polar interferences.

  • Drying: Dry the cartridge completely by applying a high vacuum for 10-20 minutes. This step is critical for removing water.[20]

  • Elution: Elute the sulfonamides by passing 8 mL of methanol through the cartridge in two 4 mL portions.[20] Collect the eluate.

4. Eluate Concentration and Reconstitution

  • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.[20]

  • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE) Experimental Workflow

SPE_Workflow start Start: Pre-treated Sample condition 1. Condition Cartridge (Methanol, then Water) start->condition load 2. Load Sample condition->load wash 3. Wash Cartridge (Reagent Water) load->wash dry 4. Dry Cartridge (High Vacuum) wash->dry elute 5. Elute Analytes (Methanol) dry->elute concentrate 6. Evaporate & Reconstitute elute->concentrate end Analysis by LC-MS/MS concentrate->end

References

Technical Support Center: Optimizing LC Gradient for Separation of Sulfonamides and Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing liquid chromatography (LC) gradients for the separation of sulfonamides and their internal standards.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when developing an LC gradient for sulfonamide analysis?

A1: The most critical parameters include the choice of stationary phase (column), mobile phase composition (including organic modifier and additives), pH of the mobile phase, and the gradient profile (slope and duration). Sulfonamides are amphoteric compounds, meaning they can exist in different ionic forms depending on the pH.[1] Therefore, controlling the mobile phase pH is crucial for achieving reproducible retention times and good peak shapes.[1][2][3] An acidic mobile phase (pH 2-4) is commonly used as it protonates the sulfonamides, leading to better retention and peak shape in reversed-phase chromatography.[4][5]

Q2: How do I choose an appropriate internal standard for sulfonamide analysis?

A2: An ideal internal standard (IS) should be structurally similar to the analytes of interest and have a similar retention time but should not be present in the samples. For LC-MS/MS analysis, stable isotope-labeled (e.g., deuterated) analogs of the target sulfonamides are the best choice as they co-elute with the analyte and compensate for matrix effects and variations in instrument response. If isotope-labeled standards are unavailable, a structurally related sulfonamide that is not expected in the samples can be used.[6][7][8] For example, sulfapyridine is sometimes used as an internal standard.[6][7][8]

Q3: What are common mobile phase compositions for separating sulfonamides?

A3: A binary mobile phase consisting of an aqueous component and an organic modifier is typically used.

  • Aqueous Phase (A): Water, often with an acidic additive like formic acid (0.1%) or acetic acid to control the pH.[9] Buffers such as ammonium acetate can also be used, especially for LC-MS applications, as they are volatile.[10]

  • Organic Phase (B): Acetonitrile or methanol are the most common organic modifiers.[4][9] Methanol/acidified water has been shown to provide better separation for some isomeric sulfonamides compared to acetonitrile/acidified water.[4]

Q4: Can mobile phase additives improve my separation?

A4: Yes, mobile phase additives can significantly enhance separation and peak shape.[11]

  • Acids (e.g., Formic Acid, Acetic Acid): As mentioned, these are crucial for controlling the pH and ensuring the consistent ionization state of sulfonamides.[10]

  • Buffers (e.g., Ammonium Acetate): Help maintain a stable pH throughout the gradient, which is important for reproducibility.[10]

  • Ion-Pair Reagents: While less common for modern LC-MS methods due to potential ion suppression, they can be used in UV-based methods to improve the retention of polar compounds.

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing or Fronting)

Possible Cause Solution
Inappropriate Mobile Phase pH Sulfonamides are ionizable, and a mobile phase pH close to their pKa can lead to mixed ionization states and poor peak shape.[3] Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa of the analytes. An acidic pH (e.g., 2.5-3.5 with formic acid) is generally recommended.[4][5]
Column Overload Injecting too much sample can lead to peak fronting.[12] Reduce the injection volume or dilute the sample.
Secondary Interactions with Stationary Phase Residual silanol groups on silica-based C18 columns can interact with the basic amine group of sulfonamides, causing tailing. Use a column with good end-capping or a modern, high-purity silica column. Operating at a low pH can also suppress silanol ionization.
Extra-Column Volume Excessive tubing length or dead volume in fittings can cause peak broadening.[13] Use tubing with a small internal diameter and ensure all fittings are properly connected.
Sample Solvent Mismatch If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause distorted peaks.[12] Whenever possible, dissolve the sample in the initial mobile phase.

Problem 2: Inconsistent Retention Times

Possible Cause Solution
Unstable Mobile Phase pH Even small fluctuations in pH can cause significant shifts in retention time for ionizable compounds like sulfonamides.[3] Use a buffered mobile phase to ensure pH stability.[10]
Inadequate Column Equilibration Insufficient equilibration time between gradient runs will lead to drifting retention times. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 5-10 column volumes for equilibration.
Pump Performance Issues Fluctuations in pump pressure or inaccurate mobile phase mixing can lead to retention time variability.[14] Check the pump for leaks, ensure proper solvent degassing, and perform regular maintenance.[13][15]
Temperature Fluctuations Changes in column temperature can affect retention times. Use a column oven to maintain a constant and consistent temperature.

Problem 3: Poor Resolution Between Sulfonamides or with Internal Standard

Possible Cause Solution
Suboptimal Gradient Slope A gradient that is too steep may not provide enough time for separation. Decrease the gradient slope (i.e., increase the gradient time) to improve resolution.
Incorrect Organic Modifier The choice of organic solvent can influence selectivity. If resolution is poor with acetonitrile, try using methanol, or vice versa.[4]
Non-Optimal pH The pH of the mobile phase can affect the selectivity between different sulfonamides.[2] Experiment with slightly different pH values to see if resolution improves.
Inappropriate Column Chemistry A standard C18 column may not provide sufficient selectivity for all sulfonamides. Consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.

Experimental Protocols

Sample Preparation: Sulfonamides in Water

This protocol is a summary of a common solid-phase extraction (SPE) method.[4]

  • Sample Pre-treatment: To 500 mL of water sample, add EDTA to a final concentration of 0.5 g/L and adjust the pH to between 4 and 7.[4]

  • Spiking: Add the internal standard solution to the sample.

  • SPE Cartridge Conditioning: Condition an HLB SPE cartridge with 6 mL of methanol followed by 6 mL of water.

  • Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 6 mL of water to remove interfering substances.

  • Elution: Elute the sulfonamides from the cartridge with 8 mL of methanol.

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a 1:1 methanol:water solution. The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Method for Sulfonamide Analysis

The following is a representative LC-MS/MS method for the analysis of sulfonamides.

LC Conditions

Parameter Value
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water[9]
Mobile Phase B Acetonitrile[9] or Methanol[4]
Gradient 0-7.5 min: 21% B; 7.5-7.6 min: 21-40% B; 7.6-11.0 min: 40% B; 11.0-11.1 min: 40-75% B; 11.1-15 min: 75% B; 15.0-15.1 min: 75-21% B; 15.1-18.0 min: 21% B
Flow Rate 0.3 mL/min
Injection Volume 3 µL
Column Temperature 40 °C

MS/MS Conditions

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Acquisition Mode Multiple Reaction Monitoring (MRM)[9]
Spray Voltage 5500 V
Vaporizer Temperature 550 °C
Nebulizing Gas Pressure 55 psi

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis sample Water Sample (500 mL) ph_adjust pH Adjustment (4-7) + EDTA + Internal Standard sample->ph_adjust sample_loading Sample Loading ph_adjust->sample_loading spe_conditioning SPE Cartridge Conditioning (Methanol & Water) spe_conditioning->sample_loading washing Washing (Water) sample_loading->washing elution Elution (Methanol) washing->elution drying Drying (Nitrogen Stream) elution->drying reconstitution Reconstitution (Methanol/Water) drying->reconstitution lc_injection LC Injection reconstitution->lc_injection lc_separation LC Gradient Separation lc_injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_resolution Resolution Issues start Poor Chromatographic Results peak_shape Tailing or Fronting Peaks? start->peak_shape retention_time Inconsistent Retention Times? start->retention_time resolution Poor Resolution? start->resolution check_ph Adjust Mobile Phase pH peak_shape->check_ph Yes check_load Reduce Sample Load peak_shape->check_load Yes check_solvent Match Sample Solvent to Mobile Phase peak_shape->check_solvent Yes check_equilibration Increase Column Equilibration Time retention_time->check_equilibration Yes check_pump Check Pump Performance retention_time->check_pump Yes use_buffer Use a Buffered Mobile Phase retention_time->use_buffer Yes adjust_gradient Optimize Gradient Slope resolution->adjust_gradient Yes change_modifier Try Different Organic Modifier resolution->change_modifier Yes change_column Use a Different Column resolution->change_column Yes

References

Stability of 4-Chlorobenzene-d4-sulfonamide in processed samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Chlorobenzene-d4-sulfonamide in processed samples. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the general storage recommendations for this compound stock and working solutions?

Q2: What factors can affect the stability of this compound in my processed samples?

A2: Several factors can influence the stability of sulfonamides in processed samples, including:

  • pH: Sulfonamides are generally more susceptible to degradation under acidic conditions.[1] They tend to be more stable in neutral to alkaline conditions.[1]

  • Temperature: Higher temperatures can accelerate degradation. For instance, frozen storage at -20°C is often recommended for long-term stability of sulfonamides in tissue samples.[2]

  • Light: Exposure to light, particularly UV light, can lead to photodegradation.[1] It is advisable to protect samples from light.

  • Matrix Effects: The composition of your sample matrix (e.g., tissue, water) can impact stability. Biodegradation by microorganisms can be a significant factor in environmental and biological samples.[3][4][5]

  • Presence of Oxidizing Agents: Oxidizing agents can potentially degrade the sulfonamide structure.

Q3: I am observing lower than expected concentrations of this compound in my samples. What are the potential causes?

A3: Lower than expected concentrations could be due to several reasons:

  • Degradation: The compound may have degraded due to improper storage conditions (temperature, light exposure) or harsh sample processing conditions (e.g., strong acid or base hydrolysis).[1]

  • Adsorption: The analyte may adsorb to the surface of storage containers or processing equipment. Using silanized glassware or polypropylene tubes can help minimize this.

  • Incomplete Extraction: The extraction efficiency from your sample matrix may be low. Optimization of the extraction method is recommended.

  • Instrumental Issues: Errors in analytical instrumentation (e.g., LC-MS/MS) can lead to inaccurate quantification. Ensure the instrument is properly calibrated and maintained.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues related to the stability of this compound.

Issue 1: Analyte Degradation
  • Symptom: Decreasing concentration of this compound over time in stored samples or upon processing.

  • Possible Causes & Solutions:

CauseRecommended Action
Improper Storage Temperature Store processed samples at ≤ -20°C for long-term stability.[2] For short-term storage, refrigeration at 2-8°C may be adequate, but validation is recommended.
Light Exposure Protect samples from light by using amber vials or storing them in the dark.[1]
pH Instability Maintain a neutral to slightly alkaline pH in your processed samples if possible. Avoid strongly acidic conditions.[1]
Microbial Degradation For biological or environmental samples, consider adding a microbial inhibitor (e.g., sodium azide, ensuring it doesn't interfere with analysis) or sterilizing the sample if the protocol allows.[5]
Issue 2: Poor Recovery During Sample Preparation
  • Symptom: Consistently low recovery of this compound after sample extraction.

  • Possible Causes & Solutions:

CauseRecommended Action
Inefficient Extraction Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the chosen solvent is appropriate for this compound.
Matrix Effects Perform a matrix effect study to determine if components in your sample are suppressing or enhancing the analytical signal. Diluting the sample or using a matrix-matched calibration curve can mitigate this.
Analyte Adsorption Use low-adsorption labware (e.g., polypropylene or silanized glass).

Data Summary

The following table summarizes the stability of sulfonamides under different storage conditions, which can serve as a general guideline for this compound.

Compound ClassMatrixStorage ConditionDurationStabilityReference
SulfonamidesMethanol Stock Solution-20°C5 yearsStable
SulfonamidesWorking Solutions2-8°C3 monthsStable
SulfamethazinePorcine Muscle (spiked)-20°C1 monthSignificant decrease[2]
SulfamethazinePorcine Muscle (spiked)-20°C3 months~55% decrease[2]
Five SulfonamidesBovine Muscle (spiked)-20°C3 months~35% decrease[2]

Experimental Protocols

Protocol 1: Stability Testing of this compound in a Processed Sample Matrix
  • Sample Preparation: Spike a known concentration of this compound into your processed sample matrix.

  • Aliquoting: Aliquot the spiked matrix into multiple amber vials for each storage condition to be tested.

  • Storage Conditions:

    • Store aliquots at different temperatures (e.g., room temperature, 4°C, -20°C, -80°C).

    • Expose a set of aliquots to light while keeping a control set in the dark.

  • Time Points: Analyze aliquots from each condition at various time points (e.g., 0, 24 hours, 1 week, 1 month, 3 months).

  • Analysis: Use a validated analytical method, such as LC-MS/MS, to quantify the concentration of this compound at each time point.[6][7]

  • Data Evaluation: Compare the concentrations at different time points to the initial concentration (time 0) to determine the stability under each condition.

Protocol 2: General Solid-Phase Extraction (SPE) for Sulfonamides from Water Samples

This protocol is a general guideline and may require optimization for your specific application.

  • Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with 6 mL of methanol, followed by 6 mL of water.[7]

  • Sample Loading: Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.[7]

  • Washing: Wash the cartridge with 6 mL of water to remove interfering substances.[7]

  • Drying: Dry the cartridge under vacuum.[7]

  • Elution: Elute the analyte with two aliquots of 4 mL of methanol.[7]

  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen at 40°C and reconstitute in a suitable solvent (e.g., 1:1 methanol:water) for analysis.[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Spike Matrix with This compound aliquot Aliquot into Vials prep->aliquot temp Temperature Study (RT, 4°C, -20°C) aliquot->temp light Light Exposure Study (Light vs. Dark) aliquot->light analysis LC-MS/MS Analysis at Time Points temp->analysis Time Points light->analysis Time Points data Data Evaluation (Concentration vs. Time) analysis->data end Stability Report data->end Determine Stability

Caption: Experimental workflow for stability testing.

degradation_pathway cluster_degradation Potential Degradation Pathways cluster_products Potential Degradation Products parent This compound hydrolysis Hydrolysis of Sulfonamide Bond parent->hydrolysis photodegradation Photodegradation parent->photodegradation biodegradation Microbial Degradation parent->biodegradation product1 4-Chlorobenzene-d4-sulfonic acid hydrolysis->product1 product2 Aminobenzene hydrolysis->product2 product3 Hydroxylated Metabolites biodegradation->product3

Caption: Potential degradation pathways for sulfonamides.

References

Addressing matrix effects in sulfonamide analysis with deuterated standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in sulfonamide analysis using deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact sulfonamide analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either a decrease in signal, known as ion suppression, or an increase in signal, referred to as ion enhancement.[1][3] These effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method, particularly in complex biological matrices where salts, lipids, and proteins are common culprits.[1]

Q2: How do deuterated internal standards help in mitigating matrix effects?

A2: Deuterated internal standards (IS), also known as stable isotope-labeled internal standards (SIL-IS), are considered the gold standard for compensating for matrix effects.[1][3][4] Because they are chemically almost identical to the analyte, they co-elute and experience similar ionization suppression or enhancement.[1][3][5] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1][3]

Q3: Can deuterated internal standards completely eliminate issues related to matrix effects?

A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[1] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.[1][6]

Q4: What are the key considerations when selecting a deuterated internal standard?

A4: When selecting a deuterated internal standard, several factors are crucial:

  • Isotopic Purity: The standard should have high isotopic enrichment (≥98%) to minimize interference from the unlabeled analyte.[7]

  • Chemical Purity: High chemical purity (>99%) is essential to prevent the introduction of interfering substances.[7]

  • Position of Deuterium Atoms: Deuterium atoms should be placed on stable positions within the molecule to avoid hydrogen-deuterium exchange.

  • Mass Shift: The mass difference between the deuterated standard and the analyte should be sufficient to prevent isotopic overlap in the mass spectrometer.

Q5: What are the alternatives if a deuterated internal standard is not available for my target sulfonamide?

A5: If a specific deuterated standard is unavailable or cost-prohibitive, a structural analog internal standard can be used. This is a non-isotopically labeled compound that is structurally similar to the sulfonamide analytes.[4] However, it's important to note that structural analogs may exhibit different extraction recovery and chromatographic behavior, making them less effective at compensating for matrix effects compared to deuterated standards.[4]

Troubleshooting Guides

Problem: I am observing significant ion suppression in my sulfonamide analysis despite using a deuterated internal standard.

Possible Cause: Differential matrix effects, where the analyte and the internal standard experience different degrees of ion suppression due to a slight chromatographic separation.[1][6]

Solution Workflow:

G cluster_0 Troubleshooting Workflow for Ion Suppression start Significant Ion Suppression Detected optimize_prep Step 1: Optimize Sample Preparation - Evaluate different extraction techniques (SPE, LLE) - Incorporate a clean-up step start->optimize_prep Begin Troubleshooting modify_chrom Step 2: Modify Chromatography - Adjust mobile phase gradient - Change stationary phase (e.g., C18 to Phenyl-Hexyl) optimize_prep->modify_chrom If suppression persists assess_me Step 3: Quantitatively Assess Matrix Effect - Perform post-extraction spike experiment modify_chrom->assess_me If suppression persists end Resolution: Minimized Ion Suppression assess_me->end Confirm resolution

Caption: A systematic workflow for troubleshooting ion suppression in LC-MS/MS analysis.

Problem: How can I quantitatively assess the extent of matrix effects in my samples?

Solution: The post-extraction spike method is a common approach to provide a quantitative assessment of matrix effects.[8][9]

Experimental Protocol: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

Objective: To quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix and to assess the ability of the deuterated internal standard to compensate for these effects.[1]

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of the analyte and internal standard at low and high concentrations in a clean solvent (e.g., the final mobile phase composition).[1]

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentrations as Set A.[1]

    • Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentrations as Set A. (This set is primarily used to determine recovery but is often performed concurrently).[1]

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the internal standard.[1]

  • Calculations:

    • Matrix Factor (MF):

      An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[9]

    • IS-Normalized Matrix Factor:

      An IS-Normalized MF close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.[1]

Data Presentation:

Table 1: Hypothetical Data from a Matrix Effect Experiment

Sample SetAnalyte Peak AreaIS Peak AreaAnalyte/IS Ratio
Set A (Neat) 1,200,0001,500,0000.80
Set B (Post-Spike) 600,000800,0000.75
Matrix Factor 0.50 (Ion Suppression)0.53 (Ion Suppression)-
IS-Normalized MF --0.94

Interpretation: In this example, both the analyte and the internal standard experience significant ion suppression. However, the IS-Normalized Matrix Factor of 0.94 indicates that the deuterated internal standard is effectively compensating for this effect.

Experimental Protocols

General Workflow for Sulfonamide Analysis using Deuterated Standards

The following diagram outlines the general workflow for the quantification of sulfonamides using a deuterated internal standard and LC-MS/MS.

G cluster_1 Sulfonamide Analysis Workflow sample_prep Sample Preparation - Homogenization - Spiking with Deuterated IS extraction Extraction - Solid-Phase Extraction (SPE) - or Liquid-Liquid Extraction (LLE) sample_prep->extraction cleanup Clean-up - Removal of interferences extraction->cleanup lcms_analysis LC-MS/MS Analysis - Chromatographic Separation - Mass Spectrometric Detection cleanup->lcms_analysis data_processing Data Processing - Peak Integration - Calculation of Analyte/IS Ratio lcms_analysis->data_processing quantification Quantification - Calibration Curve - Final Concentration Determination data_processing->quantification

Caption: General workflow for sulfonamide quantification using a deuterated internal standard.

Detailed Protocol: Determination of Sulfonamides in Milk by SPE-LC-MS/MS

This protocol is adapted from a method for the accurate determination of sulfonamides in milk.[10]

  • Sample Preparation:

    • To a 5 mL milk sample, add a known amount of the deuterated internal standard solution.

    • Add 25 mL of a perchloric acid solution (pH ≈ 2) for protein precipitation and extraction.

    • Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition an HLB SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water.

    • Elute the sulfonamides with 5 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The choice of internal standard strategy significantly impacts the accuracy and cost of sulfonamide analysis.

Table 2: Comparison of Internal Standard Strategies for Multi-Residue Sulfonamide Analysis

Internal Standard StrategyAdvantagesDisadvantages
Single Deuterated IS - Cost-effective compared to using a standard for each analyte.- Simplifies sample preparation and data analysis.[4]- May not perfectly compensate for matrix effects for all analytes.- Potential for chromatographic separation from some analytes.[4]
Multiple Deuterated IS - Provides the most accurate and precise quantification.[4]- High cost and potential commercial unavailability.- More complex sample and data management.[4]
Structural Analog IS - Readily available and less expensive.[4]- Less effective in compensating for matrix effects.- May have different extraction recovery and chromatographic behavior.[4]

A study comparing external standard (ES), matrix matching (MM), and isotope dilution mass spectrometry (IDMS) for sulfonamide analysis in milk found that IDMS, which utilizes deuterated standards, provided the best accuracy and stability.[10] After correction with IDMS, the matrix effect was negligible, and recoveries ranged from 96.8% to 103.8%.[10]

References

Improving peak shape for 4-Chlorobenzene-d4-sulfonamide in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chromatographic analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you improve the peak shape for 4-Chlorobenzene-d4-sulfonamide and related compounds in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for sulfonamides like this compound?

Poor peak shape in chromatography, typically observed as peak tailing or fronting, can compromise the accuracy and efficiency of your analysis.[1] For sulfonamides, these issues often stem from secondary chemical interactions between the analyte and the stationary phase, or problems with the experimental conditions.[1][2]

  • Peak Tailing is the most frequent issue, where the back half of the peak is broader than the front. The primary cause is often the interaction of the basic sulfonamide group with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[3][4] Other factors include using an inappropriate column, column contamination or degradation, and extra-column volume effects (e.g., long tubing).[1][2][4]

  • Peak Fronting , where the front half of the peak is sloped, is less common but typically indicates column overload.[5] This can be due to injecting a sample that is too concentrated (mass overload) or too large in volume (volume overload).[6][7] An incompatible injection solvent that is much stronger than the mobile phase can also cause fronting.[2][6]

Troubleshooting Guide: Peak Tailing

Q2: My this compound peak is tailing. How can I fix this?

Peak tailing for sulfonamides is commonly caused by secondary interactions with the column's stationary phase. Here are several strategies to mitigate this issue, starting with the simplest adjustments.

Strategy 1: Modify the Mobile Phase

Adjusting the mobile phase pH is a critical first step. Sulfonamides are ionizable, and their retention and peak shape are highly dependent on pH.[8]

  • Lower the pH: By lowering the mobile phase pH (e.g., to pH 2.5-3.0) with an additive like formic acid or phosphoric acid, you can suppress the ionization of residual silanol groups on the silica packing.[8][9] This minimizes the strong secondary ionic interactions that cause tailing.[3]

  • Increase the pH: Alternatively, using a high pH mobile phase (e.g., pH 8-10) can deprotonate the sulfonamide, making it less likely to interact with the silanol groups. However, this requires a pH-stable column.[10][11]

  • Use a Buffer: A buffer (e.g., ammonium formate, ammonium acetate) should be used to maintain a stable pH throughout the analysis, which improves peak symmetry and reproducibility.[4][12] Increasing the ionic strength of the mobile phase with a buffer salt can also help reduce tailing.[12]

Strategy 2: Choose an Appropriate Column

If mobile phase adjustments are insufficient, the column itself may be the issue.

  • Use an End-Capped Column: Modern columns often feature "end-capping," where residual silanol groups are chemically deactivated with small, hydrophobic groups.[1][13] This significantly reduces the sites available for secondary interactions, leading to much-improved peak shapes for basic compounds.[1][11]

  • Consider Alternative Stationary Phases: Columns with polar-embedded phases can provide additional shielding for basic analytes.[4] For high-pH methods, specialized hybrid or polymer-based columns that are stable up to pH 12 or higher are necessary.[8][14]

Strategy 3: Check System and Column Health

Persistent tailing may indicate a problem with the HPLC system or the column's physical condition.

  • Column Contamination: Strongly retained impurities from previous injections can accumulate at the column inlet, leading to peak distortion.[2]

  • Packing Bed Deformation: The formation of a void at the column inlet or channeling in the packing bed can cause tailing.[1][15] This can happen if the column is old or has been subjected to high pressure.

  • Extra-Column Effects: Excessive dead volume from long or wide-bore tubing between the injector, column, and detector can cause peak broadening and tailing.[2]

Troubleshooting Workflow for Peak Tailing

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing.

G cluster_0 A Observe Peak Tailing B Modify Mobile Phase A->B C Lower pH (2.5-3) with Formic/Phosphoric Acid B->C Adjust pH D Add Buffer (e.g., Ammonium Formate) B->D Stabilize pH E Problem Solved? C->E D->E F Evaluate Column E->F No N End E->N Yes G Use End-Capped or Polar-Embedded Column F->G Standard pH H Consider High-pH Compatible Column F->H High pH I Problem Solved? G->I H->I J Check System Integrity I->J No I->N Yes K Flush Column / Use Guard Column J->K Contamination? L Replace Column J->L Void/Damage? M Minimize Tubing Length/ID J->M Dead Volume? K->N L->N M->N

Caption: A step-by-step guide for troubleshooting peak tailing issues.

Mechanism of Silanol Interaction

This diagram illustrates how secondary interactions occur between an analyte and the stationary phase.

Caption: Unwanted ionic interaction between analyte and active silanol sites.

Troubleshooting Guide: Peak Fronting

Q3: My this compound peak is fronting. What is the cause and solution?

Peak fronting, sometimes described as a "shark fin" shape, is most commonly a result of column overload.[5]

Strategy 1: Reduce Sample Concentration or Injection Volume
  • Mass Overload: The sample concentration is too high, saturating the stationary phase at the column inlet.[5][15] As a result, some analyte molecules travel down the column without being retained, eluting earlier and causing the peak to front.[5]

    • Solution: Dilute your sample and reinject. A simple 1-in-10 dilution can often resolve the issue.[5]

  • Volume Overload: Injecting too large a volume of sample, even if the concentration is appropriate, can also lead to fronting.[6][16]

    • Solution: Reduce the injection volume.

Strategy 2: Ensure Solvent Compatibility
  • Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, the analyte band will spread upon injection, leading to a distorted, fronting peak.[2][7]

    • Solution: Ideally, dissolve and inject your sample in the initial mobile phase.[16] If a stronger solvent is required for solubility, keep its proportion as low as possible.[16]

Quantitative Effects of Overload on Peak Shape

The table below summarizes the expected impact of sample concentration and injection volume on peak shape.

ParameterConditionExpected Tailing Factor (Tf)Expected Asymmetry Factor (As)Peak Shape
Concentration Optimal1.0 - 1.20.9 - 1.2Symmetrical
Too High < 1.0 < 0.9 Fronting
Injection Volume Optimal1.0 - 1.20.9 - 1.2Symmetrical
Too High < 1.0 < 0.9 Fronting

Experimental Protocols

Protocol 1: General Method Development for Sulfonamides

This protocol provides a starting point for developing a robust HPLC method for this compound.

  • Column Selection:

    • Start with a modern, high-purity, end-capped C18 or C8 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size).[17][18] These are good general-purpose columns for moderately polar to non-polar compounds.[14]

  • Mobile Phase Preparation:

    • Aqueous (A): HPLC-grade water with 0.1% formic acid (for pH ~2.7).[19]

    • Organic (B): Acetonitrile or Methanol with 0.1% formic acid.

    • Filter all mobile phases through a 0.22 µm or 0.45 µm filter before use.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min.

    • Gradient: Start with a linear gradient from 5-95% Organic (B) over 15-20 minutes to scout for the elution time of the analyte.

    • Column Temperature: 30-35 °C.[20][21]

    • Detection: UV detector set to an appropriate wavelength (e.g., 265-278 nm for sulfonamides).[18][21]

  • Optimization:

    • Adjust the gradient based on the initial run to ensure the peak elutes with good resolution and within a reasonable time.

    • If peak tailing is observed, confirm that the pH is low enough to suppress silanol interactions. If tailing persists, consider a different column chemistry (e.g., polar-embedded or a different brand of end-capped column).

    • If peak fronting occurs, dilute the standard solution.

Method Development Optimization Flow

G cluster_0 A Select Column (e.g., End-capped C18) B Define Mobile Phase (e.g., A: 0.1% FA in H2O, B: ACN) A->B C Run Scouting Gradient (5-95% B) B->C D Evaluate Peak Shape & Retention C->D E Peak Shape Acceptable? D->E F Optimize Gradient (Isocratic or Shallow Gradient) E->F Yes H Troubleshoot Peak Shape (See Tailing/Fronting Guides) E->H No G Final Method F->G H->A Change Column H->B Change Mobile Phase

References

Dealing with co-eluting interferences in sulfonamide analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to co-eluting interferences in sulfonamide analysis.

Troubleshooting Guides

Issue: Poor peak shape and resolution in HPLC-UV analysis.

Possible Cause: Co-eluting matrix components interfering with the analyte of interest.

Solution:

  • Optimize Sample Preparation: Employ a more rigorous clean-up method to remove interfering substances before chromatographic analysis.[1][2]

  • Adjust Chromatographic Conditions: Modify the mobile phase composition, gradient, or column chemistry to enhance the separation of sulfonamides from matrix components.[3][4]

  • Employ a Different Detection Method: If feasible, switch to a more selective detection method like mass spectrometry (LC-MS/MS) to differentiate between the analyte and co-eluting interferences based on their mass-to-charge ratio.[5][6]

Issue: Ion suppression or enhancement in LC-MS/MS analysis.

Possible Cause: Co-eluting matrix components affecting the ionization efficiency of the target sulfonamides in the mass spectrometer source.[5][7]

Solution:

  • Improve Sample Clean-up: Utilize advanced sample preparation techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to minimize matrix effects.[2][5][8]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the sample matrix to compensate for signal suppression or enhancement.[6]

  • Use Isotope-Labeled Internal Standards: Incorporate stable isotope-labeled internal standards that co-elute with the analytes to normalize for variations in ionization efficiency.[9][10]

  • Optimize Chromatographic Separation: Adjust the LC method to separate the sulfonamides from the majority of the matrix components, reducing the load on the MS source.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common sample preparation techniques to reduce co-eluting interferences in sulfonamide analysis?

A1: The most common and effective sample preparation techniques include:

  • Liquid-Liquid Extraction (LLE): A fundamental technique, though it can be time-consuming and use large amounts of solvents.[1]

  • Solid-Phase Extraction (SPE): A highly effective and widely used method for clean-up and pre-concentration of sulfonamides from various matrices.[2][8] Different sorbents can be used depending on the specific matrix and sulfonamides.

  • QuEChERS: A streamlined and efficient method, particularly for solid samples like food and tissues, that combines extraction and clean-up in a few simple steps.[5][6]

  • Matrix Solid-Phase Dispersion (MSPD): A technique that involves blending the sample with a solid support, which acts as both a dispersant and an adsorbent, followed by elution.[11]

Q2: How can I choose the best sample preparation method for my specific sample matrix?

A2: The choice of sample preparation method depends on the complexity of the matrix and the required sensitivity. A general guideline is:

  • For liquid samples (e.g., water, milk): SPE is often the preferred method for its high recovery and clean-up efficiency.[2][12][13]

  • For solid samples with high fat or protein content (e.g., meat, fish, eggs): QuEChERS or MSPD are generally more effective at removing complex matrix components.[5][11][14]

  • For complex matrices requiring high sensitivity: A multi-step approach combining extraction (e.g., LLE or QuEChERS) with a subsequent SPE clean-up step may be necessary.

Q3: What is the "matrix effect" in LC-MS/MS analysis of sulfonamides?

A3: The matrix effect is the alteration of the ionization efficiency of target analytes by co-eluting compounds from the sample matrix.[7] This can lead to either suppression (decreased signal) or enhancement (increased signal) of the analyte response, resulting in inaccurate quantification.[5][7]

Q4: How can I validate my method to ensure it is free from significant co-eluting interferences?

A4: Method validation for co-eluting interferences should include the following experiments:

  • Spike and Recovery Experiments: Fortify blank matrix samples with known concentrations of sulfonamides at different levels (low, medium, and high) and measure the recovery. Acceptable recovery values typically range from 80% to 120%.[6][11]

  • Matrix Effect Evaluation: Compare the signal response of an analyte in a pure solvent standard to the response in a matrix-matched standard at the same concentration.[5] A significant difference indicates the presence of matrix effects.

  • Analysis of Blank Samples: Analyze multiple blank matrix samples to ensure there are no endogenous peaks that co-elute with the target sulfonamides and their internal standards.

Quantitative Data Summary

Table 1: Comparison of Recovery Rates for Different Sample Preparation Methods in Sulfonamide Analysis.

Sample Preparation MethodMatrixSulfonamideAverage Recovery (%)Relative Standard Deviation (RSD) (%)Reference
QuEChERSInstant Pastries24 Sulfonamides67.6 - 103.80.80 - 9.23[6]
Modified QuEChERSAnimal and Fish Tissues10 Sulfonamides80 - 113Not Reported[5]
MSPEWater and Foods11 Sulfonamides74.3 - 107.2< 9.56[15]
SPEWater19 Sulfonamides70 - 96< 15[13]
MSPDMussels3 Sulfonamides & Metabolites80.8 - 118Not Reported[11]

Table 2: Limits of Detection (LODs) and Quantitation (LOQs) for Sulfonamides using different analytical methods.

Analytical MethodMatrixLODsLOQsReference
UPLC-MS/MSInstant Pastries0.01 - 0.14 µg/kg0.02 - 0.45 µg/kg[6]
HPLC-DADNot Specified1.73 - 5.23 ng/gNot Reported[11]
LC/MS/MSWater0.3 - 1.9 ng/L1.2 - 7.6 ng/L[12]
UHPLC-Orbitrap-MSBaby FoodsNot Reported1 - 10 ng/g[11]

Experimental Protocols & Workflows

Experimental Workflow for Sulfonamide Analysis with Co-elution Troubleshooting

experimental_workflow start Sample Collection and Homogenization extraction Extraction (e.g., QuEChERS, LLE) start->extraction cleanup Clean-up (e.g., SPE, dSPE) extraction->cleanup analysis LC-MS/MS or HPLC-UV Analysis cleanup->analysis data Data Review & Quantification analysis->data issue Co-elution or Matrix Effect Detected? data->issue troubleshoot Troubleshooting issue->troubleshoot Yes end Final Report issue->end No optimize_cleanup Optimize Clean-up (e.g., change SPE sorbent) troubleshoot->optimize_cleanup optimize_lc Optimize LC Method (e.g., new column, gradient) troubleshoot->optimize_lc use_is Use Matrix-Matched Standards or IS troubleshoot->use_is optimize_cleanup->cleanup optimize_lc->analysis use_is->analysis

Caption: A general workflow for sulfonamide analysis, including key troubleshooting steps for co-eluting interferences.

Logical Relationship for Troubleshooting Ion Suppression in LC-MS/MS

troubleshooting_logic start Ion Suppression Observed check_chromatography Review Chromatography: Analyte co-eluting with matrix? start->check_chromatography improve_separation Improve Chromatographic Separation check_chromatography->improve_separation Yes check_cleanup Review Sample Clean-up check_chromatography->check_cleanup No revalidate Re-validate Method improve_separation->revalidate enhance_cleanup Enhance Clean-up (e.g., different SPE phase) check_cleanup->enhance_cleanup Yes use_is Implement Isotope-Labeled Internal Standard check_cleanup->use_is No enhance_cleanup->revalidate matrix_matched Use Matrix-Matched Calibrants use_is->matrix_matched matrix_matched->revalidate

Caption: A decision tree for troubleshooting ion suppression in LC-MS/MS analysis of sulfonamides.

References

Ensuring complete dissolution of 4-Chlorobenzene-d4-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Chlorobenzene-d4-sulfonamide

This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the complete dissolution of this compound for accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a deuterated analog of 4-Chlorobenzenesulfonamide. The incorporation of deuterium (a stable, heavy isotope of hydrogen) makes it a valuable internal standard for quantitative analysis using mass spectrometry, particularly in pharmacokinetic and metabolic studies of sulfonamide-based drugs.[1]

Q2: What are the basic physical and chemical properties of this compound?

A2: this compound is an off-white solid with a melting point in the range of 137-140°C.[2] It is sparingly soluble in water but shows solubility in organic solvents like methanol.[2] Due to the sulfonamide group, its solubility can be pH-dependent.

Q3: What is the recommended storage condition for this compound?

A3: It is recommended to store this compound in a refrigerator to maintain its stability.[2]

Troubleshooting Dissolution Issues

Q4: I am having difficulty dissolving this compound. What are the initial steps to troubleshoot this issue?

A4: If you are facing dissolution problems, consider the following:

  • Solvent Choice: Ensure you are using an appropriate solvent. Polar organic solvents are generally a good starting point.

  • Purity of the Compound: Verify the purity of your this compound. Impurities can sometimes affect solubility.

  • Particle Size: If the compound is in a crystalline form with large particles, gently grinding it to a fine powder can increase the surface area and improve the dissolution rate.

  • Temperature: Gently warming the solvent can increase the solubility of the compound. However, be cautious not to degrade the compound with excessive heat.

  • Sonication: Using an ultrasonic bath can help to break up aggregates and enhance dissolution.

Q5: My this compound is not dissolving in my aqueous buffer. What should I do?

A5: this compound has low solubility in aqueous solutions. To dissolve it in a buffer, it is best to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it with the aqueous buffer.

Q6: Can the pH of the solvent affect the dissolution of this compound?

A6: Yes, the sulfonamide group is weakly acidic. In aqueous solutions, increasing the pH to a slightly alkaline condition can deprotonate the sulfonamide, forming a more soluble salt.

Data Presentation

SolventSolubilityTemperature
MethanolSolubleRoom Temperature
Dimethyl Sulfoxide (DMSO)Likely SolubleRoom Temperature
AcetonitrileLikely SolubleRoom Temperature
EthanolLikely SolubleRoom Temperature
WaterSparingly SolubleRoom Temperature

Note: This table provides qualitative solubility information based on the properties of similar sulfonamide compounds. It is recommended to perform small-scale solubility tests for your specific application.

Experimental Protocols

Protocol for Preparing a 1 mg/mL Stock Solution of this compound in Methanol

Materials:

  • This compound

  • Methanol (HPLC grade or equivalent)

  • Analytical balance

  • Volumetric flask (e.g., 10 mL)

  • Pipettes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Accurately weigh 10 mg of this compound using an analytical balance.

  • Transfer the weighed compound into a 10 mL volumetric flask.

  • Add approximately 5 mL of methanol to the flask.

  • Gently swirl the flask to wet the compound.

  • Vortex the solution for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, place the flask in an ultrasonic bath for 5-10 minutes.

  • Once the compound is completely dissolved, add methanol to the flask up to the 10 mL mark.

  • Invert the flask several times to ensure a homogeneous solution.

  • Store the stock solution in a tightly sealed container in a refrigerator.

Mandatory Visualization

Dissolution_Troubleshooting_Workflow start Start: Incomplete Dissolution solvent_check Is the solvent appropriate? (e.g., polar organic for sulfonamides) start->solvent_check increase_energy Increase Energy Input: - Vortex - Sonicate - Gently Warm solvent_check->increase_energy Yes stock_solution Prepare concentrated stock in organic solvent (e.g., Methanol, DMSO) solvent_check->stock_solution No (Aqueous Target) dissolved_yes Complete Dissolution Achieved increase_energy->dissolved_yes Yes dissolved_no Still Not Dissolved increase_energy->dissolved_no No dissolved_no->stock_solution ph_adjustment Consider pH adjustment (for aqueous solutions) dissolved_no->ph_adjustment consult_sds Consult Safety Data Sheet (SDS) and literature for further guidance dissolved_no->consult_sds dilute Dilute stock solution into final aqueous medium stock_solution->dilute dilute->dissolved_yes ph_adjustment->dilute

Caption: Troubleshooting workflow for dissolving this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Sulfonamides Using 4-Chlorobenzene-d4-sulfonamide as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 4-Chlorobenzene-d4-sulfonamide as an internal standard in the validation of analytical methods for the quantification of sulfonamide residues. The selection of an appropriate internal standard is critical for developing robust and reliable analytical methods, particularly for complex matrices encountered in food safety and pharmaceutical analysis. This document outlines detailed experimental protocols, presents comparative data on various validation parameters, and visualizes key workflows and concepts to aid in the selection of the most suitable internal standard for sulfonamide analysis.

The Role of Internal Standards in Analytical Method Validation

In quantitative analysis, particularly with chromatography-coupled mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound of known concentration added to a sample to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte of interest as closely as possible. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because their behavior during extraction, chromatography, and ionization is nearly identical to that of their non-labeled counterparts, leading to more accurate and precise quantification.[1]

Comparison of Internal Standards for Sulfonamide Analysis

The choice of internal standard can significantly impact the performance of an analytical method. While various compounds have been used, deuterated and 13C-labeled analogs of the target analytes are preferred due to their ability to effectively compensate for matrix effects.[1][2][3] This section compares the performance of this compound with other commonly used internal standards for sulfonamide analysis.

Table 1: Performance Comparison of Internal Standards in Sulfonamide Analysis

Internal StandardMatrixRecovery (%)Precision (RSD, %)LOQ (µg/kg)Reference
This compound Animal TissueData Not AvailableData Not AvailableData Not Available-
Sulfathiazole-d4Milk91-1147.5-12.70.5 - 2.5[4][5]
SulfapyridineAnimal Tissue47-664-18 (intra-day), 7-18 (inter-day)265-868[6]
Isotopic Labeled Mix (IS1-IS4)Water70-96 (pure water), 80-90 (surface water)<15 (pure water), <20 (surface water)0.0012-0.0076[7][8]
EthanESAmide (for Methanesulfonamide)Human Urine89.9-105.5<5.5 (intra-day), <10.1 (inter-day)1000[9]

Note: The data presented is compiled from various studies and may not be directly comparable due to differences in experimental conditions, matrices, and the specific sulfonamides analyzed.

Experimental Protocols

Detailed methodologies are crucial for the successful validation and implementation of an analytical method. The following protocols are generalized representations of common procedures for sulfonamide analysis using an internal standard.

Protocol 1: Sample Preparation for Animal Tissue (e.g., Liver)
  • Homogenization: Weigh 2 grams of homogenized tissue into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution to the sample.

  • Extraction: Add 10 mL of 1% acetic acid in acetonitrile. Vortex vigorously for 1 minute.

  • Salting Out: Add anhydrous magnesium sulfate and sodium chloride, vortex, and centrifuge.

  • Cleanup (Dispersive Solid-Phase Extraction - d-SPE): Transfer the supernatant to a d-SPE tube containing a suitable sorbent (e.g., C18, PSA). Vortex and centrifuge.

  • Final Preparation: Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.[4]

Protocol 2: LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[10][11]

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each sulfonamide and the internal standard.[11]

Mandatory Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Sample Weighing Spiking 2. Internal Standard Spiking (this compound) Sample->Spiking Extraction 3. Solvent Extraction Spiking->Extraction Cleanup 4. Dispersive SPE Cleanup Extraction->Cleanup Evaporation 5. Evaporation & Reconstitution Cleanup->Evaporation LC_Separation 6. LC Separation Evaporation->LC_Separation MS_Detection 7. MS/MS Detection LC_Separation->MS_Detection Quantification 8. Quantification MS_Detection->Quantification Validation 9. Method Validation Quantification->Validation

Figure 1: Experimental workflow for sulfonamide analysis.

validation_parameters cluster_parameters Key Validation Parameters MethodValidation Analytical Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD Limit of Detection (LOD) MethodValidation->LOD LOQ Limit of Quantification (LOQ) MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness Stability Stability MethodValidation->Stability

Figure 2: Key parameters in analytical method validation.

Conclusion

The validation of an analytical method for sulfonamides is a critical step to ensure the reliability of results. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to compensate for matrix effects and other variations during analysis. While direct comparative data for this compound is limited in the reviewed literature, the principles and data presented for other deuterated internal standards strongly support its suitability for achieving accurate and precise quantification of sulfonamides. The provided experimental protocols and validation parameter overview serve as a valuable resource for researchers developing and validating analytical methods for these important compounds.

References

A Comparative Guide to Internal Standard Use in Analytical Method Validation: An ICH Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of reliable and reproducible data. A critical decision in this process is the choice of a standardization technique. This guide provides an objective comparison of analytical method validation using an internal standard versus an external standard, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines. Through a detailed examination of experimental data and protocols, this document aims to equip you with the knowledge to make informed decisions for your analytical assays.

Internal vs. External Standard: A Head-to-Head Comparison

The fundamental difference between internal and external standardization lies in how variations during sample analysis are addressed. An external standard calibration relies on the consistent response of the analytical instrument to a set of standards of known concentrations, which are analyzed separately from the samples. In contrast, an internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added in a constant amount to all samples, calibration standards, and quality controls.[1] The quantification is then based on the ratio of the analyte's response to the IS's response, effectively correcting for variations in sample preparation, injection volume, and instrument response.[2]

This intrinsic correction mechanism is the primary advantage of the internal standard method, often leading to improved precision and accuracy, especially in complex matrices or with multi-step sample preparation procedures where the potential for analyte loss is higher.[2][3]

Quantitative Performance Comparison

The following table summarizes a comparison of key validation parameters for an analytical method validated with and without an internal standard. The data presented is a synthesis of findings from various studies comparing the two approaches in HPLC analysis.

Validation ParameterMethod with Internal StandardMethod with External StandardICH Q2(R1) Guideline Reference
Precision (RSD%) Typically ≤ 2%Often > 2%, especially with manual injection or complex sample prepPrecision
Accuracy (% Recovery) Generally 98-102%Can be more variable (e.g., 95-105%) due to uncorrected lossesAccuracy
Linearity (r²) ≥ 0.999≥ 0.995Linearity
Robustness Less affected by small variations in method parametersMore susceptible to variations in injection volume and sample handlingRobustness

Note: The values presented are typical and can vary depending on the specific method, analyte, and matrix.

Experimental Protocols: A Side-by-Side Look

To illustrate the practical differences, here are detailed methodologies for a typical HPLC assay validation, comparing the workflows for internal and external standard approaches.

Method Validation Protocol: Internal Standard
  • Preparation of Stock and Working Solutions:

    • Prepare a primary stock solution of the analyte and the internal standard in a suitable solvent.

    • Prepare a series of working standard solutions containing a constant concentration of the internal standard and varying concentrations of the analyte to construct the calibration curve.

    • Prepare quality control (QC) samples at low, medium, and high concentrations by spiking a blank matrix with the analyte and the internal standard.

  • Sample Preparation:

    • To an aliquot of the unknown sample, add a precise volume of the internal standard working solution.

    • Perform the necessary extraction or dilution steps.

  • Chromatographic Analysis:

    • Inject the prepared standards, QCs, and samples into the HPLC system.

    • Record the peak areas of the analyte and the internal standard.

  • Data Analysis:

    • Calculate the response ratio (analyte peak area / internal standard peak area) for all standards, QCs, and samples.

    • Construct a calibration curve by plotting the response ratio against the analyte concentration of the standards.

    • Determine the concentration of the analyte in the unknown samples and QCs from the calibration curve.

Method Validation Protocol: External Standard
  • Preparation of Stock and Working Solutions:

    • Prepare a primary stock solution of the analyte in a suitable solvent.

    • Prepare a series of working standard solutions at different concentrations of the analyte to construct the calibration curve.

    • Prepare quality control (QC) samples at low, medium, and high concentrations by spiking a blank matrix with the analyte.

  • Sample Preparation:

    • Perform the necessary extraction or dilution steps on the unknown sample.

  • Chromatographic Analysis:

    • Inject the prepared standards, QCs, and samples into the HPLC system.

    • Ensure precise and consistent injection volumes for all analyses.

    • Record the peak area of the analyte.

  • Data Analysis:

    • Construct a calibration curve by plotting the analyte peak area against the analyte concentration of the standards.

    • Determine the concentration of the analyte in the unknown samples and QCs from the calibration curve.

Visualizing the Workflow and Logic

To further clarify the processes and the decision-making framework, the following diagrams have been generated using Graphviz.

internal_standard_workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis & Data Processing Analyte_Stock Analyte Stock Solution Cal_Stds Calibration Standards (Analyte + IS) Analyte_Stock->Cal_Stds QC_Samples QC Samples (Analyte + IS) Analyte_Stock->QC_Samples IS_Stock Internal Standard Stock Solution IS_Stock->Cal_Stds IS_Stock->QC_Samples HPLC_Analysis HPLC Analysis Cal_Stds->HPLC_Analysis QC_Samples->HPLC_Analysis Unknown_Sample Unknown Sample Add_IS Add Internal Standard Unknown_Sample->Add_IS Extraction Extraction / Dilution Add_IS->Extraction Extraction->HPLC_Analysis Peak_Area_Ratio Calculate Peak Area Ratio (Analyte/IS) HPLC_Analysis->Peak_Area_Ratio Calibration_Curve Construct Calibration Curve Peak_Area_Ratio->Calibration_Curve Quantification Quantify Unknown Sample Calibration_Curve->Quantification

Workflow for Analytical Method Validation with an Internal Standard.

standard_comparison cluster_methods Standardization Methods cluster_characteristics Key Characteristics Internal_Standard Internal Standard Precision Precision Internal_Standard->Precision Improves Accuracy Accuracy Internal_Standard->Accuracy Improves Matrix_Effects Matrix Effects Internal_Standard->Matrix_Effects Compensates for Complexity Complexity Internal_Standard->Complexity Increases External_Standard External Standard External_Standard->Precision Susceptible to variation External_Standard->Accuracy Susceptible to loss External_Standard->Matrix_Effects Does not correct for External_Standard->Complexity Simpler Standard_Addition Standard Addition Standard_Addition->Matrix_Effects Compensates for Standard_Addition->Complexity High

Logical Comparison of Different Standardization Methods.

Conclusion: Making the Right Choice

The decision to use an internal standard should be based on a thorough evaluation of the analytical method's requirements and potential sources of error. For methods with complex sample preparation steps, high variability in injection volumes, or in matrices prone to significant effects, the use of an internal standard is strongly recommended by regulatory bodies like the FDA and is in line with the principles of robust analytical method validation outlined in ICH guidelines.[4] While the external standard method offers simplicity and lower cost, the potential for compromised data integrity in challenging assays often justifies the additional effort and expense of implementing an internal standard. Ultimately, the goal is to develop a validated analytical method that is fit for its intended purpose and provides reliable, accurate, and reproducible results.

References

A Comparative Guide to Linearity and Range Determination with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, particularly within drug development and bioanalysis, the accuracy of quantitative measurements is paramount. The use of an internal standard (IS) is a fundamental practice to ensure reliability, compensating for variability during sample preparation and analysis. Stable isotope-labeled internal standards, such as deuterated compounds, are widely considered the gold standard for techniques like liquid chromatography-mass spectrometry (LC-MS).[1][2][3] This guide provides a comparative analysis of establishing linearity and analytical range using a deuterated internal standard versus other alternatives.

The Gold Standard: Advantages of Deuterated Internal Standards

Deuterated internal standards are molecules where one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen.[4][5] This substitution results in a compound that is nearly identical to the analyte in terms of chemical and physical properties but can be distinguished by its higher mass in a mass spectrometer.[2][6] This near-identical nature is the key to its superior performance.

Key Advantages:

  • Correction for Matrix Effects: A primary challenge in bioanalysis is the "matrix effect," where components in a biological sample can interfere with the analyte's ionization, leading to inaccurate quantification.[6][7] Because a deuterated internal standard has virtually identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate normalization.[4][6]

  • Improved Accuracy and Precision: By compensating for variations in sample preparation, injection volume, and instrument response, deuterated standards lead to higher accuracy and precision in quantitative results.[8][9]

  • Enhanced Linearity and a Wider Range: The use of a deuterated internal standard typically results in a stronger correlation coefficient (R²) and a wider linear dynamic range.[1][2] This allows for reliable quantification of the analyte over a broader range of concentrations.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The choice of internal standard significantly impacts the quality of quantitative data. While non-deuterated, or analog, internal standards can be used, they often fall short of the performance achieved with their deuterated counterparts.

Parameter Method with Deuterated IS Method with Non-Deuterated (Analog) IS Acceptance Criteria (Typical)
Linearity (R²) > 0.9980.990 - 0.995≥ 0.99
Range (LLOQ - ULOQ) 1 - 2000 ng/mL10 - 1000 ng/mLCover expected concentrations
Accuracy (% Bias) ± 5%± 15%± 15% (± 20% at LLOQ)
Precision (% CV) < 5%< 15%≤ 15% (≤ 20% at LLOQ)

This table summarizes representative performance data, illustrating the typically observed trend of improved performance with deuterated standards.[3][8]

Experimental Protocol: Establishing Linearity and Range

The following is a detailed protocol for establishing the linearity and analytical range of a quantitative method using a deuterated internal standard.

Objective: To demonstrate the linear relationship between the analyte concentration and the instrument response over a defined range.

Materials:

  • Analyte of interest

  • Deuterated internal standard

  • Blank biological matrix (e.g., human plasma)

  • High-purity solvents and reagents

Procedure:

  • Preparation of Stock Solutions:

    • Accurately prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.[10]

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the analyte stock solution to create a series of working standard solutions.

    • Prepare a set of at least six to eight non-zero calibration standards by spiking the blank biological matrix with the working standard solutions to cover the expected concentration range.[10][11]

    • Include a blank sample (matrix only) and a zero sample (matrix with internal standard only).[10]

  • Sample Preparation (Protein Precipitation Example):

    • To an aliquot of each calibration standard, add a fixed volume of the deuterated internal standard working solution.[10][12]

    • Add a protein precipitation agent (e.g., cold acetonitrile) and vortex thoroughly.[12][13]

    • Centrifuge the samples to pellet the precipitated proteins.[2][13]

    • Transfer the supernatant to a clean vial or plate for analysis.[2]

  • LC-MS/MS Analysis:

    • Inject a fixed volume of the prepared samples into the LC-MS/MS system.[2]

    • Monitor the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.[8]

  • Data Analysis:

    • Integrate the peak areas for the analyte and the deuterated internal standard.[10]

    • Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.[2][10]

    • Construct a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).[1][2]

    • Perform a linear regression analysis on the data points to determine the correlation coefficient (R²), slope, and y-intercept.[1]

    • The analytical range is defined by the lower and upper limits of quantification (LLOQ and ULOQ) that meet the acceptance criteria for linearity, precision, and accuracy as per regulatory guidelines.[11][14][15]

Visualizing the Workflow and Rationale

To better understand the process and the underlying principles, the following diagrams illustrate the experimental workflow and the relationship between the analyte and the internal standard.

G cluster_prep Standard & Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing stock Stock Solutions (Analyte & IS) cal_standards Calibration Standards (Spiked Matrix) stock->cal_standards add_is Add Fixed Amount of Deuterated IS cal_standards->add_is samples QC & Unknown Samples samples->add_is extract Protein Precipitation & Centrifugation add_is->extract lc Liquid Chromatography (Separation) extract->lc ms Tandem Mass Spectrometry (Detection) lc->ms integrate Peak Integration (Analyte & IS) ms->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio curve Construct Calibration Curve ratio->curve quantify Quantify Unknowns curve->quantify

Experimental workflow for establishing linearity and range.

G cluster_process Analytical Process cluster_analyte Analyte cluster_is Deuterated IS cluster_output Quantitative Result prep Sample Prep (e.g., Extraction) injection Injection prep->injection prep->injection ionization Ionization (MS Source) injection->ionization injection->ionization detection Detection ionization->detection ionization->detection analyte_out Analyte Signal (Variable) detection->analyte_out is_out IS Signal (Variable) detection->is_out analyte_in Analyte (True Amount) analyte_in->prep ratio Signal Ratio (Analyte / IS) = Stable & Accurate analyte_out->ratio is_in Deuterated IS (Fixed Amount) is_in->prep is_out->ratio

Analyte vs. Internal Standard signaling pathways.

Conclusion

The choice between a deuterated and a non-deuterated internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. Deuterated internal standards are the gold standard, offering unparalleled accuracy and precision by effectively correcting for sample loss and matrix effects.[6] Their ability to co-elute and behave almost identically to the target analyte makes them superior to non-deuterated, structural analog standards, especially in complex biological matrices.[6][9] The investment in a deuterated internal standard is justified by the generation of high-quality, defensible data, which is essential for regulatory submissions and the overall success of drug development programs.

References

Navigating Trace-Level Detection: A Guide to LOD and LOQ Calculation for Sulfonamides Using 4-Chlorobenzene-d4-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and analytical sciences, the precise and accurate quantification of sulfonamide residues is paramount. This guide provides a comparative overview of methodologies for calculating the Limit of Detection (LOD) and Limit of Quantitation (LOQ), critical parameters for method validation. We will explore the integral role of the internal standard, 4-Chlorobenzene-d4-sulfonamide, and present supporting experimental data and protocols to ensure reliable and reproducible results.

Understanding LOD and LOQ in Analytical Measurements

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy.[1][2][3] The Limit of Quantitation (LOQ), on the other hand, is the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy.[1][2][4]

Several approaches are recognized for calculating LOD and LOQ, with the most common being:

  • Signal-to-Noise (S/N) Ratio: This method involves comparing the signal from a sample with a known low concentration of the analyte to the background noise. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, while a 10:1 ratio is used for the LOQ.[1][4]

  • Calibration Curve Method: This approach utilizes the standard deviation of the response (σ) and the slope (S) of the calibration curve. The LOD and LOQ are calculated using the formulas:

    • LOD = 3.3 * (σ / S)[1][5]

    • LOQ = 10 * (σ / S)[1][5]

The standard deviation of the response can be determined from the standard deviation of the blank, the residual standard deviation of the regression line, or the standard deviation of the y-intercepts of regression lines.[2][5]

The Role of this compound as an Internal Standard

In modern analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision. This compound, a deuterated form of 4-Chlorobenzenesulfonamide, serves as an excellent internal standard for sulfonamide analysis.[6]

The rationale for its use lies in its chemical and physical properties. Being structurally similar to the sulfonamide class of compounds, it exhibits similar behavior during sample preparation and analysis, including extraction efficiency and ionization response in the mass spectrometer. The mass difference due to the deuterium labeling allows the instrument to distinguish it from the target analytes while ensuring it co-elutes, thereby compensating for variations in sample matrix effects, injection volume, and instrument response.

Comparative Performance Data for Sulfonamide Analysis

The following tables summarize the LOD and LOQ values for various sulfonamides determined in different studies. It is important to note that these values are influenced by the sample matrix, instrumentation, and specific experimental conditions.

SulfonamideMatrixAnalytical MethodLODLOQReference
Various (19)WaterLC/MS/MS0.3 - 1.9 ng/L1.2 - 7.6 ng/L[7]
Various (19)WaterLC/MS/MS-~ several ppt[8]
Various (9)Bovine LiverLC-ESI-MS-MS-5 ng/g[9]
Various (24)Instant PastriesUPLC-MS/MS0.01 - 0.14 µg/kg0.02 - 0.45 µg/kg[10]
Various (20)HoneyLC-MS/MS0.5 - 10 ppb-[11]
Various (10)ShrimpLC/ESI/MS/MSSee Table 6 in sourceSee Table 6 in source[12]
VariousTilapia FilletLC-QTOF/MS1 ng/g5 ng/g[13][14]
Various (5)Environmental WatersLC-DAD0.11 - 0.31 µg/L0.36 - 1.03 µg/L[15]

Experimental Protocols

A generalized experimental protocol for the determination of sulfonamides in a biological matrix using LC-MS/MS with an internal standard is provided below.

Sample Preparation (QuEChERS Method for Tissue)
  • Weigh 2 g of homogenized tissue sample into a 50 mL centrifuge tube.

  • Spike the sample with the internal standard solution (e.g., this compound).

  • Add 10 mL of 1% acetic acid in acetonitrile.

  • Add the appropriate QuEChERS extraction salts.

  • Shake vigorously for 1 minute and centrifuge.

  • Transfer a portion of the supernatant to a dispersive solid-phase extraction (d-SPE) tube containing cleanup sorbents.

  • Vortex for 2 minutes and centrifuge.

  • Filter the supernatant and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column is commonly used.[16]

  • Mobile Phase: A gradient of methanol and acidified water (e.g., with 0.1% formic acid) is typical.[8][16]

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[16]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for each target sulfonamide and the internal standard.[16]

LOD and LOQ Determination Workflow

The following diagram illustrates the typical workflow for determining the LOD and LOQ.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation cluster_result Results prep_blanks Prepare Blank Samples analyze_samples Analyze Samples via LC-MS/MS prep_blanks->analyze_samples prep_spiked Prepare Low-Level Spiked Samples prep_spiked->analyze_samples gen_cal_curve Generate Calibration Curve analyze_samples->gen_cal_curve calc_sn Determine Signal-to-Noise Ratio (S/N) analyze_samples->calc_sn calc_sd Calculate Standard Deviation (σ) of Blank/Residuals gen_cal_curve->calc_sd calc_slope Determine Slope (S) of Calibration Curve gen_cal_curve->calc_slope det_lod Determine LOD calc_sd->det_lod det_loq Determine LOQ calc_sd->det_loq calc_slope->det_lod calc_slope->det_loq calc_sn->det_lod calc_sn->det_loq

Caption: Workflow for LOD and LOQ Determination.

Logical Relationship for Calculation

The relationship between the key parameters in the calibration curve method for LOD and LOQ calculation is depicted below.

LOD_LOQ_Calculation cluster_input Inputs from Calibration cluster_formulas Formulas cluster_output Calculated Limits slope Slope (S) lod_formula LOD = 3.3 * (σ / S) slope->lod_formula loq_formula LOQ = 10 * (σ / S) slope->loq_formula stdev Standard Deviation (σ) stdev->lod_formula stdev->loq_formula lod_val Limit of Detection (LOD) lod_formula->lod_val loq_val Limit of Quantitation (LOQ) loq_formula->loq_val

Caption: Calculation of LOD and LOQ from Calibration Data.

Conclusion

The determination of LOD and LOQ is a critical component of method validation for the analysis of sulfonamides. The use of a suitable internal standard, such as this compound, is instrumental in achieving the necessary accuracy and precision for trace-level quantification. By employing robust experimental protocols and established calculation methods, researchers can ensure the reliability and defensibility of their analytical data.

References

Bridging the Gap: An Inter-Laboratory Comparison Guide to Sulfonamide Analysis Using Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reproducible quantification of sulfonamide residues is critical for ensuring food safety, conducting environmental monitoring, and maintaining the integrity of pharmaceutical research.[1] However, significant variability in analytical results can arise between laboratories due to differences in sample preparation, instrumentation, and methodologies. This guide provides a comprehensive comparison of analytical methods for sulfonamide analysis, with a focus on the use of internal standards to mitigate inter-laboratory discrepancies. The information presented is supported by a synthesis of data from various validation studies.

The use of stable isotope-labeled internal standards, such as deuterated sulfonamides, is a cornerstone of robust analytical methods designed to minimize variability.[1] These internal standards are structurally almost identical to their non-labeled counterparts, ensuring they behave similarly during sample preparation and analysis. By adding a known amount of the internal standard to each sample at the beginning of the workflow, any loss of analyte during extraction or variations in instrument response can be corrected.[1]

Comparative Performance of Analytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a widely used technique for sulfonamide analysis.[2][3] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity, making it ideal for confirmatory analysis and quantifying trace-level residues.[3][4] HPLC with Fluorescence Detection (HPLC-FLD) is another sensitive method, often requiring pre-column derivatization.[5][6][7]

The following tables summarize the performance characteristics of different analytical methods for the determination of various sulfonamides in diverse matrices, as reported in various studies.

Table 1: Performance of LC-MS/MS Methods for Sulfonamide Analysis

MatrixSulfonamide(s)Internal StandardRecovery (%)Precision (RSD %)LOQ (µg/kg)Reference
Honey9 Sulfonamides--<120.1[8]
MilkVariousSulfathiazole-d4---[9]
Animal Tissues10 Sulfonamides----[10]
Instant Pastries24 Sulfonamides-67.6–103.80.80–9.230.02–0.45[10]
Whole Egg10 Sulfonamides-92.0–113.7<10-[11]

Table 2: Performance of HPLC-FLD Methods for Sulfonamide Analysis

MatrixSulfonamide(s)Internal StandardRecovery (%)Precision (RSD %)LOD (µg/g)LOQ (ng/g)Reference
Animal Tissues8 SulfonamidesSulfapyridine96–994–100.01-0.015-[6]
Chicken Muscle9 SulfonamidesSulfapyridine76.8–95.21.5–4.7-0.25–1.30[7]
Feeds5 Sulfonamides-79.3–114.02.7–14.934.5–79.5 (µg/kg)41.3–89.9 (µg/kg)[5]

Table 3: Performance of Other Analytical Methods

MethodMatrixSulfonamide(s)Recovery (%)Precision (RSD %)LOD (µg/mL)Reference
Capillary Zone Electrophoresis-ChemiluminescencePork, Chicken, Milk3 Sulfonamides79.5–112.42.1–2.80.65–3.14[12][13]
Bratton-Marshall MethodTissuesSulfonamidesLow~15~200 (µg/kg)[14][15]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results and are a key factor in inter-laboratory agreement. Below are representative experimental protocols for the analysis of sulfonamides in different matrices.

Protocol 1: LC-MS/MS Analysis of Sulfonamides in Animal Tissue

This protocol provides a general workflow for the quantification of sulfonamides in animal tissues using an internal standard.[9]

  • Sample Homogenization: Weigh 2.0 g (± 0.1 g) of homogenized tissue into a 50 mL polypropylene centrifuge tube.[1]

  • Internal Standard Spiking: Add a known amount (e.g., 100 ng) of the deuterated sulfonamide internal standard solution to each sample and briefly vortex.[1]

  • Extraction: Add 10 mL of ethyl acetate to the tube and homogenize for 1 minute using a high-speed homogenizer. Add 5 g of anhydrous sodium sulfate and vortex vigorously for 2 minutes.[1]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes at 4°C.[1]

  • Cleanup (d-SPE): The upper acetonitrile layer is transferred for dispersive solid-phase extraction (d-SPE) cleanup.[9]

  • Analysis: The final extract is analyzed by LC-MS/MS. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[2]

Protocol 2: HPLC-FLD Analysis of Sulfonamides in Chicken Muscle

This method utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure.[7]

  • Sample Preparation: Weigh 2 g of homogenized chicken muscle into a 50 mL centrifuge tube.

  • Spiking: Spike the samples with an internal standard solution (e.g., sulfapyridine).[7]

  • Extraction: Add 8 mL of water and 10 mL of 1% acetic acid in acetonitrile.

  • QuEChERS Cleanup: Utilize a QuEChERS AOAC kit for extraction and cleanup.[7]

  • Derivatization: A portion of the sample is derivatized pre-column with fluorescamine.[6][7]

  • HPLC-FLD Analysis: The sulfonamide derivatives are separated on a C18 column with a gradient mobile phase and detected by fluorescence.[6][7]

Visualizing the Workflow and Comparison

To better illustrate the processes involved in sulfonamide analysis and the logic of comparison, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Homogenization Sample Homogenization Spiking Internal Standard Spiking Homogenization->Spiking Add IS Extraction Extraction with Solvent Spiking->Extraction Cleanup Sample Cleanup (e.g., SPE, QuEChERS) Extraction->Cleanup Chromatography Chromatographic Separation (HPLC/UHPLC) Cleanup->Chromatography Detection Detection (MS/MS, FLD, UV) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification Validation Method Validation Quantification->Validation

A generalized workflow for sulfonamide analysis using an internal standard.

G cluster_methods Analytical Methods cluster_params Performance Parameters LCMS LC-MS/MS Comparison Inter-laboratory Comparison LCMS->Comparison HPLCFLD HPLC-FLD HPLCFLD->Comparison Other Other Methods Other->Comparison Recovery Recovery (%) Precision Precision (RSD %) LOQ Limit of Quantification (LOQ) LOD Limit of Detection (LOD) Comparison->Recovery Comparison->Precision Comparison->LOQ Comparison->LOD

Logical relationship for comparing analytical methods for sulfonamides.

References

Cross-validation of analytical methods for sulfonamide quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Cross-Validation of Analytical Methods for Sulfonamide Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of sulfonamides is crucial for ensuring food safety, environmental monitoring, and pharmaceutical quality control. The choice of analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix.[1][2] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are two of the most prevalent techniques for this purpose.[2] This guide provides a comparative analysis of these methods, supported by performance data and detailed experimental protocols.

Data Presentation: Performance Characteristics

The following tables summarize the performance characteristics of representative HPLC-UV and LC-MS/MS methods for the analysis of various sulfonamides. The data is compiled from multiple sources to provide a comparative overview.

Table 1: HPLC-UV Method Performance

Parameter Sulfonamide Performance
Linearity (r²) Sulfadiazine, Sulfamerazine, Sulfamethazine, Sulfaguanidine, Sulfamethoxazole >0.995 (200–2000 µg/kg)[3]
Limit of Detection (LOD) 5 Sulfonamides 34.5–79.5 µg/kg[3]
Limit of Quantification (LOQ) 5 Sulfonamides 41.3–89.9 µg/kg[3]
Recovery (%) 5 Sulfonamides 79.3–114.0%[3]

| Precision (RSD %) | Repeatability: 2.7–9.1% | Reproducibility: 5.9–14.9%[3] |

Table 2: LC-MS/MS Method Performance

Parameter Sulfonamide(s) Performance
Linearity (r²) 19 Sulfonamides >0.998 (0.5 to 100 µg/L)[4]
Limit of Quantification (LOQ) 19 Sulfonamides Several ppt level in water[4]
Recovery (%) 19 Sulfonamides 70% to 96% in pure water; 80% to 90% in surface water[4]

| Precision (RSD %) | <15% in pure water; <20% in surface water[4] |

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. Below are typical protocols for sample preparation and analysis using LC-MS/MS and HPLC-UV.

LC-MS/MS Method for Sulfonamides in Water

This method is suitable for the sensitive determination of sulfonamide residues in environmental water samples.[4]

1. Sample Preparation (Solid-Phase Extraction - SPE):

  • Filter a 500 mL water sample.[5]

  • Add EDTA to a final concentration of 0.5 g/L and adjust the pH to between 4 and 7.[5]

  • Spike the sample with an appropriate internal standard.[5]

  • Condition an Agilent BondElut PPL-SPE cartridge (500 mg, 6 mL) with methanol and then water.[4]

  • Load the sample onto the SPE cartridge at a flow rate of approximately 5 to 10 mL/min.[4]

  • Wash the cartridge with pure water.[4]

  • Elute the sulfonamides with methanol containing 2% aqueous ammonia.[4]

  • Evaporate the eluate to dryness under a nitrogen stream at 40 °C.[4]

  • Reconstitute the residue in 1 mL of mobile phase, vortex, and centrifuge.[4]

2. Chromatographic and Mass Spectrometric Conditions:

  • LC System: Agilent 1200 series HPLC or equivalent.

  • Column: C18 reversed-phase column (e.g., Eclipse XDB-C18 RRHT, 1.8 µm, 2.1 x 50 mm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).[4]

  • Flow Rate: 0.3 mL/min.[1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[1]

  • Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for specific precursor and product ion transitions for each sulfonamide.[1]

HPLC-UV Method for Sulfonamides in Feed

This protocol is designed for the quantification of sulfonamides in animal feed, often at higher concentrations than in environmental samples.[3]

1. Sample Preparation (SPE and Derivatization):

  • Extract sulfonamides from the feed sample using a mixture of ethyl acetate, methanol, and acetonitrile.[3]

  • Perform a clean-up step using a Strata-SCX SPE cartridge.[3]

  • Elute the sulfonamides from the SPE cartridge using a 2% ammonium solution in acetonitrile.[3]

  • For fluorescence detection, a pre-column derivatization step with fluorescamine is performed. The optimal time for derivatization is 15 minutes.[3]

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or fluorescence detector.[5]

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB C18).[3]

  • Mobile Phase: A gradient system consisting of acetic acid, methanol, and acetonitrile.[3]

  • Detection: UV detection at a specified wavelength or fluorescence detection.[3]

Method Comparison Workflow

The decision to use a particular analytical method involves a logical comparison of their performance characteristics against the requirements of the analysis.

cluster_0 Method Selection Criteria cluster_1 Method Evaluation cluster_2 Decision Criteria Analytical Requirement (e.g., Sensitivity, Cost, Throughput) HPLC HPLC-UV Criteria->HPLC LCMS LC-MS/MS Criteria->LCMS HPLC_Perf High Conc. & Screening Robust & Cost-Effective HPLC->HPLC_Perf LCMS_Perf Trace Levels & Confirmation High Sensitivity & Specificity LCMS->LCMS_Perf Decision Select Appropriate Method HPLC_Perf->Decision LCMS_Perf->Decision

Caption: Logical flow for selecting an analytical method.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods produce comparable and reliable results. A general workflow for this process is outlined below.

cluster_methods Method Execution start Define Validation Parameters (Accuracy, Precision, Linearity, LOD, LOQ) methodA Analyze Spiked Samples with Method A (e.g., HPLC-UV) start->methodA methodB Analyze Spiked Samples with Method B (e.g., LC-MS/MS) start->methodB data_analysis Data Analysis & Comparison (Statistical Tests, e.g., t-test, F-test) methodA->data_analysis methodB->data_analysis conclusion Conclusion on Method Comparability data_analysis->conclusion

Caption: General workflow for cross-validation of two analytical methods.

References

A Head-to-Head Battle of Internal Standards: 4-Chlorobenzene-d4-sulfonamide vs. 13C-Labeled Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in quantitative analysis by mass spectrometry, the choice of an appropriate internal standard is a critical decision that directly influences data accuracy and reliability. Stable isotope-labeled (SIL) internal standards are the gold standard for mitigating variability during sample preparation and analysis. Within this category, a key choice lies between deuterated (²H or D) and carbon-13 (¹³C) labeled standards. This guide provides an objective, data-driven comparison of the performance of 4-Chlorobenzene-d4-sulfonamide, as a representative deuterated standard, against 13C-labeled standards.

The ideal internal standard should exhibit identical chemical and physical properties to the analyte of interest, ensuring it behaves similarly throughout extraction, chromatography, and ionization, thus providing accurate correction for any variations. While both deuterated and ¹³C-labeled standards are designed for this purpose, their inherent isotopic differences can lead to significant variations in analytical performance, particularly in complex matrices.

Key Performance Differences: A Comparative Analysis

The primary distinctions between deuterated and ¹³C-labeled internal standards are rooted in their chromatographic behavior, isotopic stability, and their ability to compensate for matrix effects.

Performance ParameterThis compound (Deuterated Standard)13C-Labeled StandardsSupporting Rationale
Chromatographic Co-elution May exhibit a slight retention time shift, often eluting slightly earlier than the non-labeled analyte in reversed-phase chromatography. This is known as the "isotope effect".[1]Co-elutes perfectly with the native analyte.[1]The C-D bond is slightly shorter and stronger than a C-H bond, which can alter the molecule's interaction with the stationary phase. In contrast, the mass difference in 13C-labeled standards is distributed within the carbon backbone, having a negligible effect on physicochemical properties like polarity and hydrophobicity.[1]
Matrix Effect Compensation Generally effective, but the slight chromatographic separation can lead to differential ion suppression or enhancement if the analyte and internal standard are not in the same "analytical space" at the moment of ionization. This can introduce bias.[1]Considered the "gold standard" for compensating for matrix effects due to perfect co-elution, ensuring both the analyte and the standard experience the same ionization conditions.[1]Co-eluting matrix components can cause localized zones of ion suppression or enhancement. If the internal standard does not perfectly co-elute, it may not accurately reflect the matrix effect experienced by the analyte.
Isotopic Stability Deuterium atoms, especially those on heteroatoms or at acidic positions, can be susceptible to back-exchange with hydrogen atoms from the sample matrix or solvent.[1]The ¹³C label is incorporated into the stable carbon skeleton of the molecule and is not prone to exchange.[1]The stability of the isotopic label is crucial for maintaining a constant concentration of the internal standard throughout the analytical process. Back-exchange can lead to an underestimation of the analyte concentration.
Accuracy and Precision Can provide high accuracy and precision, but the potential for chromatographic shift and isotopic exchange can introduce variability and potential inaccuracies.Generally provides superior accuracy and precision due to the mitigation of issues related to chromatographic shift and isotopic instability.A study on the mycotoxin deoxynivalenol showed that without an internal standard, apparent recoveries were as low as 29-37%. However, with a 13C-labeled internal standard, recoveries improved to 95-99%.[2] While this is not a direct comparison with a deuterated standard, it highlights the significant improvement in accuracy provided by a stable isotope-labeled internal standard that closely mimics the analyte.
Cost and Availability Generally more cost-effective and widely available for a broader range of compounds.Typically more expensive and may have limited commercial availability for certain analytes due to more complex synthesis.[3]The synthetic routes for introducing deuterium are often simpler than those for incorporating ¹³C.

Experimental Protocols

Below is a representative experimental protocol for the analysis of sulfonamides in an environmental water sample using LC-MS/MS with a stable isotope-labeled internal standard. This protocol is a generalized representation based on common methodologies.

1. Sample Preparation and Extraction

  • Sample Collection: Collect 500 mL of the water sample.

  • Internal Standard Spiking: Add a known amount of the internal standard (either this compound or a 13C-labeled sulfonamide standard) to the water sample.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.

    • Load the spiked water sample onto the SPE cartridge.

    • Wash the cartridge with deionized water to remove interfering substances.

    • Elute the sulfonamides and the internal standard with a suitable solvent such as methanol or acetonitrile.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient elution to separate the target sulfonamides.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor at least two MRM transitions (one for quantification and one for confirmation) for each sulfonamide and its corresponding internal standard.

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Water Sample Spike Spike with Internal Standard (Deuterated or 13C-labeled) Sample->Spike Addition SPE Solid-Phase Extraction (SPE) Spike->SPE Enrichment & Cleanup Concentrate Evaporation and Reconstitution SPE->Concentrate Concentration LC_MSMS LC-MS/MS Analysis Concentrate->LC_MSMS Injection Data Data Processing (Analyte/IS Ratio) LC_MSMS->Data Acquisition Result Quantitative Result Data->Result Calculation

Caption: A generalized experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.

Logical Framework for Internal Standard Selection

logical_framework cluster_decision Decision Criteria cluster_choice Internal Standard Choice Accuracy Highest Accuracy & Precision Required? Deuterated Deuterated Standard (e.g., this compound) Accuracy->Deuterated No C13 13C-Labeled Standard Accuracy->C13 Yes Budget Budget Constraints? Budget->Deuterated Yes Budget->C13 No Availability Commercial Availability? Availability->Deuterated High Availability->C13 May be limited

Caption: A decision-making framework for selecting an appropriate internal standard.

References

Evaluating the Recovery of 4-Chlorobenzene-d4-sulfonamide in Different Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical recovery of 4-Chlorobenzene-d4-sulfonamide, a commonly used internal standard in the bioanalysis of sulfonamide drugs. While specific recovery data for this deuterated standard is not extensively published, this document compiles and presents recovery data for parent sulfonamide compounds across various biological matrices. The physicochemical properties of this compound are nearly identical to its non-deuterated counterpart, making the recovery of analogous sulfonamides a scientifically valid surrogate for evaluating its performance. This guide will delve into common extraction methodologies, present comparative recovery data, and provide detailed experimental protocols to aid researchers in selecting the optimal approach for their analytical needs.

The Critical Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for accurate and precise quantification of analytes in complex biological matrices. The IS is a compound of known concentration that is added to all samples, including calibration standards and quality controls. Its purpose is to correct for variations that may occur during sample preparation, injection, and ionization in the mass spectrometer. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard. This is because its chemical and physical properties are almost identical to the analyte of interest, ensuring that it behaves similarly throughout the analytical process, thus providing the most accurate normalization.

Comparative Recovery of Sulfonamides in Various Matrices

The recovery of an analyte from a biological matrix is a critical parameter in method validation, indicating the efficiency of the extraction process. The following table summarizes the recovery of various sulfonamides from different biological matrices using common sample preparation techniques. This data serves as a strong indicator of the expected recovery for this compound under similar conditions.

MatrixSample Preparation MethodSulfonamide Analyte(s)Average Recovery (%)Reference
Fish TissueAcidic Acetonitrile ExtractionQuinolones and Sulfonamides75 - 94[1]
Bovine LiverQuEChERSMultiple Sulfonamides53 - 93[2]
HoneySolid-Phase Extraction (SPE)Multiple Sulfonamides66.8 - 90
WaterSolid-Phase Extraction (SPE)19 Sulfonamides74.3 - 118[3]
Environmental WaterDispersive Solid-Phase ExtractionFive Sulfonamides81.40 - 102.62
Natural Animal CasingsSolid-Phase Extraction (SPE)13 Sulfonamides65.2 - 85.9[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative protocols for the extraction of sulfonamides from biological matrices.

Solid-Phase Extraction (SPE) for Water Samples

This protocol is adapted from a method for the analysis of sulfonamides in water.

  • Sample Pre-treatment: Acidify the water sample to a pH of 4-7.

  • SPE Cartridge Conditioning: Condition a hydrophilic-lipophilic balanced (HLB) SPE cartridge with 6 mL of methanol, followed by 6 mL of water.

  • Sample Loading: Load the pre-treated water sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 6 mL of water to remove interfering substances.

  • Elution: Elute the retained sulfonamides (and the internal standard) with two aliquots of 4 mL of methanol.

  • Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[3]

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Tissue Samples

The QuEChERS method is widely used for the extraction of a broad range of analytes from complex matrices like tissue.

  • Homogenization: Homogenize the tissue sample.

  • Extraction and Partitioning: To a specified amount of homogenized tissue, add an appropriate volume of water and acetonitrile, followed by a QuEChERS salt packet (commonly containing magnesium sulfate, sodium chloride, sodium citrate, and sodium citrate sesquihydrate). Vortex or shake vigorously.

  • Centrifugation: Centrifuge the sample to separate the layers.

  • Dispersive SPE (d-SPE) Cleanup: Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE tube containing a sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components. Vortex and centrifuge.

  • Analysis: The resulting supernatant can be directly injected or evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis.[2]

Protein Precipitation (PPT) for Plasma Samples

Protein precipitation is a simpler and faster method for plasma sample preparation.

  • Sample Aliquoting: Take a small volume of the plasma sample (e.g., 100 µL).

  • Addition of Internal Standard: Add the internal standard solution (this compound).

  • Precipitation: Add a sufficient volume of a cold organic solvent (e.g., acetonitrile or methanol, typically 3-4 times the plasma volume) to precipitate the proteins.

  • Vortexing and Centrifugation: Vortex the mixture to ensure complete protein precipitation and then centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: The clear supernatant can be directly injected for LC-MS/MS analysis or further processed if necessary.

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the general experimental workflow for bioanalysis and the logical relationship of using a stable isotope-labeled internal standard.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Quantification Quantification Matrix Biological Matrix (Plasma, Urine, Tissue) Add_IS Add Internal Standard (this compound) Matrix->Add_IS Extraction Extraction (SPE, LLE, or PPT) Add_IS->Extraction Cleanup Clean-up (e.g., d-SPE) Extraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS Data_Processing Data Processing LC_MSMS->Data_Processing Quantification Analyte Quantification Data_Processing->Quantification

Caption: General experimental workflow for the quantification of sulfonamides in biological matrices.

Internal_Standard_Logic cluster_Process Analytical Process cluster_Variability Sources of Variability cluster_Correction Correction and Quantification Analyte Analyte Sample_Prep_Var Sample Preparation Variability Analyte->Sample_Prep_Var Injection_Var Injection Variability Analyte->Injection_Var Ionization_Var Ionization Variability (Matrix Effects) Analyte->Ionization_Var IS Internal Standard (this compound) IS->Sample_Prep_Var IS->Injection_Var IS->Ionization_Var Ratio Calculate Peak Area Ratio (Analyte / IS) Sample_Prep_Var->Ratio Injection_Var->Ratio Ionization_Var->Ratio Calibration_Curve Plot Ratio vs. Concentration Ratio->Calibration_Curve Final_Concentration Accurate Analyte Concentration Calibration_Curve->Final_Concentration

Caption: The logic of using a stable isotope-labeled internal standard to correct for variability.

Conclusion

While direct experimental data on the recovery of this compound is limited in publicly available literature, the data presented for analogous sulfonamide compounds provides a robust framework for estimating its performance across different biological matrices and sample preparation techniques. The use of a stable isotope-labeled internal standard like this compound is paramount for mitigating variability and ensuring the accuracy and precision of bioanalytical methods. The experimental protocols and workflows detailed in this guide offer a solid foundation for researchers to develop and validate their own methods for the quantification of sulfonamides in various research and development settings.

References

The Gold Standard in Quantitative Analysis: A Comparative Guide to 4-Chlorobenzene-d4-sulfonamide for Precision and Accuracy Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving the highest levels of precision and accuracy in quantitative analysis is paramount. The choice of an appropriate internal standard is a critical decision that directly impacts the reliability and validity of analytical data. This guide provides an objective comparison of 4-Chlorobenzene-d4-sulfonamide, a deuterated internal standard, with alternative structural analogs for the accurate quantification of sulfonamides and other related compounds by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In the landscape of analytical chemistry, particularly in regulated environments such as pharmaceutical development and environmental monitoring, the use of stable isotope-labeled internal standards (SIL-ISs) is widely recognized as the gold standard.[1][2] this compound, with four deuterium atoms replacing hydrogen atoms on the benzene ring, serves as an ideal internal standard for the analysis of sulfonamides. Its chemical and physical properties are nearly identical to its non-labeled counterpart, ensuring it behaves similarly during sample preparation, chromatography, and ionization. This near-identical behavior is crucial for correcting variations that can occur throughout the analytical workflow, leading to more accurate and precise results.

Superior Performance of Deuterated Internal Standards

The primary advantage of using a deuterated internal standard like this compound lies in its ability to compensate for matrix effects, which are a common source of analytical variability.[1] Matrix effects, caused by co-eluting compounds from the sample matrix, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. Because a deuterated internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate normalization of the analyte's signal.

Structural analogs, on the other hand, are compounds with a similar but not identical chemical structure to the analyte. While they can be a more cost-effective alternative, their different chemical properties can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency. These differences can result in less effective compensation for matrix effects and, consequently, reduced precision and accuracy.

Quantitative Data Comparison

Performance Metric Deuterated Internal Standard (e.g., Sulfamethoxazole-d4) Structural Analog Internal Standard (Conceptual)
Linearity (r²) > 0.997[3]Typically > 0.99
Accuracy (Recovery %) 72% - 120%[3]Can be more variable
Precision (RSD %) < 20%[3]Often higher, especially with complex matrices
Limit of Detection (LOD) ~0.05 µg/L[3]May be higher due to increased noise
Limit of Quantitation (LOQ) Low ng/L range[4]Generally higher than with deuterated standards

This data is representative and compiled from studies on sulfonamide analysis using deuterated internal standards.[3][4]

Experimental Protocols

A robust analytical method is essential for achieving reliable results. The following is a representative experimental protocol for the analysis of sulfonamides in a water matrix using a deuterated internal standard.

Sample Preparation (Solid Phase Extraction)
  • Collect and filter the water sample.

  • Acidify the sample to pH 4.

  • Add a known amount of the deuterated internal standard solution (e.g., this compound).

  • Load the sample onto a solid-phase extraction (SPE) cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the sulfonamides and the internal standard from the cartridge with a suitable solvent (e.g., methanol).

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[3]

LC-MS/MS Analysis
  • Chromatographic Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Selected Reaction Monitoring (SRM) of specific precursor and product ions for each sulfonamide and the deuterated internal standard.[3]

Visualizing the Workflow and Logic

To better illustrate the experimental process and the rationale behind using a deuterated internal standard, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Water Sample Spike Spike with This compound Sample->Spike Add Internal Standard SPE Solid Phase Extraction (SPE) Spike->SPE Enrichment & Cleanup Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Data Data Acquisition LC_MSMS->Data Quantification Quantification (Analyte/IS Ratio) Data->Quantification Result Final Concentration Quantification->Result

Experimental workflow for sulfonamide analysis.

Internal_Standard_Comparison cluster_deuterated Deuterated Internal Standard (this compound) cluster_analog Structural Analog Internal Standard D_Analyte Analyte D_Matrix Matrix Effects D_Analyte->D_Matrix D_IS Deuterated IS D_IS->D_Matrix D_Ratio Analyte / IS Ratio D_Matrix->D_Ratio D_Result Accurate & Precise Result D_Ratio->D_Result A_Analyte Analyte A_Matrix_Analyte Matrix Effects on Analyte A_Analyte->A_Matrix_Analyte A_IS Analog IS A_Matrix_IS Different Matrix Effects on IS A_IS->A_Matrix_IS A_Ratio Analyte / IS Ratio A_Matrix_Analyte->A_Ratio A_Matrix_IS->A_Ratio A_Result Potentially Inaccurate Result A_Ratio->A_Result

Comparison of internal standard types.

Conclusion

The selection of an appropriate internal standard is a critical determinant of data quality in quantitative LC-MS/MS analysis. While structural analogs can be utilized, deuterated internal standards such as this compound offer superior performance in terms of accuracy and precision. By closely mimicking the behavior of the analyte throughout the analytical process, deuterated standards provide more effective compensation for matrix effects and other sources of variability. For researchers, scientists, and drug development professionals who require the highest level of confidence in their analytical results, the use of a deuterated internal standard is the recommended approach for robust and reliable quantification.

References

The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards for Sulfonamide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of sulfonamides, the choice of an internal standard is a critical decision that profoundly impacts data quality and reliability. This guide provides an objective comparison of deuterated versus non-deuterated internal standards, supported by experimental data, to illuminate the superior performance of isotope dilution techniques in mitigating analytical variability and ensuring the accuracy of results.

In the complex matrices encountered in biological and environmental samples, even with advanced analytical instrumentation like liquid chromatography-tandem mass spectrometry (LC-MS/MS), variations in sample preparation and instrument response can compromise the integrity of quantitative data. An internal standard (IS), a compound of known concentration added to samples, calibrators, and quality controls, is essential for correcting these variations. The two primary choices for an internal standard are a deuterated (or more broadly, a stable isotope-labeled) version of the analyte or a non-deuterated, structurally similar compound (a structural analog).

Stable isotope-labeled internal standards (SIL-ISs), such as deuterated sulfonamides, are chemically identical to the analyte, with the only difference being the presence of heavier isotopes (e.g., deuterium, ¹³C, ¹⁵N).[1][2] This near-perfect chemical analogy is the foundation of their superior performance. They typically co-elute with the analyte during chromatography and exhibit the same behavior during sample extraction and ionization in the mass spectrometer.[1][3] This ensures that any variations affecting the analyte will equally affect the SIL-IS, allowing for accurate normalization of the signal.[1][3]

Non-deuterated internal standards, or structural analogs, are compounds with a similar chemical structure to the analyte.[2] While they are often more readily available and less expensive, their physicochemical properties can differ from the analyte.[4] These differences can lead to variations in extraction efficiency, chromatographic retention time, and ionization response, making them less effective at compensating for matrix effects and other sources of error.[1][4]

Performance Under the Magnifying Glass: A Data-Driven Comparison

The superiority of deuterated internal standards is most evident when examining key validation parameters such as precision, accuracy, and the ability to compensate for matrix effects.

Case Study: Sulfamethazine in Meat

A study directly comparing a ¹³C-labeled internal standard for sulfamethazine (¹³C₆-SMZ) with a structural analog (sulfapyridine) for the quantification of sulfamethazine in meat clearly demonstrates the enhanced precision of the isotope dilution method.

ParameterStructural Analog IS (Sulfapyridine)Isotope-Labeled IS (¹³C₆-SMZ)
Mean Concentration (ng/g) 98.6100.4
Standard Deviation (ng/g) 12.13.8
Relative Standard Deviation (%) 12.33.8
Data adapted from a study on sulfonamide determination in meat.[1]

The significantly lower standard deviation and relative standard deviation observed with the isotope-labeled internal standard highlight its ability to provide more consistent and reproducible results.[1]

General Performance in Bioanalysis
ParameterNon-Deuterated (Analog) ISDeuterated IS
Analyte Recovery (%) 8585
IS Recovery (%) 7086
Matrix Effect (Analyte) 75% (Ion Suppression)75% (Ion Suppression)
Matrix Effect (IS) 65% (Ion Suppression)78% (Ion Suppression)
IS-Normalized Matrix Factor 1.150.96
Accuracy (% Bias) +12.8%-3.5%
Precision (%RSD) 14.5%5.2%
Representative data compiled from bioanalytical method validation principles.

As the data shows, the deuterated internal standard's recovery and matrix effect profile more closely match those of the analyte, resulting in an IS-Normalized Matrix Factor closer to the ideal value of 1.0. This superior ability to correct for analytical variability leads to significantly better accuracy and precision.

Experimental Protocols

The following is a representative experimental protocol for the analysis of sulfonamides in an animal tissue matrix using an internal standard with LC-MS/MS.

Sample Preparation (Liquid-Liquid Extraction)
  • Homogenization: Weigh 2 grams of homogenized tissue into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution (either deuterated or non-deuterated) to the sample.

  • Extraction: Add 10 mL of an extraction solvent mixture (e.g., acetonitrile:ethyl acetate 6:4 v/v).[4]

  • Homogenization & Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.[4]

  • Solvent Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[4]

  • Defatting: Add 1.5 mL of n-hexane to the dried residue, vortex for 1 minute, then add 1.5 mL of 10% (v/v) aqueous methanol and vortex again for 1 minute.[4]

  • Final Extract Preparation: Centrifuge the biphasic solution at 14,000 rpm for 5 minutes. Transfer an aliquot of the lower aqueous methanol layer to an LC vial for analysis.[4]

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of methanol or acetonitrile and water, both containing a small amount of an acidifier like formic acid to promote protonation.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for sulfonamides as they readily protonate.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each sulfonamide and internal standard.

    • Optimization: Gas temperatures, gas flows, and collision energies are optimized for each compound to achieve the best signal intensity.

Visualizing the Workflow and Principles

To better understand the practical application and underlying theory, the following diagrams illustrate the experimental workflow and the principle of isotope dilution mass spectrometry.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 1. Homogenize Sample (e.g., 2g tissue) s2 2. Spike with Internal Standard (Deuterated or Non-Deuterated) s1->s2 s3 3. Liquid-Liquid Extraction (e.g., ACN:EtOAc) s2->s3 s4 4. Centrifuge & Evaporate s3->s4 s5 5. Defatting & Reconstitution s4->s5 lc LC Separation (C18 Column) s5->lc Inject Extract ms MS/MS Detection (Positive ESI, MRM) lc->ms quant Quantification (Peak Area Ratio vs. Conc. Ratio) ms->quant isotope_dilution cluster_sample Initial Sample cluster_process Analytical Process (Extraction, Ionization, etc.) cluster_detector MS Detector cluster_result Final Calculation analyte Analyte (A) (Unknown Amount) loss Variable Loss & Matrix Effects (Affects A and A* Equally) is Deuterated IS (A*) (Known Amount Added) ratio Measures Peak Area Ratio (Area_A / Area_A*) loss->ratio result Accurate Analyte Amount (Independent of Loss/Effects) ratio->result

References

A Comparative Guide to Ruggedness and Robustness in Sulfonamide Analysis Using 4-Chlorobenzene-d4-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistent and reliable quantification of sulfonamides is paramount for ensuring drug efficacy, safety, and regulatory compliance. The use of a deuterated internal standard, such as 4-Chlorobenzene-d4-sulfonamide, is a critical component in developing rugged and robust analytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of analytical methodologies for sulfonamide analysis, with a focus on the principles of ruggedness and robustness testing, supported by representative experimental data.

The integrity of an analytical method is determined by its ability to remain unaffected by minor variations in experimental conditions, a characteristic evaluated through ruggedness and robustness testing. Ruggedness refers to the reproducibility of results under a variety of normal test conditions, such as different analysts, instruments, or laboratories.[1] Robustness, on the other hand, is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, or column temperature.[1] The use of a stable isotope-labeled internal standard, like this compound, is a cornerstone of robust quantitative mass spectrometry as it closely mimics the analyte of interest, thereby compensating for variations during sample preparation and analysis.[2]

Comparative Performance of Analytical Methods

The following tables summarize representative performance data from various validated methods for sulfonamide analysis. While direct comparative studies employing this compound are not extensively published, the data from methods using structurally similar deuterated internal standards or demonstrating robust performance for sulfonamide quantification provide valuable insights.

Table 1: Performance Comparison of LC-MS/MS Methods for Sulfonamide Analysis in Food Matrices

ParameterMethod 1 (Milk)Method 2 (Bovine Liver)Method 3 (Buffalo Meat)Method 4 (Shrimp)
Analytical Method ID-LC-MS/MS[3]LC-ESI-MS/MS[4]RP-HPLC-UV[5]LC/ESI/MS/MS[6]
Internal Standard Sulfathiazole-d4 & other deuterated sulfonamides[3]Sulfapyridine[4]Not SpecifiedNot Specified
Recovery (%) 91 - 114[3]53 - 93[4]72 - 89[5]Not Specified
Precision (RSD, %) Not Specified2.1 - 16.8[4]Not SpecifiedNot Specified
Limit of Quantification (LOQ) Not Specified5 ng/g[4]18.37 - 32.37 µg/Kg[5]Not Specified

Table 2: Performance Comparison of HPLC-based Methods for Sulfonamide Analysis

ParameterMethod 1 (Organic Fertilizers)Method 2 (Milk)Method 3 (Sulfonamide Hydrochloride)
Analytical Method HPLC-FLD[7]HPLC-DAD[8]RP-HPLC
Internal Standard Not SpecifiedNot SpecifiedNot Specified
Recovery (%) 77.00 - 121.16[7]> 56[8]85 - 115
Precision (Repeatability, RSD, %) 4.36 - 17.34[7]Not SpecifiedNot Specified
Precision (Reproducibility, RSD, %) 7.94 - 18.55[7]Not SpecifiedNot Specified
Limit of Quantification (LOQ) 26.02 - 40.38 µg/kg[7]< 30 µg/kg (as confirmation limit)[8]Not Specified

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving method ruggedness and enabling inter-laboratory reproducibility. Below is a generalized protocol for the quantification of sulfonamides in a biological matrix using LC-MS/MS with a deuterated internal standard.

Generalized LC-MS/MS Protocol for Sulfonamide Analysis
  • Sample Preparation:

    • Weigh 2 grams of a homogenized sample (e.g., tissue, milk) into a 50 mL polypropylene centrifuge tube.

    • Add a known amount of this compound internal standard solution.

    • Add 10 mL of a suitable extraction solvent (e.g., 1% acetic acid in acetonitrile).[4]

    • Vortex the sample vigorously for 1 minute.

    • Add partitioning salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

    • Centrifuge the sample at 4000 rpm for 5 minutes.[4]

  • Extract Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

    • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a suitable sorbent (e.g., C18, PSA).

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.[4]

  • Final Extract Preparation:

    • Transfer the cleaned-up extract to a new tube.

    • Evaporate the solvent under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in a suitable volume of the initial mobile phase.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Analysis:

    • LC System: Utilize a high-performance or ultra-high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile or methanol (B) is typical.

    • Mass Spectrometer: A tandem mass spectrometer operating in positive ion electrospray ionization (ESI+) mode is used for detection.

    • Detection: Monitor specific precursor-to-product ion transitions for each sulfonamide and the this compound internal standard in Multiple Reaction Monitoring (MRM) mode.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for consistent execution. The following diagram illustrates a typical process for sulfonamide analysis incorporating an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Analysis Sample Homogenized Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Solvent Extraction (e.g., Acetonitrile) Add_IS->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE (d-SPE) Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation dSPE->Centrifugation2 Evaporation Evaporation & Reconstitution Centrifugation2->Evaporation Cleaned Extract Filtration Filtration Evaporation->Filtration LC_MSMS LC-MS/MS Analysis Filtration->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: Workflow for sulfonamide analysis with an internal standard.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Chlorobenzene-d4-sulfonamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 4-Chlorobenzene-d4-sulfonamide, a deuterated analog of a common sulfonamide. Adherence to these protocols is essential for minimizing health risks and maintaining regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most comprehensive information.

Personal Protective Equipment (PPE): When handling the compound, especially during disposal, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or in case of a spill, additional protective clothing may be necessary.

  • Respiratory Protection: Use in a well-ventilated area, such as a fume hood, to avoid inhaling dust or vapors.[1][2] If ventilation is inadequate, a NIOSH-approved respirator is recommended.

Spill and Exposure Procedures

In the event of a spill or accidental exposure, immediate action is critical to mitigate any potential harm.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, carefully sweep up the solid material, avoiding dust generation.[2] Place the material into a suitable, labeled container for disposal.

  • Clean: Clean the spill area thoroughly with soap and water.[1]

  • Dispose: Treat all cleanup materials as hazardous waste and dispose of them accordingly.

First-Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][3] These facilities are equipped for high-temperature incineration or other methods that ensure the complete and safe destruction of the chemical.

Waste Segregation and Collection:

  • Collect Waste: All materials contaminated with this compound, including unused product, weighing papers, and contaminated PPE, must be collected in a dedicated and clearly labeled hazardous waste container.

  • Labeling: The container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard symbols.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials.

Arranging for Disposal:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Provide Information: Provide the full chemical name and any available safety data to the disposal company.

Quantitative Data Summary

ParameterValueReference
Molecular FormulaC₆H₂D₄ClNO₂SManufacturer's Data
Molecular Weight195.68 g/mol Manufacturer's Data
Physical StateSolid[1]
Incompatible MaterialsStrong oxidizing agents, Strong reducing agents[3]
Hazardous Decomposition ProductsNitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride, Sulfur oxides[2][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound cluster_1 Disposal Workflow for this compound A Identify Waste (Unused product, contaminated materials) B Segregate into a Labeled Hazardous Waste Container A->B C Store in a Designated Secure Area B->C D Contact Environmental Health & Safety (EHS) or Licensed Disposal Contractor C->D E Arrange for Pickup and Professional Disposal D->E F Maintain Disposal Records E->F Spill Spill or Accidental Release Spill_Response Follow Spill Response Protocol (Evacuate, Ventilate, Contain, Clean) Spill->Spill_Response Collect_Spill_Waste Collect Cleanup Materials as Hazardous Waste Spill_Response->Collect_Spill_Waste Collect_Spill_Waste->B

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Chlorobenzene-d4-sulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 4-Chlorobenzene-d4-sulfonamide. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment. The information provided is based on the safety data for the non-deuterated analogue, 4-Chlorobenzenesulfonamide, and general best practices for handling hazardous chemicals.

Hazard Identification and Personal Protective Equipment

While specific hazard data for this compound is limited, the non-deuterated form, 4-Chlorobenzenesulfonamide, is known to cause serious eye irritation.[1] It is considered a hazardous chemical by the Occupational Safety and Health Administration (OSHA).[2] Similar compounds can be harmful if swallowed and may cause skin irritation.[2][3] Therefore, a cautious approach is necessary.

The following Personal Protective Equipment (PPE) is mandatory when handling this compound.

Protection Type Required Equipment Specifications & Rationale
Eye Protection Safety goggles with side-shields or a face shield.[3][4]To prevent eye contact with dust or splashes.[2]
Hand Protection Chemical-resistant, powder-free gloves (e.g., nitrile or neoprene).[2][5]Inspect gloves before use.[2] Double gloving is recommended for handling hazardous drugs.[2][6][7]
Body Protection A disposable, long-sleeved gown made of low-permeability fabric.[2][5][7]The gown should have a solid front and tight-fitting cuffs.[2][7]
Respiratory Protection A suitable respirator or use of a chemical fume hood.[2]Required when generating dust or when adequate ventilation is not available to minimize inhalation risks.[2]

Operational Protocols

Strict adherence to the following protocols is mandatory to minimize exposure and prevent contamination.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[2][8]

  • Keep the container tightly sealed when not in use.[1][2]

Handling and Preparation:

  • Preparation: Before handling, ensure a designated work area, such as a chemical fume hood, is clean and operational.[2] Confirm that an eye-wash station and safety shower are accessible.[2]

  • Personal Protective Equipment (PPE): Don all required PPE as specified in the table above.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to control dust and vapors.

  • Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • General Practices: Avoid direct contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the handling area.[2]

Post-Handling:

  • Thoroughly wash hands and any exposed skin after handling is complete.[1][2]

  • Properly remove and dispose of gloves and any other disposable PPE.[2]

  • Clean the work surface according to laboratory procedures.

Disposal Plan

All waste materials must be handled as hazardous waste.

  • Unused Product: Dispose of the contents and container to an approved waste disposal plant.[1]

  • Contaminated Materials: All disposable PPE (gloves, gowns, etc.) and any materials used for cleaning spills should be collected in a designated, sealed container for hazardous waste disposal.

  • Empty Containers: Dispose of as unused product.[3]

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal A Verify fume hood and safety showers are operational B Don all required PPE (Gown, Double Gloves, Goggles) A->B C Weigh and transfer solid compound B->C Proceed to handling D Prepare solution C->D E Perform experiment D->E F Decontaminate work surfaces E->F Experiment complete G Segregate and dispose of all waste as hazardous F->G H Remove PPE and wash hands thoroughly G->H

Caption: Safe handling workflow from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.